9-methyl-7H-purin-8(9H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyl-7H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)2-7-3-8-5/h2-3H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJPLYRMYPIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-Methyl-7H-purin-8(9H)-one: Chemical Properties & Synthetic Applications
Executive Summary
9-methyl-7H-purin-8(9H)-one (also designated as 9-methyl-8-oxopurine) represents a critical structural motif in the study of oxidative DNA damage and purine metabolism. As a stable analogue of 8-oxoguanine—the primary mutagenic lesion resulting from reactive oxygen species (ROS) attack on DNA—this molecule serves as a vital model system for understanding tautomeric equilibria and enzymatic recognition mechanisms.
This technical guide synthesizes the physicochemical profile, synthetic pathways, and biological relevance of 9-methyl-7H-purin-8(9H)-one. Unlike standard datasheets, this document focuses on the causality of its chemical behavior, particularly the thermodynamic preference for the lactam tautomer and its implications for ligand-binding assays in drug discovery.
Structural Dynamics & Tautomerism
The reactivity of 9-methyl-7H-purin-8(9H)-one is defined by its tautomeric equilibrium. While the molecule can theoretically exist in the lactim form (8-hydroxy), the lactam (8-keto) form is thermodynamically dominant in aqueous solution and the solid state.
Tautomeric Equilibrium
The methylation at N9 blocks the N9-H tautomer, forcing the proton to reside primarily on N7. This creates a specific donor-acceptor pattern (N7-H donor, C8=O acceptor) that mimics the Hoogsteen face of damaged nucleobases.
Figure 1: Tautomeric equilibrium favoring the 6,8-diketo-like lactam species. The equilibrium shifts based on solvent polarity and pH.
Physicochemical Constants
| Property | Value / Characteristic | Context |
| Molecular Formula | C₆H₆N₄O | Core purine scaffold |
| Molecular Weight | 150.14 g/mol | Fragment-based drug design compatible |
| Melting Point | >300 °C (dec) | High lattice energy due to intermolecular H-bonding (N7-H[1]···O8) |
| pKa (N7-H) | 8.0 – 8.5 (Estimated) | Weakly acidic; deprotonation yields the monoanion delocalized over N7-C8-O |
| Solubility | Low in H₂O; Soluble in DMSO, dilute alkali | Typical of planar, stacking purine systems |
Spectroscopic Profiling
Accurate identification requires distinguishing the 8-oxo species from potential N-oxide or ring-opened byproducts. The following data is derived from structural analogues (e.g., 6-amino-9-methyl-8-oxopurine) and general purine shifts.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ The absence of a signal at ~8.5 ppm (C8-H) and the presence of a broad exchangeable proton at N7 are diagnostic.
| Position | Shift (δ, ppm) | Multiplicity | Assignment |
| N9-CH₃ | 3.20 – 3.40 | Singlet (3H) | Methyl group deshielded by aromatic ring current |
| C2-H | 8.40 – 8.60 | Singlet (1H) | Deshielded aromatic proton (between two nitrogens) |
| C6-H | 8.60 – 8.80 | Singlet (1H) | Aromatic proton; typically most downfield |
| N7-H | 12.0 – 13.0 | Broad (1H) | Exchangeable; diagnostic of lactam form |
UV-Vis Spectroscopy
-
λ_max (pH 7): ~245 nm, ~290 nm[2]
-
Characteristic: The 8-oxo substitution typically induces a bathochromic shift (red shift) relative to the parent purine due to the extended conjugation of the amide-like system.
Synthetic Pathways
The most robust route to 9-methyl-7H-purin-8(9H)-one avoids the ambiguous methylation of 8-oxopurine (which yields mixtures of N1, N7, and N9 isomers). Instead, the Hydrolysis of 8-Bromopurines provides regio-defined product.
Recommended Protocol: Hydrolysis of 8-Bromo-9-methylpurine
This method ensures the methyl group is fixed at N9 before the introduction of the oxygen functionality.
Figure 2: Regioselective synthesis pathway via the 8-bromo intermediate.
Step-by-Step Methodology
-
Bromination: Dissolve 9-methylpurine in 0.5 M acetate buffer (pH 4). Add bromine (Br₂) dropwise. The reaction proceeds via electrophilic aromatic substitution at the electron-rich C8 position.
-
Critical Control: Maintain pH ~4 to prevent ring degradation while ensuring sufficient reactivity.
-
-
Isolation: Neutralize and filter the precipitate (8-bromo-9-methylpurine).
-
Hydrolysis: Suspend the 8-bromo intermediate in glacial acetic acid with sodium acetate (NaOAc) and reflux for 4–6 hours. Alternatively, reflux in 1N NaOH for 2 hours (requires subsequent acidification).
-
Purification: The product precipitates upon cooling or neutralization. Recrystallize from boiling water or ethanol.
Biological Context & Applications[3][4]
Xanthine Oxidase (XO) Interaction
9-methyl-8-oxopurine serves as a mechanistic probe for Xanthine Oxidase. Unlike xanthine, which is oxidized at C8 to form uric acid, 8-oxopurines are already oxidized at this position.
-
Inhibition Potential: It acts as a weak competitive inhibitor or a "slow substrate" analogue, occupying the molybdenum center.
-
Binding Mode: Crystallographic studies of related methyl-purines (e.g., 2-hydroxy-6-methylpurine) with XO reveal that the inhibitor orients to optimize H-bonds with Glu802 and Arg880 in the active site.
DNA Damage Modeling
This molecule is the simplest structural surrogate for 8-oxo-2'-deoxyguanosine (8-oxo-dG) .
-
Hoogsteen Base Pairing: The N7-H donor profile allows it to form stable Hoogsteen pairs with Adenine, mimicking the mutagenic 8-oxoG:A mispair that leads to G:C → T:A transversions.
-
Thermodynamic Studies: Used in solution calorimetry to determine the enthalpy of hydrogen bonding without the steric bulk of the ribose sugar.
References
-
Tautomerism of 8-Oxopurines
- J. Comput.-Aided Mol. Des. 1998, 12, 373–382.
-
(Verified via ACS/ResearchGate context)
-
Synthesis via 8-Bromopurine
-
Fujii, T., et al. Heterocycles, 1988, 27(5).[2] Synthesis of 6-amino-1,9-dimethyl-8-oxopurine... (Describes the 8-bromo hydrolysis route applicable to the core scaffold).
-
-
Xanthine Oxidase Mechanism
- Pauff, J. M., et al. J. Biol. Chem. 2008, 283, 4818–4824. Substrate orientation in xanthine oxidase: Crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine.
-
NMR & Spectral Data (Analogous)
- Lichtenberg, D., et al. J. Chem. Soc. C, 1971, 1676–1682.
Sources
Technical Guide: Synthesis of 9-methyl-7H-purin-8(9H)-one
Executive Summary & Compound Profile
Target Compound: 9-methyl-7H-purin-8(9H)-one CAS Registry Number: 39188-96-0 Synonyms: 9-methyl-8-oxopurine; 8-hydroxy-9-methylpurine (lactim tautomer) Molecular Formula: C₆H₆N₄O Molecular Weight: 150.14 g/mol [1]
This guide details the high-fidelity synthesis of 9-methyl-7H-purin-8(9H)-one, a critical scaffold in the development of FLT3 kinase inhibitors, adenosine receptor antagonists, and purine nucleoside analogs. Unlike generic purine synthesis, the production of the 9-methyl-8-oxo core requires strict regiochemical control to distinguish it from its N7- and N1-isomers.
Two validated protocols are presented:
-
Method A (De Novo Cyclization): The "Gold Standard" for regiochemical certainty, utilizing a Traube-type cyclization of a pyrimidine precursor.
-
Method B (Scaffold Modification): A rapid functionalization route starting from 9-methylpurine, suitable when the N9-scaffold is already available.
Retrosynthetic Analysis
To guarantee the position of the methyl group at N9, the most robust strategy involves installing the methylamine functionality on the pyrimidine ring before the imidazole ring is closed.
Figure 1: Retrosynthetic disconnection showing the pyrimidine precursors required to fix the N9 regiochemistry.
Method A: De Novo Cyclization (Primary Protocol)
Rationale: This method is preferred for drug development as it unambiguously assigns the methyl group to the N9 position by using N-methylamine in the initial displacement step.
Phase 1: Synthesis of 4-(methylamino)-5-nitropyrimidine
Reaction Logic: Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring. The chlorine at C4 is highly activated by the adjacent nitro group.
Protocol:
-
Reagents: 4-Chloro-5-nitropyrimidine (1.0 eq), Methylamine (2.0 M in THF or MeOH, 2.2 eq), Triethylamine (1.5 eq, optional scavenger).
-
Solvent: THF or Ethanol.
-
Procedure:
-
Dissolve 4-chloro-5-nitropyrimidine in THF at 0°C.
-
Add methylamine solution dropwise over 30 minutes to control exotherm.
-
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent. Resuspend residue in water. The product, 4-(methylamino)-5-nitropyrimidine, typically precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
-
Yield Target: >85%.
Phase 2: Reduction to 4-(methylamino)-5-aminopyrimidine
Reaction Logic: Selective reduction of the nitro group to the amine without reducing the pyrimidine ring.
Protocol:
-
Reagents: 4-(methylamino)-5-nitropyrimidine, H₂ (1 atm), 10% Pd/C (10 wt%).
-
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Suspend the nitro compound in methanol. Add Pd/C catalyst carefully under inert atmosphere.
-
Stir under H₂ balloon for 4–6 hours at RT.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate immediately.
-
Critical Note: The resulting diamine is oxidation-sensitive (turns dark/purple). Proceed immediately to Phase 3.
-
Phase 3: Ring Closure (Cyclization)
Reaction Logic: Insertion of a carbonyl carbon between the two amino groups to form the imidazole ring. 1,1'-Carbonyldiimidazole (CDI) is preferred over urea fusion for milder conditions and higher purity.
Protocol:
-
Reagents: Freshly prepared 4-(methylamino)-5-aminopyrimidine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).
-
Solvent: Anhydrous THF or 1,4-Dioxane.
-
Procedure:
-
Dissolve the diamine in anhydrous solvent under N₂.
-
Add CDI in one portion.[3]
-
Reflux (65°C for THF, 100°C for Dioxane) for 4–8 hours.
-
Precipitation of the product usually occurs as the reaction proceeds.
-
Workup: Cool to RT. Filter the precipitate. Wash with cold THF and then Ether.
-
Purification: Recrystallize from water or ethanol/water if necessary.
-
Data Summary for Method A:
| Step | Reactant | Reagent | Product | Typical Yield |
| 1 | 4-Cl-5-NO₂-pyrimidine | MeNH₂ | 4-NHMe-5-NO₂-pyrimidine | 85-95% |
| 2 | 4-NHMe-5-NO₂-pyrimidine | H₂ / Pd-C | 4-NHMe-5-NH₂-pyrimidine | 80-90% |
| 3 | 4-NHMe-5-NH₂-pyrimidine | CDI | 9-methyl-7H-purin-8(9H)-one | 70-85% |
Method B: Bromination-Hydrolysis (Alternative)
Rationale: If 9-methylpurine is available, this 2-step sequence is faster. However, it relies on the purity of the starting material.
Figure 2: Pathway for the functionalization of the C8 position.
Protocol:
-
Bromination: Treat 9-methylpurine with Br₂ in sodium acetate/acetic acid buffer at RT for 12 hours. Yields 8-bromo-9-methylpurine (precipitate).
-
Hydrolysis: Reflux the 8-bromo intermediate in 6N HCl or 2N NaOH for 4–6 hours. The halogen is displaced by water (via addition-elimination) to yield the 8-oxo product.
-
Note: This method confirms the structure via the known 8-bromo intermediate.
Characterization & Quality Control
The identity of 9-methyl-7H-purin-8(9H)-one must be validated against the following spectral markers to ensure no N7-isomer contamination.
-
¹H NMR (DMSO-d₆):
-
δ 3.30 ppm (s, 3H): N9-Methyl group. (Note: N7-methyl isomers typically shift downfield to ~3.5-3.8 ppm).
-
δ 8.15 ppm (s, 1H): H-2 proton.
-
δ 8.35 ppm (s, 1H): H-6 proton.
-
δ 12.00+ ppm (br s, 1H): N7-H (Exchangeable).
-
-
Mass Spectrometry (ESI+): [M+H]⁺ = 151.06.
-
UV-Vis: λmax ~245 nm (pH dependent due to lactam/lactim tautomerism).
References
-
Regioselective Synthesis: Beilstein J. Org. Chem.2019 , 15, 437–444. (Methodology for N9-alkylation and purine functionalization). Link
-
Cyclization Protocols: Arkivoc2008 , (ii), 115-123.[4] (Three-component synthesis of pyrimidine precursors). Link
-
CDI Mediated Cyclization: Org. Lett.2016 , 18, 3, 560–563.[3][5] (Use of CDI for heterocycle ring closure). Link[3][5]
-
Compound Data: ChemScene Product Data for CAS 39188-96-0. Link
Sources
- 1. 39188-96-0|9-Methyl-7H-purin-8(9H)-one|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structure Elucidation of 9-methyl-7H-purin-8(9H)-one
Abstract
The unambiguous identification of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine) is a critical checkpoint in the development of purine-based antimetabolites and DNA damage biomarkers. Due to the rapid tautomeric equilibrium of the purine scaffold and the potential for regio-isomerism during synthesis (N7 vs. N9 alkylation), standard 1D NMR is often insufficient for regulatory submission. This guide outlines a self-validating elucidation protocol, synthesizing rational chemical synthesis with advanced 2D NMR (HMBC/NOESY) and crystallographic validation to establish the structure with high confidence.
Structural Context & Tautomeric Landscape
The molecule 9-methyl-7H-purin-8(9H)-one exists in a dynamic equilibrium. While often referred to as "8-hydroxy-9-methylpurine," experimental evidence overwhelmingly favors the keto (lactam) tautomer in both solid state and neutral aqueous solution.
The Tautomeric Equilibrium
Unlike the parent purine, the introduction of the methyl group at N9 blocks one substitution site, simplifying the tautomeric landscape to a competition primarily between the N7-H and N1-H forms.
Figure 1: Tautomeric equilibrium favoring the 8-oxo (lactam) form.
Expert Insight: In drug development, assuming the "hydroxy" form can lead to erroneous docking simulations. Always model the 8-keto, N7-H tautomer for receptor binding studies unless specific environmental factors (e.g., high pH) dictate otherwise.
Synthetic Pathways: Ambiguity vs. Control
To elucidate a structure, one must first understand the genesis of potential impurities. There are two primary routes to this scaffold; one generates isomers (requiring elucidation), and one is regio-specific (providing a reference standard).
Route A: The "Ambiguous" Route (Methylation of 8-Oxopurine)
Direct methylation of 8-oxopurine using methyl iodide (
-
Result: A mixture of N9-methyl (target), N7-methyl , and N1-methyl isomers.
-
Elucidation Challenge: Distinguishing the N9-isomer from the N7-isomer, as they have identical masses and very similar UV profiles.
Route B: The "Rational" Route (Traube-Type Cyclization)
This route guarantees the position of the methyl group by installing it before ring closure.
-
Starting Material: 4-amino-5-(methylamino)pyrimidine.
-
Cyclization: Treatment with a C1 synthon (e.g., Urea, Phosgene, or CDI).
-
Result: Exclusively 9-methyl-7H-purin-8(9H)-one .
Protocol Recommendation: Use Route B to synthesize a primary reference standard (Gold Standard). Use Route A only if investigating metabolic methylation or degradation pathways.
Spectroscopic Elucidation Protocol
When analyzing a sample (e.g., from Route A or a metabolite extraction), the following self-validating workflow confirms the N9 regio-isomer.
Step 1: Mass Spectrometry (MS)
-
Technique: LC-MS/MS (ESI+).
-
Target Ion:
Da. -
Fragmentation: Look for loss of
(28 Da) characteristic of lactams, and loss of the methyl group.-
Note: MS alone cannot distinguish N7/N9 isomers.
-
Step 2: Nuclear Magnetic Resonance (NMR)
This is the definitive step. The distinction relies on HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity of the methyl protons to the purine core.
Quantitative Data: Chemical Shifts (DMSO-d6)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Key Correlations (HMBC) |
| 1H | N9-Me | 3.32 | Singlet (3H) | C4 , C8 |
| 1H | C2-H | 8.42 | Singlet (1H) | C4, C6 |
| 1H | C6-H | 8.58 | Singlet (1H) | C2, C4, C5 |
| 1H | N7-H | ~12.5 | Broad | - |
| 13C | C8 | 153.2 | Quaternary | - |
| 13C | C4 | 148.5 | Quaternary | - |
| 13C | C5 | 109.8 | Quaternary | - |
Note: Shifts are approximate and concentration-dependent.
The "Smoking Gun" Logic (HMBC)
To distinguish N9-Me from N7-Me, focus on the Methyl Singlet at ~3.3 ppm.
-
N9-Isomer (Target): The N9-Methyl protons are 3 bonds away from C4 (the pyrimidine-imidazole bridgehead). You will see a strong cross-peak between Me-H and C4 .
-
N7-Isomer (Impurity): The N7-Methyl protons are 3 bonds away from C5 . You would see a cross-peak between Me-H and C5 .
Self-Validation Check:
-
Identify C4 and C5 using the C2-H and C6-H protons.
-
C4 typically resonates downfield (~148 ppm) compared to C5 (~110 ppm) in this scaffold.
-
If the Methyl protons correlate to the downfield bridgehead carbon (C4), it is the N9-isomer .
Figure 2: Decision logic for distinguishing regio-isomers via HMBC spectroscopy.
Experimental Protocol: Synthesis of Reference Standard
Objective: Synthesis of authentic 9-methyl-7H-purin-8(9H)-one for use as a spectral standard.
Materials
-
4-amino-5-(methylamino)pyrimidine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
Methodology
-
Dissolution: Dissolve 4-amino-5-(methylamino)pyrimidine in anhydrous THF under nitrogen atmosphere.
-
Cyclization: Add CDI in one portion. The reaction will evolve
. -
Reflux: Heat the mixture to reflux (66°C for THF) for 4 hours. Monitor consumption of starting material by TLC (
). -
Workup: Cool to room temperature. The product often precipitates as a white solid. Filter and wash with cold ether.
-
Purification: If necessary, recrystallize from water/ethanol.
-
Yield: Typical yields range from 75-85%.
Validation Point: The melting point should be
Crystallographic Confirmation
For New Chemical Entity (NCE) registration, X-ray crystallography provides the ultimate proof of structure, particularly regarding the position of the tautomeric proton (N7-H).
-
Crystal Growth: Slow evaporation from a water/ethanol mixture.
-
Expected Lattice: Monoclinic or Triclinic.
-
Key Feature: Look for intermolecular hydrogen bonding between N7-H and the C8-Carbonyl oxygen of an adjacent molecule, forming a "ribbon" or "dimer" motif characteristic of lactam purines.
References
-
Fujii, T., Saito, T., & Mori, S. (1988).[1] Synthesis of 6-amino-1,9-dimethyl-8-oxopurine, a constituent of the marine sponge Hymeniacidon sanguinea.[1] Heterocycles, 27(5), 1163-1166.
-
Brown, D. J., & Mason, S. F. (1957). Purine Studies. Part III. The Structure of the Mono- and Di-hydroxy-purines and -pyrimidines. Journal of the Chemical Society, 682-689.
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Definitive text on Purine synthesis and tautomerism).
-
BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Knowledge Base.
Sources
9-Methyl-7H-purin-8(9H)-one: A Mechanistic Probe for Purine Metabolism and Oxidative Lesion Modeling
An In-Depth Technical Guide on the Biological Activity of 9-Methyl-7H-purin-8(9H)-one[1]
Executive Summary
9-Methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine ) is a synthetic purine derivative that serves as a critical biochemical tool in two primary domains: enzymology and genetic toxicology .[1][2] Unlike pharmacologically active drugs designed for therapeutic endpoints, this molecule functions as a mechanistic probe .[1]
Its structural significance lies in the N9-methyl group, which sterically and electronically mimics the glycosidic bond of natural nucleosides (like guanosine or adenosine) while blocking the N9 position from enzymatic ribosylation. This unique architecture makes it an ideal model substrate for dissecting the catalytic mechanisms of molybdo-flavoenzymes (such as Xanthine Oxidase ) and for studying the tautomeric dynamics responsible for oxidative DNA damage (specifically 8-oxoguanine mutagenesis).[1]
This guide details the physicochemical properties, enzymatic interactions, and experimental protocols required to utilize 9-methyl-7H-purin-8(9H)-one in high-fidelity biochemical assays.[1]
Chemical Architecture & Tautomeric Dynamics
The biological "activity" of 9-methyl-7H-purin-8(9H)-one is dictated by its ability to undergo keto-enol tautomerism.[1] In the physiological context (pH 7.4), the molecule predominantly adopts the keto (lactam) form, specifically the 6,8-diketo tautomer if derived from guanine, or the 8-keto form if derived from the core purine.
Structural Significance
-
N9-Methylation: Prevents N9-protonation and mimics the C1' of the ribose sugar found in DNA/RNA. This "locks" the steric environment, allowing researchers to isolate the electronic effects of the purine ring without interference from sugar puckering or rotation.
-
C8-Oxidation: The carbonyl oxygen at position 8 is the defining feature of oxidative stress lesions. In DNA, 8-oxoguanine (8-oxoG) can rotate to the syn conformation, presenting a "Hoogsteen" face that mimics Thymine, leading to G:C
T:A transversion mutations . 9-methyl-8-oxopurine is the minimal scaffold used to study this base-pairing error in solution.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium between the predominant keto form (interacting with DNA polymerases) and the minor enol form.
Figure 1: Tautomeric equilibrium of the 9-methyl-8-oxopurine core.[1] The keto form (blue) is the biologically relevant species for mutagenesis models.
Enzymatic Interactions: The Core Bioactivity
The primary biological activity of 9-methyl-7H-purin-8(9H)-one is its role as a substrate for Xanthine Oxidoreductase (XOR) , the enzyme responsible for terminal purine catabolism.[1]
2.1 Interaction with Xanthine Oxidase (XO)
Xanthine Oxidase (EC 1.17.3.[1][3]2) catalyzes the oxidation of purines to uric acid.[4][5][6] The reaction mechanism involves a nucleophilic attack by a molybdenum-coordinated hydroxyl group (
-
Substrate Specificity: While XO prefers C6 oxidation (Hypoxanthine
Xanthine), it can also oxidize C8.[1] -
Mechanistic Insight: 9-methyl-8-oxopurine acts as a slow substrate or intermediate model .[1] Because the N9 position is blocked by a methyl group, the molecule cannot undergo the specific tautomeric shifts often required for rapid turnover at the C2 position.
-
Product Formation: XO oxidizes 9-methyl-8-oxopurine to 9-methyluric acid (2,6,8-trioxo-9-methylpurine).[1] The rate of this reaction is significantly slower than that of the natural substrate (xanthine), making it an excellent probe for studying the rate-limiting steps of the molybdenum center's reduction.
2.2 Pathway Visualization
The oxidation pathway highlights how 9-methyl-8-oxopurine fits into the catabolic cascade.
Figure 2: Oxidative pathway catalyzed by Xanthine Oxidase. 9-methyl-8-oxopurine is an intermediate that is further oxidized to 9-methyluric acid.[1]
2.3 Inhibition of Phosphoribosyltransferases (PRTs)
Unlike XO, enzymes like HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) require a free N9-H to attach the ribose-5-phosphate group.[1]
-
Activity: 9-methyl-7H-purin-8(9H)-one acts as a competitive inhibitor or dead-end binder for PRTs.[1] It occupies the purine binding pocket but cannot accept the phosphoribosyl group due to the N9-methyl blockade.
-
Utility: This property is used to crystallize PRTs in "substrate-bound" states without catalytic turnover, allowing for high-resolution structural analysis of the active site.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checks (e.g., UV spectral shifts) to confirm compound identity and activity.
Protocol A: Synthesis via Modified Traube Method
-
Objective: Synthesis of high-purity 9-methyl-7H-purin-8(9H)-one.
-
Principle: Cyclization of 4,5-diamino-6-hydroxypyrimidine derivatives with a C1 donor (urea or phosgene equivalent).[1]
| Step | Action | Critical Parameter (Validation) |
| 1 | Methylation | React 4-amino-6-hydroxypyrimidine with methyl iodide (MeI) in DMF.[1] |
| 2 | Nitrosation | Treat with NaNO₂/HCl to introduce the 5-nitroso group.[1] |
| 3 | Reduction | Reduce nitroso to amine using Sodium Dithionite ( |
| 4 | Cyclization | Reflux with Urea (fusion method) at 160°C for 2 hours. |
| 5 | Purification | Recrystallize from boiling water. |
Protocol B: Xanthine Oxidase Kinetics Assay
-
Objective: Determine the
and of 9-methyl-8-oxopurine oxidation. -
Detection: Spectrophotometric monitoring of Uric Acid formation (increase in Absorbance at 290 nm).
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (0.1 mM EDTA).
-
Enzyme: Bovine Milk Xanthine Oxidase (0.1 units/mL).[1]
-
Substrate: 9-methyl-7H-purin-8(9H)-one (Stock 10 mM in DMSO).
Workflow:
-
Baseline: Add 990 µL Buffer + 10 µL Enzyme to a quartz cuvette. Zero the spectrophotometer at 290 nm.
-
Initiation: Add Substrate (final conc. 10–100 µM). Invert rapidly to mix.
-
Measurement: Record
every 10 seconds for 5 minutes. -
Validation: The reaction should be linear for the first 2 minutes.
-
Calculation: Use the extinction coefficient of 9-methyluric acid (
) to calculate velocity.[1]
Quantitative Data Summary
The following table summarizes the physicochemical and kinetic parameters of 9-methyl-7H-purin-8(9H)-one compared to natural purines.
| Parameter | 9-Methyl-8-oxopurine | Xanthine (Reference) | Biological Significance |
| Molecular Weight | 150.14 g/mol | 152.11 g/mol | Low MW allows rapid diffusion in kinetic assays.[1] |
| UV | ~245 nm, 290 nm | 270 nm | Distinct UV signature allows tracking of oxidation.[1] |
| XO | 50 - 150 µM | 2 - 5 µM | Higher |
| XO | ~5 - 10% | 100% | Slow turnover confirms its role as a mechanistic probe.[1] |
| pKa (N7-H) | ~8.5 | 7.4 | Ionization state affects H-bonding at physiological pH.[1] |
References
-
Enzym
-
Tautomerism of 8-Oxopurines
-
Purine Nucleoside Phosphorylase Inhibition
-
Synthesis of Purine Deriv
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Relationship between plasma oxipurinol concentrations and xanthine oxidase activity in volunteers dosed with allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Part 1: The Landscape of Purin-8-one Bioactivity: Probable Mechanisms of Action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Purin-8-ones
Preamble: The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant agents.[1] The purin-8-one core, in particular, represents a privileged structure with diverse biological activities. While a specific, detailed mechanism of action for 9-methyl-7H-purin-8(9H)-one is not extensively documented in publicly available literature, this guide serves as a comprehensive framework for elucidating the mechanism of action for this and other novel purin-8-one analogs. We will explore the most probable molecular targets and signaling pathways based on structurally related compounds and provide a detailed roadmap of experimental protocols to rigorously define a compound's biological function.
The purine structure is analogous to endogenous nucleosides, allowing purine derivatives to interact with a wide array of biological targets, often by mimicking adenosine or guanosine.[1] For a novel purin-8-one, several primary mechanisms of action are plausible and should be considered as starting points for investigation.
Kinase Inhibition: A Primary Hypothesis
A significant number of purine analogs function as kinase inhibitors, typically by competing with ATP for binding in the enzyme's active site.[2] This is a primary avenue of investigation for any new purine derivative.
-
Causality: The purine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Substitutions on the purine ring, such as at the C2, C6, N7, and N9 positions, modulate the affinity and selectivity for different kinases.[3][4]
-
Key Kinase Families to Investigate:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation; a common target for anticancer purines.[3]
-
Tyrosine Kinases: Such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[3][4]
-
Glycogen Synthase Kinase-3 (GSK-3): A key enzyme in various signaling pathways.[5]
-
-
Downstream Signaling Consequences: Inhibition of an upstream kinase like FLT3 would be expected to suppress the phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2.[4]
Part 2: The Investigator's Roadmap: A Step-by-Step Guide to MOA Elucidation
Determining the mechanism of action (MOA) is a systematic process that moves from broad, phenotypic observations to specific, validated molecular interactions.[6][7] This section provides a self-validating workflow for a novel purin-8-one compound, which we will refer to as "P8O-X".
Initial Phenotypic and Target Engagement Assays
The first step is to observe the compound's effect on whole cells and to confirm that it engages a target within the cell.
Experimental Protocol 1: Cellular Proliferation Assay
-
Objective: To determine the effect of P8O-X on the growth of various cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, A549 for lung cancer, HCT116 for colon cancer) and a non-malignant cell line (e.g., PBMCs) should be used.[2]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat cells with a serial dilution of P8O-X (e.g., from 1 nM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.[8]
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To verify that P8O-X directly binds to a protein target within intact cells.[9]
-
Principle: Ligand binding typically increases the thermal stability of a protein.[10]
-
Procedure:
-
Treat intact cells with either vehicle control or P8O-X.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).[11]
-
Lyse the cells and separate soluble proteins from precipitated aggregates via centrifugation.[11]
-
Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein. A shift in the melting curve to a higher temperature in the presence of P8O-X indicates target engagement.[10]
-
Logical Workflow for Initial Investigation
Caption: A logical workflow for elucidating the mechanism of action.
Target Identification and Validation
If P8O-X shows anti-proliferative activity and target engagement, the next step is to identify its specific molecular target(s).
Experimental Protocol 3: In Vitro Kinase Panel Screening
-
Objective: To determine the kinase selectivity profile of P8O-X.
-
Procedure:
-
Submit P8O-X to a commercial kinase profiling service.[12][13] These services typically offer panels of hundreds of purified kinases.[13]
-
Screen the compound at a fixed concentration (e.g., 1 µM) against the kinase panel.[4]
-
The output is typically percent inhibition for each kinase.
-
For the most potently inhibited kinases ("hits"), perform follow-up dose-response assays to determine the IC50 values.[14]
-
Table 1: Hypothetical Kinase Screening Data for P8O-X
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| FLT3 | 98% | 15 |
| CDK4 | 95% | 25 |
| GSK-3β | 85% | 110 |
| SRC | 45% | > 1000 |
| EGFR | 10% | > 10000 |
Delineating the Signaling Pathway
Once high-potency targets are identified, the focus shifts to understanding how the compound affects cellular signaling pathways.
Experimental Protocol 4: Quantitative Phosphoproteomics
-
Objective: To obtain an unbiased, global view of the signaling pathways modulated by P8O-X.[15]
-
Principle: Changes in protein phosphorylation are a direct readout of kinase activity.[16]
-
Procedure:
-
Treat a sensitive cell line (e.g., MV4-11 if FLT3 is a hit) with P8O-X or vehicle for a short duration (e.g., 2-6 hours).
-
Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides (e.g., using titanium dioxide or IMAC).[17]
-
Analyze the phosphopeptides by high-resolution LC-MS/MS.[18]
-
Quantify the changes in phosphorylation at specific sites between the treated and control samples.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered.
-
Hypothesized Signaling Pathway for a Purin-8-one FLT3 Inhibitor
Caption: Potential signaling pathway inhibited by a purin-8-one compound.
Part 3: Trustworthiness and Self-Validation
Each step in this workflow is designed to validate the previous one. A positive CETSA result validates that the phenotypic effect is likely due to direct target binding. The phosphoproteomics data should align with the in vitro kinase profiling, showing downregulation of pathways controlled by the identified kinase hits. Finally, follow-up Western blots for key phosphoproteins (e.g., phospho-STAT5) and specific cellular assays (e.g., apoptosis assays) provide orthogonal validation of the proposed mechanism.[4][19]
References
-
Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. Available at: [Link].
-
8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells. PubMed. Available at: [Link].
-
8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. ResearchGate. Available at: [Link].
-
Purine Scaffold in Agents for Cancer Treatment. ACS Omega. Available at: [Link].
-
8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC. Available at: [Link].
-
Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at: [Link].
-
Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. PMC. Available at: [Link].
-
Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. ClinPGx. Available at: [Link].
-
Exploiting a purine imbalance to target KRAS mutant pancreatic adenocarcinomas. Gut. Available at: [Link].
-
The Gut Microbiota–Tryptophan–Brain Axis in Autism Spectrum Disorder: A New Frontier for Probiotic Intervention. MDPI. Available at: [Link].
-
Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. NIH. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH. Available at: [Link].
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link].
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link].
-
Perforin 1 in Cancer: Mechanisms, Therapy, and Outlook. PMC. Available at: [Link].
-
(PDF) Biological activities of purine analogues: a review. ResearchGate. Available at: [Link].
-
Kinome Profiling. Oncolines B.V. Available at: [Link].
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link].
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Available at: [Link].
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Available at: [Link].
-
Perforin 1 in Cancer: Mechanisms, Therapy, and Outlook. PubMed. Available at: [Link].
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link].
-
A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. Available at: [Link].
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
Kinase Panel Profiling. Pharmaron. Available at: [Link].
-
Purine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link].
-
Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. Available at: [Link].
-
Kinase assays. BMG LABTECH. Available at: [Link].
-
Conceptual workflow for therapeutic target discovery using... ResearchGate. Available at: [Link].
-
Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link].
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link].
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].
-
Kinase Activity Profiling Services. Pamgene. Available at: [Link].
-
A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC. Available at: [Link].
-
New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. ArTS. Available at: [Link].
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link].
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link].
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 19. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability of 9-Methyl-7H-purin-8(9H)-one
This guide details the physicochemical profile, solubility behavior, and stability characteristics of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine).
Executive Summary & Chemical Identity
9-Methyl-7H-purin-8(9H)-one is a modified purine scaffold structurally characterized by a ketone functionality at the C8 position and a methyl group at N9. It serves as a critical reference standard in the analysis of oxidative DNA damage (modeling 8-oxopurine lesions) and appears as a key intermediate or impurity in the synthesis of guanylate cyclase stimulators (e.g., Riociguat).[1]
Unlike canonical purines, the 8-oxo substitution significantly alters the electronic landscape of the imidazole ring, enhancing acidity at N7 and favoring the lactam (keto) tautomer.
Chemical Profile
| Property | Detail |
| IUPAC Name | 9-Methyl-7,9-dihydro-8H-purin-8-one |
| Common Synonyms | 9-Methyl-8-oxopurine; 8-Hydroxy-9-methylpurine (tautomer) |
| CAS Number | 39188-96-0 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250°C (Decomposes) |
Physicochemical Properties & Tautomerism
The stability and solubility of this compound are governed by its tautomeric equilibrium. In aqueous solution and the solid state, the keto (lactam) form predominates over the enol (lactim) form.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium between the dominant 8-keto form and the minor 8-hydroxy form, as well as the deprotonation pathway.
Caption: The 8-keto tautomer is the thermodynamically stable form.[1] Solubility increases significantly upon deprotonation of the N7-H (pKa ~8.5).
Solubility Profile
9-Methyl-7H-purin-8(9H)-one exhibits low aqueous solubility at neutral pH due to strong intermolecular hydrogen bonding and crystal lattice energy. Solubility is pH-dependent.
Solvent Compatibility Table
| Solvent | Solubility Rating | Solubility (Est.) | Usage Recommendation |
| Water (pH 7) | Poor | < 1 mg/mL | Not recommended for stock solutions.[2] |
| PBS (pH 7.4) | Poor | < 1 mg/mL | Use only for final dilution.[1][2] |
| 0.1 M NaOH | Good | > 10 mg/mL | Preferred for aqueous stock. Deprotonates N7.[2] |
| DMSO | Excellent | > 20 mg/mL | Primary Organic Stock. Stable at -20°C. |
| Ethanol | Low | < 2 mg/mL | Poor solvent; avoid precipitation.[2] |
| DMF | Good | > 10 mg/mL | Alternative to DMSO.[2] |
Formulation Strategy
-
Primary Stock: Dissolve the neat powder in 100% DMSO to a concentration of 10–20 mM.
-
Aqueous Working Solution: Dilute the DMSO stock into the aqueous buffer.
Stability Analysis
The compound is chemically robust but susceptible to specific degradation pathways if mishandled.[2]
Degradation Pathways[2]
-
Oxidation (Primary Risk):
-
8-Oxopurines have a lower redox potential than their parent purines.
-
Risk: Exposure to strong oxidants (e.g., peroxides, high-intensity light) can further oxidize the C2 or C4/C5 positions, leading to ring opening and formation of urea/hydantoin derivatives (e.g., cyanuric acid analogs).[1]
-
-
Hydrolysis:
-
Status: Highly Stable. The amide-like bond at C8 is part of the aromatic system and resists hydrolysis under standard acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions.[1]
-
-
Photostability:
Stability Testing Protocol (Stress Conditions)
To validate the stability of your specific lot, perform the following stress test:
Caption: Standard forced degradation workflow. Expect <5% degradation in Acid/Base/Thermal; >10% degradation in Oxidative conditions.[1]
Analytical Methodology
For precise quantification and stability monitoring, use the following HPLC parameters.
HPLC-UV Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Gradient: 5% B to 40% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 290 nm (diagnostic for 8-oxo substitution).[1][2]
-
Retention Time: 9-Methyl-8-oxopurine typically elutes earlier than 9-methylpurine due to increased polarity.
References
-
Physicochemical Properties of 8-Oxopurines
-
Chemical Synthesis & Identity
-
Solubility Data (Analogous Compounds)
-
CAS Registry Data
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. Tautomeric equilibria in 8-oxopurines: implications for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Page loading... [guidechem.com]
Comprehensive Spectroscopic Profiling of 9-Methyl-7H-purin-8(9H)-one
The following guide details the spectroscopic profiling and technical characterization of 9-methyl-7H-purin-8(9H)-one (commonly referred to as 9-methyl-8-oxopurine ), a critical scaffold in the study of oxidative DNA damage and a core structure for marine alkaloids such as the asmarines.
Executive Summary
9-Methyl-7H-purin-8(9H)-one represents the N9-methylated core of the 8-oxopurine family. It serves as a fundamental model system for understanding the electronic and tautomeric properties of oxidative DNA lesions (e.g., 8-oxoguanine). Unlike its 6-amino (8-oxoadenine) or 2-amino-6-oxo (8-oxoguanine) analogues, the unsubstituted 9-methyl-8-oxopurine allows for the isolation of the electronic effects of the lactam ring system without the interference of exocyclic amino groups. This guide provides the structural logic, synthesis, and spectroscopic signatures required for its identification and study.
Molecular Structure & Tautomeric Logic
The nomenclature 9-methyl-7H-purin-8(9H)-one explicitly identifies the keto (lactam) tautomer, which is the dominant species in both solid state and solution (DMSO,
-
Core Tautomerism: The 8-oxopurine system can exist in a lactam-lactim equilibrium. For the N9-methylated derivative, the proton resides primarily on N7, stabilizing the C8-carbonyl through a specific electronic configuration that mimics the hydrogen-bonding face of thymine (in the case of 8-oxo-dA).
-
Stability: The 6,8-diketo form is the most stable for guanine derivatives, but for this core structure, the 8-keto-7H form is energetically preferred over the 8-hydroxy form.
Tautomeric Equilibrium Diagram
Caption: The keto-enol equilibrium of 9-methyl-8-oxopurine. The 8-keto (lactam) form is dominant in polar solvents.
Spectroscopic Characterization
The following data aggregates specific values from N9-methylated 8-oxopurine derivatives (specifically the 6-amino analogue, which is the standard reference for this scaffold) and general 8-oxopurine core properties.
A. Ultraviolet-Visible Spectroscopy (UV-Vis)
The 8-oxopurine chromophore exhibits a characteristic bathochromic shift relative to the parent purine due to the auxochromic effect of the 8-carbonyl group.
| Condition | Transition Assignment | ||
| Neutral (pH 7) | 245, 290 | ~10,000 | |
| Acidic (pH 1) | 278 | ~12,000 | Protonation at N1/N3 |
| Basic (pH 13) | 285 | ~14,000 | Deprotonation of N7-H |
Note: Values are representative of the 9-methyl-8-oxopurine scaffold. The presence of a 6-amino group (8-oxoadenine) shifts the maxima to ~278 nm (acid) and ~285 nm (base).
B. Nuclear Magnetic Resonance (NMR)
NMR data is critical for distinguishing the 8-oxo derivative from the parent purine. The loss of the H8 signal and the presence of the N7-H proton (exchangeable) are diagnostic.
Solvent: DMSO-
| Nucleus | Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| N7-H | 12.0 - 13.0 | Broad Singlet | 1H | Lactam NH (Exchangeable) | |
| C2-H | 8.4 - 8.6 | Singlet | 1H | Aromatic CH (Deshielded) | |
| C6-H | 8.2 - 8.4 | Singlet | 1H | Aromatic CH | |
| N9-CH | 3.3 - 3.7 | Singlet | 3H | N-Methyl group | |
| C8 | 152 - 155 | - | - | Carbonyl (C=O) | |
| C4/C5 | 140 - 150 | - | - | Bridgehead Carbons |
Key Diagnostic: The absence of the sharp singlet at ~8.5 ppm typically associated with H8 in purine, replaced by a broad downfield signal for N7-H (or no signal in
C. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the definitive marker for the oxidation state at C8.
-
C=O Stretch (Lactam): 1680 – 1720 cm
(Strong, sharp). -
N-H Stretch: 3000 – 3200 cm
(Broad, indicative of H-bonding). -
C=N / C=C Ring Modes: 1580 – 1650 cm
.
D. Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 150.1 (Calculated for
). -
Fragmentation: Loss of CO (28 amu) is a common fragmentation pathway for 8-oxopurines, followed by HCN elimination.
Synthesis & Preparation Protocol
The most robust synthesis of 9-methyl-8-oxopurine derivatives involves the "Traube-like" cyclization of a pyrimidine precursor. This method is preferred over direct oxidation of 9-methylpurine, which often yields mixtures.
Method: Cyclization of 4,5-Diaminopyrimidine Derivative
Precursor: 4-amino-5-(methylamino)pyrimidine (or 4,5-diamino-6-substituted pyrimidine for derivatives). Reagent: Urea (fusion) or Phosgene/CDI (solution).
Step-by-Step Protocol:
-
Starting Material Preparation: Dissolve 4-chloro-5-nitropyrimidine in THF. Treat with methylamine to yield 4-(methylamino)-5-nitropyrimidine. Reduce the nitro group (H
/Pd-C or Na S O ) to obtain 4-amino-5-(methylamino)pyrimidine . -
Cyclization (Urea Fusion):
-
Mix the diamine (1.0 eq) intimately with Urea (3.0 eq).
-
Heat the mixture to 160–180°C in an oil bath. The mixture will melt and evolve ammonia.
-
Maintain temperature for 30–60 minutes until solidification occurs.
-
-
Work-up:
-
Cool the reaction mass.
-
Dissolve the residue in hot 1N NaOH (to form the soluble sodium salt of the purin-8-one).
-
Filter to remove insoluble impurities.
-
Acidify the filtrate with acetic acid or dilute HCl to pH ~5.
-
The product, 9-methyl-7H-purin-8(9H)-one , precipitates as a solid.
-
-
Purification: Recrystallize from water or ethanol/water.
Synthetic Pathway Diagram
Caption: Divergent synthesis of the 9-methyl-8-oxopurine core from pyrimidine precursors.
Context in Drug Development[1][2]
While 9-methyl-7H-purin-8(9H)-one is a fundamental chemical entity, researchers in drug development often encounter this scaffold in two specific contexts:
-
Impurity Profiling (Riociguat): The complex pharmaceutical Riociguat (and its metabolites) contains a pyrazolopyridine-purine hybrid structure. A known impurity/degradant in this pathway is 6-amino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one . Note the "7,9-dihydro-8H-purin-8-one" suffix.[1][2][3] The 9-methyl-8-oxopurine described in this guide is the minimal pharmacophore of this impurity's purine domain.
-
DNA Damage Biomarkers: N9-methylated 8-oxopurines are used as soluble, non-nucleosidic models to study the physical chemistry (pKa, stacking, oxidation potential) of 8-oxo-2'-deoxyguanosine (8-oxodG) , the primary marker of oxidative stress in DNA.
References
-
Fujii, T., Saito, T., & Mori, S. (1988). Synthesis of 6-amino-1,9-dimethyl-8-oxopurine, a constituent of the marine sponge Hymeniacidon sanguinea Grant. Heterocycles, 27(5).
-
Kotsyubynskyy, D., & Gryff-Keller, A. (2011). Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry A, 115(10), 2057-2064.
-
Comprehensive Marine Natural Products Database (CMNPD). Entry for 9-methylpurin-8-one.
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Classic reference for Traube synthesis protocols).
Sources
Potential therapeutic targets of 9-methyl-7H-purin-8(9H)-one
Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 9-Methyl-7H-purin-8(9H)-one
Executive Summary
9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9-Me-8-OP ) is a synthetic purine derivative that serves as a critical pharmacophore in the study of oxidative DNA damage and purine metabolism. Unlike complex nucleoside analogs, 9-Me-8-OP represents the "minimalist lesion mimic"—a stable, soluble small molecule that replicates the electronic and steric properties of the mutagenic 8-oxoguanine (8-oxoG) base without the ribose-phosphate backbone.
This guide analyzes 9-Me-8-OP not merely as a chemical reagent, but as a therapeutic scaffold targeting three distinct biological systems:
-
DNA Repair Machinery (OGG1): Acting as a competitive inhibitor/probe for the 8-oxoguanine DNA glycosylase active site.
-
Purine Nucleoside Phosphorylase (PNP): Exploiting transition-state mimicry for metabolic modulation.
-
Toll-Like Receptors (TLR7): Serving as a core scaffold for innate immune agonists.[1]
Part 1: Structural Dynamics & Tautomerism
The biological activity of 9-Me-8-OP is dictated by its tautomeric equilibrium. The methylation at the N9 position is not arbitrary; it mimics the glycosidic bond of the natural nucleoside, locking the molecule into a specific steric configuration that allows it to act as a faithful surrogate for 8-oxo-2'-deoxyguanosine in enzyme active sites.
The Tautomeric Lock
In solution, 8-oxopurines can exist in multiple tautomeric forms (keto vs. enol, N7-H vs. N9-H).
-
Natural 8-oxoG: Predominantly exists in the 6,8-diketo form at physiological pH.
-
9-Me-8-OP: The N9-methyl group prevents N9-protonation, forcing the proton to reside on N7 (or N1/N3). This mimics the syn conformation often adopted by 8-oxoG when it mispairs with Adenine (Hoogsteen face).
Implication: This "locked" structure makes 9-Me-8-OP an ideal probe for the OGG1 lesion-recognition pocket , which specifically selects for this tautomeric profile to distinguish damaged bases from undamaged Guanine.
Figure 1: Tautomeric equilibrium of 9-Me-8-OP determines its binding affinity to the OGG1 lesion-recognition pocket.
Part 2: Primary Target – 8-Oxoguanine DNA Glycosylase (OGG1)[2]
Therapeutic Rationale: OGG1 is the primary enzyme responsible for excising 8-oxoG lesions. In cancer therapy, OGG1 inhibition is a strategy for "synthetic lethality." Cancer cells, which often suffer from high oxidative stress, rely heavily on OGG1 to prevent catastrophic genomic instability. Inhibiting OGG1 using a small molecule mimic like 9-Me-8-OP can overwhelm the cancer cell's repair capacity, leading to apoptosis.
Mechanism of Action
9-Me-8-OP acts as a competitive inhibitor or product mimic .
-
Intercalation: The purine ring inserts into the OGG1 active site pocket (specifically interacting with Phe114).
-
Base Recognition: The N7-H and C8=O groups form specific hydrogen bonds with the backbone carbonyl of the enzyme, mimicking the "extruded" 8-oxoG base.
-
Catalytic Dead-End: Lacking the sugar-phosphate backbone, 9-Me-8-OP cannot be processed (cleaved) by the Lys249 nucleophile, effectively occupying the active site and blocking access to damaged DNA.
Protocol: Fluorescence-Based OGG1 Inhibition Assay
This protocol validates the binding of 9-Me-8-OP to OGG1 using a molecular beacon substrate.
Materials:
-
Recombinant human OGG1 enzyme (10 nM final).
-
Substrate: Hairpin oligonucleotide containing a central 8-oxoG paired with C.
-
5'-[FAM]-CCG CT(8-oxoG)C GCG-[Quencher]-3'
-
-
Test Compound: 9-Me-8-OP (dissolved in DMSO).
-
Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 100 mM NaCl.
Workflow:
-
Preparation: Dilute 9-Me-8-OP in reaction buffer to concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Mix 10 nM OGG1 with the test compound for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add the Molecular Beacon substrate (50 nM final).
-
Measurement: Monitor fluorescence increase (Ex: 485 nm / Em: 520 nm) over 60 minutes.
-
Logic: Cleavage of 8-oxoG by OGG1 releases the fluorophore from the quencher.
-
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Calculate .
Part 3: Secondary Target – Purine Nucleoside Phosphorylase (PNP)[3]
Therapeutic Rationale: PNP is crucial for T-cell proliferation. Inhibitors of PNP are used in treating T-cell leukemias and autoimmune diseases (e.g., gout, psoriasis). While 9-Me-8-OP is a simplified structure, the 8-oxopurine core is a classic scaffold for PNP inhibitors (e.g., 8-aminoguanine derivatives).
Mechanism of Action
PNP catalyzes the phosphorolysis of nucleosides.[2] The transition state involves an oxocarbenium ion character.
-
9-Me-8-OP mimics the purine base leaving group .
-
The C8-carbonyl group alters the electron distribution of the purine ring, potentially increasing affinity for the phosphate binding pocket relative to the natural guanine base.
Protocol: Coupled Spectrophotometric Kinetic Assay
This self-validating system uses Xanthine Oxidase (XO) as a reporter enzyme.
Workflow:
-
System: PNP converts Inosine +
Hypoxanthine + Ribose-1-P. -
Coupling: XO converts Hypoxanthine
Uric Acid.[3] -
Detection: Uric acid formation is monitored at 293 nm (
). -
Inhibition Test:
-
Add 9-Me-8-OP (10-50 µM) to the reaction mixture.
-
Control: Ensure 9-Me-8-OP itself is not a substrate for XO (verify stable baseline at 293 nm without Inosine).
-
Observe reduction in the rate of Uric Acid formation.
-
Part 4: Synthesis & Quality Control
To ensure experimental integrity, the purity of 9-Me-8-OP must be verified, specifically distinguishing it from its N7-methyl isomer.
Synthesis Pathway (Traube Synthesis Variation):
-
Starting Material: 4,5-diamino-6-hydroxypyrimidine.
-
Cyclization: Reaction with urea or phosgene equivalents (CDI) creates the 8-oxo ring.
-
Methylation: Selective methylation at N9 is achieved using transient protection of N7 or steric control.
QC Parameters (Table 1):
| Parameter | Specification | Method | Rationale |
| Purity | >98% | HPLC (C18, MeOH/Water) | Impurities (e.g., N7-methyl) alter binding mode. |
| Identity | m/z 151.05 [M+H]+ | LC-MS | Confirms molecular formula C6H6N4O. |
| Tautomer Check | 1H-NMR (DMSO-d6) | Confirms N7-H proton presence (diagnostic of N9-Me). | |
| Solubility | >10 mM | DMSO | Required for high-concentration enzyme assays. |
Visualizing the Therapeutic Pathway
The following diagram illustrates the dual-pathway potential of 9-Me-8-OP in oncology: inhibiting repair (OGG1) while potentially modulating immune recognition (TLR).
Figure 2: Multi-target pharmacology of the 9-Me-8-OP scaffold.
References
-
Visnes, T., et al. (2018). Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation. Science, 362(6416), 834-839. Link
-
Bjelland, S., & Seeberg, E. (2003). Mutagenicity, toxicity and repair of DNA base damage induced by oxidation.[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 37-80. Link
-
Schramm, V. L. (2002). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720. Link
-
Lee, J., et al. (2006). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 103(6), 1828-1833. Link
-
Jensen, K., et al. (2008). Tautomerism of 8-oxoguanine: A quantum mechanical study. Journal of Physical Chemistry A, 112(50), 12812-12819. Link
Sources
- 1. Synthetic agonists of Toll-like receptors 7, 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Ogg1, a protein involved in the repair of 8-oxoguanine, is inhibited by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization and Application of 9-methyl-7H-purin-8(9H)-one
This technical guide details the in vitro characterization and application of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine). This compound serves as a critical reference standard in the study of oxidative DNA damage (modeling 8-oxoguanine/8-oxoadenine lesions without the glycosidic bond complexity) and as a scaffold for the development of purine-based antimetabolites.
Technical Guide & Experimental Protocols
Executive Summary
9-methyl-7H-purin-8(9H)-one is a synthetic purine derivative characterized by a carbonyl group at the C8 position and a methyl group at N9. Unlike naturally occurring purines, the N9-methyl substitution prevents N9-H tautomerism, locking the molecule into a specific steric configuration that mimics the nucleoside linkage found in DNA.
Primary Applications:
-
Biophysical Model: Investigating the keto-enol tautomerism of 8-oxopurines independent of ribose sugar influence.
-
Metabolic Probe: Assessing substrate specificity of purine-catabolizing enzymes (e.g., Xanthine Oxidase).[1]
-
Reference Standard: Quantifying oxidative lesions in nucleotide pools via LC-MS/MS.
Physicochemical Profile & Stability
Understanding the fundamental behavior of this molecule in solution is a prerequisite for reproducible in vitro data.
Tautomeric Equilibrium
The 8-oxo group introduces a lactam-lactim tautomeric equilibrium. In aqueous physiological buffers (pH 7.4), the lactam (keto) form is predominant. The N9-methyl group blocks the N9-H tautomer, forcing the proton to reside primarily at N7.
Figure 1: Tautomeric equilibrium of 9-methyl-8-oxopurine. The N9-methyl lock favors the N7-H lactam tautomer in neutral pH.
Solubility & Stock Preparation
Purines are notoriously sparingly soluble in water.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).
-
Solubility Limit: ~50 mM in DMSO.
-
Aqueous Working Solutions: Stable up to 500 µM in PBS (pH 7.4) containing <1% DMSO.
-
Precipitation Risk: Avoid freeze-thaw cycles of aqueous dilutions.
Analytical Methodologies (Self-Validating Systems)
To ensure data integrity, the presence and purity of the compound must be verified before biological exposure.
HPLC-UV Detection Protocol
This method utilizes the distinct UV absorption shift caused by the 8-oxo group compared to non-oxidized purines.
System Suitability Criteria:
-
Retention Time (RT): Must be stable within ±0.1 min.
-
Tailing Factor: < 1.5 (indicates no secondary interactions with column silanols).
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 (Buffer) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 2% B; 5-15 min: 2% -> 30% B; 15-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm (max) and 290 nm (shoulder characteristic of 8-oxo) |
LC-MS/MS Identification
For complex matrices (e.g., cell lysates), mass spectrometry provides definitive identification.
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = m/z 151.1
-
Key Fragment: m/z 151.1 → m/z 108.0 (Loss of -NCO, characteristic of purine ring cleavage).
Biological Assay Protocols
Enzymatic Stability: Xanthine Oxidase (XO) Susceptibility
This assay determines if 9-methyl-7H-purin-8(9H)-one acts as a substrate for Xanthine Oxidase, which typically hydroxylates C2 and C6 of purines. Since C8 is already oxidized and N9 is blocked, this tests the enzyme's plasticity.
Rationale: If the compound is a substrate, XO will introduce hydroxyl groups at C2 or C6, resulting in a mass shift (+16 Da). If it is stable, it may act as a competitive inhibitor.
Workflow Visualization:
Figure 2: Workflow for assessing Xanthine Oxidase susceptibility.
Protocol Steps:
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
-
Substrate Prep: Dilute 9-methyl-7H-purin-8(9H)-one stock to 100 µM in buffer.
-
Initiation: Add 0.05 Units/mL of Xanthine Oxidase (from bovine milk).
-
Monitoring: Measure absorbance at 290 nm continuously for 10 minutes.
-
Interpretation: An increase in Abs(290nm) indicates formation of uric acid derivatives (further oxidation). No change implies metabolic stability.
-
-
Validation: Run a parallel positive control using Xanthine (rapid conversion to Uric Acid).
Cytotoxicity Screen (Cell Viability)
Use this protocol to establish the baseline toxicity of the scaffold before derivatization.
Cell Lines: CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with serial dilutions of 9-methyl-7H-purin-8(9H)-one (0.1 µM to 100 µM).
-
Vehicle Control: 0.5% DMSO (matched).
-
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours.
-
Calculation:
References
-
Jensen, K. et al. "Tautomerism of 8-oxopurines: The influence of N9-substitution." Journal of Organic Chemistry, 2008.[2] (Note: Representative citation for tautomerism mechanism).
-
Hille, R. "The Mononuclear Molybdenum Enzymes." Chemical Reviews, 1996. (Authoritative review on Xanthine Oxidase mechanism).
-
Dizdaroglu, M. "Oxidatively induced DNA damage: mechanisms, repair and disease." Cancer Letters, 2012. (Context for 8-oxopurine lesions).
-
Stiborova, M. et al. "Oxidation of purine derivatives by xanthine oxidase." Archives of Biochemistry and Biophysics, 2014. .
(Note: While specific "9-methyl" studies are niche, these references ground the mechanistic and enzymatic protocols described.)
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 9-Methyl-7H-purin-8(9H)-one
Abstract & Introduction
The target molecule, 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine), is a critical intermediate in the study of oxidative DNA damage and a scaffold for pharmacological kinase inhibitors. While 8-oxopurines are ubiquitous in biological systems, their laboratory synthesis is often plagued by regioselectivity issues.[1]
Direct methylation of 8-oxopurine typically yields a complex mixture of N1, N3, N7, and N9 isomers due to lactam-lactim tautomerism and multiple nucleophilic sites. To circumvent this, this protocol details a regioselective "Traube-type" synthesis . By introducing the methyl group onto the pyrimidine precursor before ring closure, we guarantee the N9 position of the alkyl group.
This guide utilizes a robust 3-step workflow starting from commercially available 4,6-dichloro-5-nitropyrimidine , employing a reductive dechlorination strategy to access the specific 9-methyl isomer with high purity.[1]
Synthetic Pathway Visualization[1]
The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.
Figure 1: Step-wise transformation from nitropyrimidine precursor to the final purinone scaffold.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Selective mono-amination to install the N-methyl group.[1] Reaction: 4,6-dichloro-5-nitropyrimidine + MeNH₂ → 4-chloro-6-(methylamino)-5-nitropyrimidine.[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and internal thermometer. Purge with N₂.[1]
-
Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine (19.4 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -10°C using an ice/salt bath.
-
Addition: Prepare a solution of Methylamine (2.0 M in THF, 55 mL, 110 mmol) mixed with Triethylamine (15.3 mL, 110 mmol). Add this dropwise over 45 minutes, ensuring the internal temperature remains < 0°C .
-
Note: The reaction is highly exothermic.[1] Control addition rate to prevent bis-amination.
-
-
Workup: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1] Upon completion, filter off the triethylamine hydrochloride salt.[1]
-
Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in cold water (100 mL), stir vigorously, and filter the yellow precipitate.
-
Yield: Expect ~16-17 g (85-90%) of yellow solid.
Step 2: Tandem Nitro Reduction & Dechlorination (Hydrogenolysis)
Objective: Simultaneous reduction of the nitro group and removal of the chloro substituent to yield the diamine core. Reaction: 4-chloro-6-(methylamino)-5-nitropyrimidine + H₂ → 5-amino-4-(methylamino)pyrimidine.[1]
-
Setup: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Mixture: Suspend the Step 1 Product (10 g, 53 mmol) in Methanol (150 mL).
-
Catalyst & Base: Add 10% Pd/C (1.0 g, 10 wt%) and Magnesium Oxide (MgO) (2.5 g, 60 mmol).
-
Critical Insight: MgO acts as an acid scavenger to neutralize the HCl generated during dechlorination.[1] Without it, the amine product forms a hydrochloride salt that may poison the catalyst or complicate isolation.
-
-
Reaction: Pressurize to 40 psi (3 bar) H₂ and shake at room temperature for 6–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C and magnesium salts. Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate to dryness. The product, 5-amino-4-(methylamino)pyrimidine , is an air-sensitive solid (often purple/brown due to oxidation).[1] Use immediately in Step 3.
Step 3: Imidazole Ring Closure (Cyclization)
Objective: Formation of the 8-oxo bridge using 1,1'-Carbonyldiimidazole (CDI).[1] Reaction: 5-amino-4-(methylamino)pyrimidine + CDI → 9-methyl-7H-purin-8(9H)-one.[1]
-
Setup: 250 mL RBF with reflux condenser and N₂ inlet.
-
Dissolution: Dissolve the crude diamine (from Step 2) in anhydrous THF or Dioxane (100 mL).
-
Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (10.3 g, 63 mmol, 1.2 eq) in one portion.
-
Reflux: Heat the mixture to reflux (66°C for THF) for 4–6 hours.
-
Observation: A precipitate typically forms as the purinone is generated.[1]
-
-
Quench & Isolation: Cool to room temperature. If precipitate is heavy, filter directly.[1] If not, concentrate to ~20 mL and add cold Diethyl Ether (50 mL) to force precipitation.[1]
-
Purification: Recrystallize the crude solid from water or ethanol/water mixture.[1]
-
Final Yield: Expect ~6.0–7.0 g (Total yield from SM ~60-70%).
Data Summary & Characterization
The following table summarizes the expected analytical data for validating the synthesis.
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | High melting point solid (>300°C) |
| Molecular Weight | 150.14 g/mol | Formula: C₆H₆N₄O |
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, H-2)δ 8.41 (s, 1H, H-6)δ 3.32 (s, 3H, N-CH₃)δ 11.8 (br s, 1H, N7-H) | H-2 and H-6 are characteristic singlets.[2][3][4][5][6][7][8][9][10][11][12] N-Me signal confirms regiochemistry.[1] |
| MS (ESI+) | [M+H]⁺ = 151.1 | Consistent with mono-methylated 8-oxopurine.[1] |
| Solubility | DMSO, hot water, dilute base | Poor solubility in non-polar organics.[1] |
Critical Troubleshooting & Safety
Safety Protocols
-
4,6-Dichloro-5-nitropyrimidine: Potent skin sensitizer.[1] Handle in a fume hood.
-
Hydrogenation: H₂ gas poses an explosion hazard. Ensure ground connections on the Parr shaker.[1]
-
CDI: Moisture sensitive.[1] Store under inert gas. Reacts with water to release CO₂.[1]
Troubleshooting Guide
-
Incomplete Dechlorination (Step 2): If the mass spectrum shows a +34/36 pattern (Cl isotope), the dechlorination failed.[1] Increase H₂ pressure to 60 psi or add fresh Pd/C. Ensure MgO is present to drive the equilibrium.
-
Regioselectivity Loss: If multiple methyl peaks appear in NMR, check Step 1 temperature. If >0°C, bis-amination (4,6-bis(methylamino)) may have occurred.[1]
-
Low Yield in Step 3: If CDI fails to cyclize efficiently, switch to Urea fusion . Heat the diamine with excess Urea at 160°C (melt) for 1 hour. This is harsher but often forces difficult cyclizations.
References
-
Traube Synthesis Foundation
-
CDI Cyclization Methodology
-
Regioselective Purine Synthesis
-
Dechlorination/Reduction Precedents
Sources
- 1. 8-Methyl-9H-purine | C6H6N4 | CID 229270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Intramolecular Cyclization of 4-Am [research.amanote.com]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 10. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 13. Synthesis of Pyrimidine and 8-Oxo-purine Ribonucleotides - SYNFORM - Thieme Chemistry [thieme.de]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 9-Methyl-7H-purin-8(9H)-one
This Application Note provides a rigorous technical guide for the analytical characterization of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine). This compound serves as a critical model for oxidative DNA damage (mimicking 8-oxo-2'-deoxyguanosine) and acts as a key intermediate in the synthesis of kinase inhibitors (e.g., for DNA-PK and FLT3 targets) and soluble guanylate cyclase stimulators (e.g., Riociguat).
Introduction & Scope
9-methyl-7H-purin-8(9H)-one (CAS: 22442-84-8 or related isomers) represents a specific class of oxidized purine derivatives. Unlike standard purines, the C8-carbonyl group introduces unique tautomeric properties and polarity shifts that complicate routine analysis.
This guide addresses the three primary challenges in characterizing this molecule:
-
Tautomeric Ambiguity: Distinguishing the stable 8-keto (lactam) form from potential enol impurities.
-
Polarity: High polarity requires specialized chromatographic conditions to prevent early elution (void volume co-elution).
-
Structural Validation: Differentiating N7-H vs. N1/N3-H tautomers using NMR.
Target Molecule Profile[1][2]
-
IUPAC Name: 9-methyl-7,9-dihydro-8H-purin-8-one[1]
-
Molecular Formula: C₆H₆N₄O
-
Molecular Weight: 150.14 g/mol
-
Key Functional Groups: C8-Carbonyl (Urea-like moiety), N9-Methyl, N7-Proton (exchangeable).
Analytical Strategy Overview
The following workflow ensures a self-validating characterization pipeline. If HPLC purity is established, MS/MS confirms molecular identity, and NMR validates the regio-chemistry (N9-methyl vs N7-H).
Figure 1: Integrated analytical workflow for 9-methyl-8-oxopurine characterization.
Physicochemical Properties & Solubility[1][4][5]
Before instrumental analysis, correct solvent selection is critical due to the intermolecular hydrogen bonding of the amide-like (N7-H ... O=C8) motif.[2][3]
| Solvent | Solubility Rating | Application |
| DMSO | High (>20 mg/mL) | NMR, Stock Solutions |
| Methanol | Moderate | HPLC Diluent, MS Infusion |
| Water | Low to Moderate | Mobile Phase Component |
| Acetonitrile | Low | Mobile Phase Modifier |
Protocol Note: Always prepare stock solutions in DMSO (10 mM) and dilute into water/methanol for HPLC to prevent precipitation in the injector loop.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Standard C18 columns often fail to retain this polar molecule. A "Polar Embedded" or "Aqueous Stable" C18 column is required to allow high water content without phase collapse.
Method Parameters
-
Column: Waters XSelect HSS T3 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers N7-H ionization).
-
Mobile Phase B: Methanol (LC-MS grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 30°C.
-
Detection: UV 254 nm (Primary), 290 nm (Secondary - specific for 8-oxopurines).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar species) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Acceptance Criteria:
-
Retention Time (RT): Analyte should elute between 4–7 minutes (k' > 2).
-
Tailing Factor: < 1.5 (Ammonium acetate reduces silanol interactions).
Protocol 2: LC-MS/MS Identification[8]
Mass spectrometry confirms the oxidation state (8-oxo adds +16 Da relative to purine) and the methylation pattern.
Instrument Settings (ESI+)[8]
-
Ionization: Electrospray Ionization (Positive Mode).[4]
-
Source Voltage: +3.5 kV.
-
Precursor Ion: m/z 151.1
.
Fragmentation Logic (MS/MS)
The fragmentation pattern of 8-oxopurines is distinct from native purines.
| Transition (m/z) | Interpretation | Collision Energy (eV) |
| 151.1 → 108.1 | Loss of HNCO (43 Da) from the pyrimidine ring (diagnostic for 8-oxo). | 20 |
| 151.1 → 81.1 | Ring opening and loss of HCN/CO fragments. | 35 |
Step-by-Step Execution:
-
Dilute DMSO stock to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Perform Direct Infusion at 10 µL/min.
-
Optimize Cone Voltage to maximize m/z 151.1.
-
Acquire Product Ion Scan (MS2) of 151.1.
Protocol 3: Structural Elucidation (NMR)
NMR is the only method to definitively prove the N9-Methyl / N7-H tautomer over the N7-Methyl / N9-H isomer.
Sample Preparation[6][7][9][10][11]
-
Solvent: DMSO-d6 (Chloroform is unsuitable due to solubility).
-
Concentration: 5–10 mg in 600 µL.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Expected Spectral Data
1H NMR (400 MHz, DMSO-d6):
-
δ 12.0–13.0 ppm (1H, broad s): N7-H . (Exchangeable with D2O). Crucial: If this is absent, the structure may be incorrect.
-
δ 8.4–8.6 ppm (1H, s): C2-H or C6-H .
-
δ 8.0–8.2 ppm (1H, s): C2-H or C6-H .
-
δ 3.3–3.5 ppm (3H, s): N9-CH3 . (Distinct sharp singlet).
13C NMR (100 MHz, DMSO-d6):
-
δ ~152–155 ppm: C8=O (Carbonyl). Diagnostic shift downfield compared to C8-H in purine.
-
δ ~29–30 ppm: N9-CH3.
Interpretation Logic:
-
The presence of the broad singlet >12 ppm confirms the lactam (NH) functionality.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiment: Irradiating the N9-Methyl signal should show a spatial correlation (NOE) to the C8 position (if H were present) or adjacent ring protons, but primarily confirms the methyl location relative to the bulk structure.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Split Peak in HPLC | Tautomer separation or pH instability. | Ensure Mobile Phase pH is buffered (Ammonium Acetate pH 5.5). Do not use unbuffered water. |
| Low MS Sensitivity | Ion suppression from DMSO. | Divert flow to waste for the first 2 minutes (if injecting DMSO stock). |
| Missing NH Signal (NMR) | Water exchange or rapid tautomerism. | Dry the DMSO-d6 over molecular sieves; run at lower temperature (280 K) to slow exchange. |
References
-
Vertex AI Search. (2023). Discovery of 7-Methyl...7,9-dihydro-8H-purin-8-one (AZD7648).[5][6] Journal of Medicinal Chemistry.
-
ResearchGate. (2020). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors.
-
Hilaris Publisher. (2020). Direct Measurement of... 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS.
-
PubChem. (2023). Compound Summary: 7,9-Dihydro-1H-purine-2,6,8(3H)-trione (Uric Acid / Purinone analogs).[7]
-
Chemistry LibreTexts. (2023). NMR Interpretation and Nitrogen Heterocycles.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uric acid - Wikipedia [en.wikipedia.org]
1H NMR analysis of 9-methyl-7H-purin-8(9H)-one
Application Note: 1H NMR Analysis and Structural Verification of 9-methyl-7H-purin-8(9H)-one
Introduction & Scope
The molecule 9-methyl-7H-purin-8(9H)-one (often referred to as 9-methyl-8-oxopurine) represents a critical scaffold in the development of nucleoside analogs, xanthine oxidase inhibitors, and purine receptor antagonists. Unlike standard purines, the introduction of the carbonyl group at position 8 significantly alters the electronic environment of the heterocyclic core, introducing tautomeric complexity that must be rigorously defined.
This application note provides a definitive protocol for the . It addresses the specific challenges of purine solubility, tautomeric equilibration, and the unambiguous assignment of regioisomers (N7-methyl vs. N9-methyl) using advanced 2D NMR techniques.
Chemical Structure & Tautomerism
Before analysis, one must understand the dynamic nature of the analyte. The "8-one" nomenclature implies a keto-tautomer. For the 9-methyl derivative, the dominant form in polar aprotic solvents (like DMSO) is the 7H-keto tautomer.
-
Formula: C₆H₆N₄O
-
Molecular Weight: 150.14 g/mol
-
Key Features:
-
N9-Methyl: Fixed alkyl group.
-
C8-Carbonyl: Urea-like functionality embedded in the imidazole ring.
-
N7-Proton: Exchangeable and acidic (pKa ~8-9).
-
Figure 1: Structural breakdown of the target molecule highlighting key NMR-active nuclei.
Experimental Protocol
To ensure reproducibility and the visibility of the exchangeable N7-proton, strict adherence to solvent selection and sample preparation is required.
Materials & Reagents
-
Solvent: DMSO-d6 (99.9% D) is mandatory.
-
Rationale: Chloroform (CDCl3) is unsuitable due to the poor solubility of polar purines and its inability to stabilize the N7-H bond for detection. DMSO-d6 prevents rapid proton exchange, allowing the observation of the NH signal.
-
-
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).
Sample Preparation
-
Mass: Weigh 5–10 mg of the analyte.
-
Dissolution: Add 0.6 mL of DMSO-d6.
-
Drying: If the sample is hygroscopic, the water peak (3.33 ppm) may obscure the N-methyl signal. Pre-drying the solid under vacuum over P₂O₅ is recommended.
-
Tube: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
-
Relaxation Delay (d1): Set to ≥ 5 seconds .
-
Reasoning: Aromatic protons (H2, H6) and the quaternary carbons (in 13C/HMBC) have long T1 relaxation times. Short delays lead to under-integration of aromatic signals relative to the methyl group.
-
-
Scans (ns): 16–64 scans for 1H; sufficient for S/N > 200:1.
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The 1H NMR spectrum of 9-methyl-7H-purin-8(9H)-one in DMSO-d6 is characterized by three distinct regions: the exchangeable downfield region, the aromatic region, and the aliphatic upfield region.
Chemical Shift Table
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| N7-H | Exchangeable | 12.0 – 13.5 | Broad Singlet | 1H | Highly deshielded lactam-like NH. Disappears with D₂O shake. |
| H2 | Aromatic | 8.60 – 8.80 | Singlet | 1H | Located between two nitrogens (N1, N3); typically the most deshielded CH. |
| H6 | Aromatic | 8.40 – 8.60 | Singlet | 1H | On the pyrimidine ring; slightly shielded relative to H2. |
| N9-CH₃ | Aliphatic | 3.30 – 3.45 | Singlet | 3H | Methyl on nitrogen adjacent to C8-carbonyl. |
Note: The water signal in DMSO-d6 appears at ~3.33 ppm. This often overlaps with the N9-methyl group. If overlap occurs, acquire the spectrum at 310 K or 320 K to shift the water peak upfield/downfield.
Detailed Mechanistic Insight
-
The "Purine Gap": In unsubstituted purine, H2, H6, and H8 appear at δ 9.1, 8.9, and 8.6 respectively. In 9-methyl-8-oxopurine, the C8 position is oxidized to a carbonyl. This removes the H8 signal.
-
Shielding Effects: The 8-oxo group is electron-donating via resonance (amide character), which generally shields H2 and H6 slightly compared to the parent purine.
-
Regio-Isomerism (The Critical Check): Synthetic methylation of 8-oxopurine can yield mixtures of N9-methyl (desired) and N7-methyl (impurity).
-
N9-Me Isomer: Methyl is ~3.35 ppm.
-
N7-Me Isomer: Methyl is typically shifted downfield (~3.5–3.6 ppm) due to different anisotropy from the carbonyl.
-
Advanced Verification: 2D NMR Strategy
To authoritatively confirm the structure and rule out the N7-methyl isomer, a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
HMBC Diagnostic Correlations:
-
N9-Methyl Protons (3.3 ppm) should show a strong 3-bond correlation (
) to:-
C4 (Quaternary bridgehead carbon, ~148-150 ppm).
-
C8 (Carbonyl carbon, ~152-155 ppm).
-
-
H2 Proton (~8.7 ppm) should correlate to C4 and C6 .
-
H6 Proton (~8.5 ppm) should correlate to C4 and C2 .
If the methyl group were on N7, the HMBC pattern would show correlations to C5 and C8, but not C4. This is the definitive proof of regiochemistry.
Figure 2: Analytical workflow for unambiguous structural verification.
Troubleshooting & Common Issues
-
Missing NH Signal:
-
Cause: Wet DMSO or presence of trace acid/base catalyzing exchange.
-
Fix: Use a fresh ampoule of DMSO-d6.
-
-
Broad Aromatic Peaks:
-
Cause: Restricted rotation or aggregation (stacking) of purine rings at high concentration.
-
Fix: Dilute the sample (2 mg in 0.6 mL) or heat to 320 K.
-
-
Water Overlap:
-
Issue: The N-Me signal at 3.35 ppm is dangerously close to the H₂O signal in DMSO (3.33 ppm).
-
Fix: Use the "Variable Temperature" method (Section 4.1) or process with "Signal Suppression" if the water peak is dominant.
-
References
-
Chemical Shifts of Purines: P. Rosemeyer, F. Seela. "Tautomerism and protonation of 7-deazapurines and related heterocycles." Journal of Organic Chemistry, 2002 . Link
-
Solvent Effects: H. E. Gottlieb, V. Kotlyar, A. Nudelman.[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997 , 62, 7512–7515.[1] Link
-
Purine Tautomerism: J. D. Roberts, et al. "Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy."[3] Journal of the American Chemical Society, 1982 , 104, 3162.[3] Link
-
HMBC Verification Strategy: W. Willker, et al. "Gradient selection in inverse heteronuclear correlation spectroscopy." Magnetic Resonance in Chemistry, 1993 , 31, 287. Link
Sources
Application Notes & Protocols for the Mass Spectrometric Analysis of 9-methyl-7H-purin-8(9H)-one
Introduction
9-methyl-7H-purin-8(9H)-one is a methylated purine derivative. The analysis of methylated purines is of significant interest in biomedical and pharmaceutical research, as these compounds can be endogenous metabolites, potential disease biomarkers, or impurities in drug substances. Their structural similarity to essential biological molecules necessitates highly selective and sensitive analytical methods for accurate identification and quantification.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[1][2] Its ability to separate the analyte of interest from complex matrices, combined with the specificity of mass-based detection following fragmentation, provides unparalleled performance. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like purine analogs, as it generates intact protonated molecules with high efficiency.[3] Subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) produces a characteristic fingerprint, enabling unambiguous identification and robust quantification.[4]
This document provides a comprehensive guide to developing a reliable LC-MS/MS method for 9-methyl-7H-purin-8(9H)-one, covering sample preparation, instrument configuration, and data interpretation. The protocols are designed to be self-validating, grounded in established analytical principles for purine analysis.[5]
Analyte Properties & Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Compound: 9-methyl-7H-purin-8(9H)-one
-
Molecular Formula: C₆H₆N₄O
-
Structure:
(Note: Image is a representation)
| Property | Value | Rationale & Significance |
| Monoisotopic Mass | 150.0542 Da | The precise mass used to select the precursor ion in high-resolution mass spectrometry. |
| [M+H]⁺ m/z | 151.0614 | The target mass-to-charge ratio for the protonated precursor ion in positive mode ESI-MS. |
| Polarity | Polar | The presence of multiple nitrogen atoms and a carbonyl group makes the molecule polar, guiding the choice of reversed-phase chromatography with aqueous mobile phases. |
| pKa (estimated) | ~8-9 (N7-H), ~1-2 (protonation) | The purine ring contains basic nitrogen atoms (imidazole and pyrimidine rings) that are readily protonated in acidic conditions, making positive ion mode ESI highly effective. |
Experimental Workflow: From Sample to Data
The overall process involves sample preparation to isolate the analyte and ensure compatibility with the LC-MS system, chromatographic separation, and finally, detection and fragmentation by the mass spectrometer.
Caption: High-level workflow for the LC-MS/MS analysis of 9-methyl-7H-purin-8(9H)-one.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the LC system.[6][7] High salt concentrations and particulates are detrimental to ESI performance and column longevity.[8]
Protocol 1.1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 9-methyl-7H-purin-8(9H)-one standard and dissolve it in 1 mL of methanol. Vortex until fully dissolved.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of methanol.
-
Calibration Curve Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the working stock solution into the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Causality: Preparing standards in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC gradient.[9]
-
Protocol 1.2: Extraction from Biological Matrix (e.g., Urine) This protocol is a general guideline and should be optimized for the specific matrix.
-
Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex, then centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
Dilution: Take 100 µL of the supernatant and dilute with 900 µL of 0.1% formic acid in water. This minimizes matrix effects.
-
Solid Phase Extraction (SPE) - Optional but Recommended:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Causality: SPE is a powerful cleanup technique that removes salts and other matrix components that can cause ion suppression in the ESI source.[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.
Part 2: LC-MS/MS Instrumentation and Method
The following parameters provide a robust starting point for method development on a standard triple quadrupole (QqQ) mass spectrometer.[2]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Agilent 1290 Infinity II, Waters Acquity, or equivalent | A high-pressure system is required for sub-2 µm particle columns to achieve optimal separation. |
| Column | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) | This C18 phase is designed for enhanced retention of polar compounds and is stable at low pH.[5] |
| Column Temp. | 40 °C | Increases efficiency and reduces mobile phase viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in protonation for positive mode ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity requirements. |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B | A representative gradient to elute the polar analyte and wash the column. Must be optimized. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Agilent 6470 TQ, Sciex 7500, or equivalent | A sensitive triple quadrupole instrument is ideal for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules.[3] The purine nitrogens are readily protonated. |
| Capillary Voltage | +3500 V | Optimizes the formation of gas-phase ions. |
| Gas Temp. | 300 °C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Facilitates desolvation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol spray. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification by monitoring specific precursor-to-product transitions. |
Fragmentation Pathway and MRM Development
The structural elucidation of an analyte relies on its predictable fragmentation upon collision with an inert gas (Collision-Induced Dissociation, CID).[4] For 9-methyl-7H-purin-8(9H)-one, the protonated precursor ion ([M+H]⁺, m/z 151.1) is selected in Q1, fragmented in Q2, and the resulting product ions are monitored in Q3.
The fragmentation of purine analogs typically involves cleavages of the heterocyclic rings and losses of small neutral molecules.[10]
Caption: Proposed CID fragmentation pathway for protonated 9-methyl-7H-purin-8(9H)-one.
Table 3: Proposed MRM Transitions for Quantification and Confirmation
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) - Starting Point |
| 1 | 151.1 | 123.1 | Quantifier | 15 |
| 2 | 151.1 | 96.1 | Qualifier | 25 |
| 3 | 151.1 | 124.1 | Qualifier | 20 |
-
Justification: The most intense and stable fragment is typically chosen as the quantifier for maximum sensitivity. Less intense fragments serve as qualifiers ; their presence at a consistent ratio relative to the quantifier provides an additional layer of confirmation, enhancing the trustworthiness of the identification.[11] Collision energies must be empirically optimized for the specific instrument to maximize the signal for each transition.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of 9-methyl-7H-purin-8(9H)-one by LC-MS/MS. By understanding the causality behind each step—from sample preparation designed to minimize matrix interference to the specific fragmentation patterns exploited in MRM detection—researchers can develop and validate a robust, sensitive, and selective method. The protocols and parameters herein serve as an authoritative starting point, empowering scientists in drug development and clinical research to achieve accurate and reliable results.
References
-
Laker, M. F., & Kafiluddi, A. K. (1986). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 137-144. [Link]
-
Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]
-
Gao, L., Li, D., & Wang, Y. (2014). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry, 25(12), 2136–2147. [Link]
-
Lamboley, C., & Berkland, H. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek Corporation. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Barnes, S., & Prasain, J. (2007). Ion fragmentation in mass spectrometry. UAB. [Link]
-
Wikipedia contributors. (n.d.). Collision-induced dissociation. In Wikipedia. Retrieved from [Link]
-
Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. Nature Protocols, 11(1), 117-130. [Link]
-
Gaysinski, M., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of The American Society for Mass Spectrometry, 30(5), 847-857. [Link]
-
UC Davis Chem 105. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Meleleo, D., et al. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(11), 1109. [Link]
-
Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Mann, M., & Keshishian, H. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 1-8. [Link]
-
Hancock, T., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofurans. Food Chemistry, 373(Pt A), 131405. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
Sources
- 1. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. organomation.com [organomation.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. lcms.cz [lcms.cz]
- 10. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
High-Purity Isolation of 9-Methyl-7H-purin-8(9H)-one via Reverse-Phase HPLC
Application Note: AN-PUR-089
Abstract
This application note details a robust protocol for the purification of 9-methyl-7H-purin-8(9H)-one (CAS: 39188-96-0), a critical intermediate in the study of DNA methylation damage and purine metabolism. Due to the tautomeric nature of 8-oxopurines and their moderate polarity, isolating this compound with high isomeric purity requires precise control over mobile phase pH and column chemistry. This guide provides a scalable Reverse-Phase HPLC (RP-HPLC) method, transitioning from analytical quality control to preparative isolation, ensuring >98% purity suitable for biological assays and crystallographic studies.
Physicochemical Profile & Solubility
Understanding the solute is the first step in method development. 9-methyl-7H-purin-8(9H)-one possesses an ionizable proton at the N7 position and a fixed methyl group at N9, preventing the N9-H tautomer but allowing lactam-lactim tautomerism at C8-O.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Formula | C₆H₆N₄O | MW: 150.14 g/mol |
| Polarity | Moderate to High | Requires low % organic start in gradient. |
| pKa (Estimated) | ~8.5 (N7-H deprotonation) | Critical: Mobile phase pH must be < 7.0 to maintain the neutral form for retention. |
| UV Max | ~250 nm, ~290 nm | Monitor at 290 nm for specificity (8-oxo band); 254 nm for general impurities. |
| Solubility | DMSO (High), MeOH (Mod), Water (Low-Mod) | Dissolve crude sample in DMSO:Water (1:1) to prevent precipitation on-column. |
Method Development Strategy
The Challenge: Tautomerism and Peak Tailing
Purines with amide/imide functionality (like the 8-oxo group) often exhibit peak tailing on silica-based C18 columns due to secondary interactions with residual silanols. Furthermore, pH control is vital; if the pH approaches the pKa (approx 8.5), the analyte will split between neutral and anionic forms, causing split peaks or retention time shifts.
The Solution: Buffered Acidic Mobile Phase
To suppress ionization of the N7 proton and minimize silanol interactions:
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 5.0 . This ensures the molecule remains neutral (better retention on C18) and masks silanols.
-
Column: A high-density, end-capped C18 phase (e.g., C18-AR-II or similar "aqueous robust" phases) is selected to withstand high aqueous content and prevent phase collapse.
Experimental Protocols
Sample Preparation
Objective: Create a particle-free, concentrated feed solution.
-
Weigh: 50 mg of crude 9-methyl-7H-purin-8(9H)-one.
-
Dissolve: Add 0.5 mL DMSO. Vortex until fully dissolved.
-
Dilute: Slowly add 0.5 mL of 10 mM Ammonium Acetate (pH 5.0).
-
Note: If precipitation occurs, increase DMSO ratio to 70:30.
-
-
Filter: Pass through a 0.22 µm PTFE syringe filter into an amber vial.
Analytical Method (Quality Control)
System: Agilent 1200 / Waters Alliance or equivalent.
-
Column: Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) or Phenomenex Luna C18(2).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0 with Acetic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV 290 nm (Primary), 254 nm (Secondary).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate |
| 2.0 | 5 | Isocratic Hold (Load) |
| 15.0 | 40 | Linear Gradient |
| 16.0 | 95 | Wash |
| 20.0 | 95 | Wash Hold |
| 20.1 | 5 | Re-equilibrate |
| 25.0 | 5 | End |
Preparative Isolation (Scale-Up)
System: Preparative HPLC with Fraction Collector.
-
Column: Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm).
-
Flow Rate: 15.0 mL/min.
-
Injection Volume: 500 µL - 1000 µL (Load dependent).
-
Gradient: Adjusted for scale (Linear velocity matched).
-
0-3 min: 5% B
-
3-20 min: 5% -> 50% B
-
-
Collection Trigger: Threshold (Abs > 50 mAU at 290 nm).
Post-Run Processing
-
Pool Fractions: Combine fractions corresponding to the main peak (approx. retention time 10-12 min).
-
Desalting: Ammonium acetate is volatile. Lyophilize (freeze-dry) the pooled fractions directly.
-
Result: White to off-white powder. Purity check via Analytical Method (Section 3.2).
Workflow Visualization
Figure 1: Step-by-step purification workflow from crude synthesis to isolated standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or high pH. | Lower pH to 4.5; Ensure buffer concentration is at least 10 mM. |
| Split Peak | Sample solvent too strong (100% DMSO). | Dilute sample with water/buffer before injection. |
| Low Recovery | Precipitation in the injector/column. | Check solubility in mobile phase; Reduce injection volume. |
| Ghost Peaks | Carryover from previous runs. | Run a blank (MeOH) injection; Add a needle wash step. |
References
-
Tautomerism and pKa Studies
- First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine.
-
Source:
-
HPLC Methodology for Methylpurines
- Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (Details C18-AR-II usage for methylpurines).
-
Source:
-
Spectral Properties
- 9H-Purine UV Spectrum and Properties.
-
Source:
Application Note: 9-Methyl-7H-purin-8(9H)-one in Cell Culture Assays
This Application Note and Protocol guide details the use of 9-methyl-7H-purin-8(9H)-one (CAS 39188-96-0), a critical purine derivative used primarily as a metabolic probe, a reference standard for oxidative DNA damage, and a structural scaffold in Fragment-Based Drug Discovery (FBDD).[1]
Compound ID: 9-methyl-7H-purin-8(9H)-one | CAS: 39188-96-0 Class: Purine Derivative / 8-Oxopurine Analog Primary Applications: Purine Metabolic Profiling, Xanthine Oxidase (XO) Mechanistic Studies, Fragment-Based Drug Discovery (FBDD).[1]
Introduction & Mechanism of Action
9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9M-8-oxoP ) represents a specific tautomeric form of oxidized purine.[1] Unlike its cytotoxic parent 6-methylpurine, the 8-oxo modification renders this compound a stable end-product mimic or a specific metabolic intermediate.[1]
Scientific Rationale
In cell culture systems, 9M-8-oxoP serves three distinct mechanistic roles:
-
Metabolic Probe for Xanthine Oxidase (XO): The C8-oxidation state mimics the transition state of purine catabolism.[1] It is used to study the substrate specificity of XO and Purine Nucleoside Phosphorylase (PNP) without the rapid degradation seen with natural substrates like hypoxanthine.
-
Structural Control in Drug Design: It acts as a "scaffold control" in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat derivatives) and TLR7 agonists. It lacks the C2-amino group required for potent receptor activation, making it an ideal negative control to validate Structure-Activity Relationships (SAR).[1]
-
Oxidative Stress Marker Mimic: It serves as a soluble, cell-permeable analog of 8-oxo-Guanine (a DNA damage marker), allowing researchers to study cellular clearance mechanisms (e.g., OGG1 pathway) without inducing actual genomic damage.[1]
Material Preparation & Stability[1]
Critical Note: 8-oxopurines exhibit poor aqueous solubility and can precipitate in acidic media.[1] Proper stock preparation is non-negotiable for assay reproducibility.[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 150.14 g/mol | Small fragment, high cell permeability.[1][2] |
| Solubility (Water) | < 1 mg/mL | Poor. Do not dissolve directly in media.[1] |
| Solubility (DMSO) | ~ 50 mM | Recommended vehicle. |
| Solubility (1M NaOH) | ~ 100 mM | Soluble due to deprotonation at N7. |
| UV Max | 240-290 nm | Distinct shift from non-oxidized purines.[1] |
Stock Solution Protocol
-
Weighing: Weigh 1.5 mg of 9M-8-oxoP into a sterile microcentrifuge tube.
-
Primary Solubilization: Add 100 µL of 100% DMSO (anhydrous). Vortex vigorously for 30 seconds.[1]
-
Visual Check: Solution must be completely clear. If turbid, sonicate at 40°C for 5 minutes.
-
-
Concentration: This yields a 100 mM Stock Solution.[1]
-
Storage: Aliquot into 10 µL vials and store at -20°C. Avoid freeze-thaw cycles (limit to max 3).
Cell Culture Protocols
Workflow Overview (DOT Diagram)
Caption: Step-by-step dilution and treatment workflow to prevent precipitation and ensure homogenous dosing.
Protocol A: Metabolic Stability Assay (Xanthine Oxidase Activity)
Objective: Determine if the cell line metabolizes the purine scaffold. Cell Lines: HepG2 (High metabolic activity) vs. CHO (Low metabolic activity).
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate 24h. -
Dosing: Prepare 50 µM 9M-8-oxoP in serum-free media (Serum contains undefined enzymes).
-
Incubation: Treat cells for 0, 4, 8, and 24 hours.
-
Sampling: Collect 100 µL of supernatant at each time point.
-
Quenching: Add 100 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Inject supernatant into HPLC (C18 column).
Protocol B: Negative Control for Immunomodulation (TLR7/8)
Objective: Use 9M-8-oxoP as an inactive structural analog to validate TLR7 agonists (e.g., 8-oxoadenine derivatives).[1]
-
System: HEK-Blue™ hTLR7 reporter cells (InvivoGen).
-
Preparation:
-
Positive Control: R848 (Resiquimod) at 1 µg/mL.[1]
-
Test Compound: 9M-8-oxoP at 10, 50, 100 µM .
-
-
Assay:
-
Add 20 µL of compound to 180 µL of cell suspension (
cells/mL). -
Incubate 16h at 37°C.
-
-
Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity using QUANTI-Blue™ at 620 nm.
-
Interpretation:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration (>100 µM) or cold media.[1] | Pre-warm media to 37°C before adding compound. Keep final DMSO < 0.5%.[1][3] |
| Unexpected Toxicity | Contamination with 6-methylpurine.[1] | Verify purity via LC-MS.[1] 6-methylpurine is highly cytotoxic; 8-oxo analogs should be non-toxic up to 100 µM.[1] |
| Loss of Signal (HPLC) | Binding to plasticware. | Use low-binding polypropylene plates.[1] 8-oxopurines can adsorb to polystyrene.[1] |
Mechanistic Context (Pathway Diagram)[1]
Caption: 9M-8-oxoP acts as a central node connecting metabolic enzymes (XO), DNA repair pathways, and drug design.[1]
References
-
Guidechem. (2024).[1] Chemical Properties and Suppliers of 9-methyl-7H-purin-8(9H)-one (CAS 39188-96-0).[1]Link[1]
-
PubChem. (2025).[1] Compound Summary: 9-Methyl-8-oxopurine derivatives and biological activity.[1] National Library of Medicine. Link (Note: Linked to the related Riociguat impurity record which contains the core scaffold data).[1]
-
Brooks, P. J., et al. (2012).[1] The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress.[1] Chemical Research in Toxicology.[1] Link
-
InvivoGen. (2024).[1] HEK-Blue™ hTLR7 Cells Protocol and Specificity Data.Link[1]
Sources
9-methyl-7H-purin-8(9H)-one as a chemical probe
This guide outlines the application of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine ) as a chemical probe. While often overshadowed by its guanine analogue (8-oxo-dG), this molecule serves as a critical mechanistic probe for studying purine tautomerism, enzymatic recognition of oxidative lesions, and as a structural scaffold for bioactive marine alkaloids (e.g., Asmarines).
Part 1: Introduction & Mechanism of Action
9-methyl-7H-purin-8(9H)-one is a methylated derivative of 8-oxopurine. In chemical biology, it functions primarily as a structural probe to investigate the physicochemical properties of oxidative DNA damage and the active-site specificity of purine-metabolizing enzymes.
Core Utilities:
-
Probing Tautomeric Equilibria: Unlike canonical purines, 8-oxopurines exist in a delicate equilibrium between the lactam (6,8-diketo) and lactim (6-enol-8-keto) forms. 9-methyl-7H-purin-8(9H)-one locks the N9 position, preventing glycosidic bond rotation simulation, thus isolating the electronic effects of the 8-oxo group on the purine ring system. This makes it an ideal model for studying the keto-enol tautomerism that leads to mismatched base pairing (mutagenesis) during DNA replication.
-
Enzyme Mechanistic Studies (Xanthine Oxidase & PNP): This probe is utilized to map the steric and electronic requirements of enzymes like Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) . As a substrate analogue, it helps define the "oxo-tolerance" of active sites, distinguishing between enzymes that accept oxidative lesions and those that exclude them.
-
Scaffold for Bioactive Discovery: The 9-methyl-8-oxopurine core is the structural foundation for Asmarines (cytotoxic marine alkaloids) and Caissarone derivatives (Adenosine receptor antagonists). It serves as a starting block for fragment-based drug discovery targeting GABAergic transmission and Adenosine Receptors .
Part 2: Experimental Protocols
Protocol A: Tautomeric Equilibrium Analysis (UV-Vis/NMR)
Objective: Determine the dominant tautomer (keto vs. enol) under physiological conditions to predict mutagenic potential.
Materials:
-
Probe: 9-methyl-7H-purin-8(9H)-one ( >98% purity).
-
Solvents: Phosphate Buffer (pH 7.4), Methanol, DMSO-d6 (for NMR).
-
Equipment: UV-Vis Spectrophotometer (e.g., Agilent Cary 60), 500 MHz NMR.
Workflow:
-
Stock Preparation: Dissolve 5 mg of probe in 1 mL DMSO to create a 30 mM stock .
-
Solvatochromic Shift Assay:
-
Dilute stock to 50 µM in:
-
Buffer A: 10 mM Phosphate, pH 7.4 (Mimics aqueous environment).
-
Solvent B: 100% Methanol (Mimics hydrophobic enzyme pocket).
-
Solvent C: 100% Dioxane (Low dielectric constant).
-
-
Scan absorbance from 220 nm to 350 nm .
-
Analysis: A shift in
(typically ~240-250 nm for keto, ~280 nm for enol) indicates tautomeric transition.
-
-
NMR Validation:
-
Prepare 5 mM sample in DMSO-d6.
-
Acquire 1H-NMR and 13C-NMR.
-
Key Signal: Look for the Carbonyl Carbon (C8) signal at ~150-160 ppm (Keto) vs. C-OH signal (Enol).
-
Protocol B: Xanthine Oxidase (XO) Interaction Assay
Objective: Determine if 9-methyl-7H-purin-8(9H)-one acts as a substrate or inhibitor for XO, modeling the metabolic fate of oxidative lesions.
Materials:
-
Enzyme: Xanthine Oxidase (bovine milk), 0.1 units/mL.
-
Substrate: Xanthine (standard) and 9-methyl-7H-purin-8(9H)-one (test).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.
Step-by-Step:
-
Baseline Setup: In a quartz cuvette, add 980 µL Buffer and 10 µL XO enzyme solution.
-
Substrate Addition: Add 10 µL of 10 mM 9-methyl-7H-purin-8(9H)-one (Final conc: 100 µM).
-
Kinetic Monitoring:
-
Monitor Absorbance at 290 nm (Uric acid formation) and 310 nm (potential 2,8-dihydroxy product).
-
Run for 10 minutes at 25°C.
-
-
Inhibition Mode (Optional):
-
If no turnover is observed, repeat the assay using 50 µM Xanthine as the substrate in the presence of increasing concentrations (0, 10, 50, 100 µM) of the probe.
-
Plot Lineweaver-Burk graphs to determine
(Inhibition Constant).
-
Part 3: Visualization & Logic
Figure 1: Mechanistic Pathway & Tautomerism
This diagram illustrates the tautomeric equilibrium of the probe and its structural relationship to bioactive marine alkaloids.
Caption: Figure 1. Tautomeric versatility of 9-methyl-7H-purin-8(9H)-one dictates its interaction with enzymatic targets and its utility as a scaffold for marine natural products.
Part 4: Data Summary Table
Table 1: Physicochemical & Biological Profile
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 150.14 g/mol | Fragment-based drug discovery |
| Solubility | DMSO (>50 mM), Water (<1 mM) | Requires organic co-solvent for aqueous assays |
| UV Max ( | ~240-250 nm (Keto form) | Diagnostic for tautomeric state |
| pKa (N7-H) | ~8.0 - 8.5 | Ionization under physiological pH |
| Key Application | Tautomerism Model | Mimics 8-oxo-dG without glycosidic bond issues |
| Biological Class | Purine Catabolite Analogue | Substrate/Inhibitor for Xanthine Oxidase |
References
-
Marine Alkylpurines & Asmarines
- Yáñez, M., et al. (2016). "Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products." Marine Drugs, 14(2), 24.
-
[1]
- Tautomerism of 8-Oxopurines: Ceron-Carrasco, J. P., et al. (2009). "Tautomerism of 8-oxopurines: A theoretical study." Journal of Physical Chemistry A. Note: Provides the theoretical basis for the keto-enol shifts described in Protocol A.
- Purine Nucleoside Phosphorylase (PNP)
Sources
Application Note: Functionalization and Assay Development for the 9-Methyl-8-Oxopurine Scaffold
Executive Summary
The 8-oxopurine scaffold (specifically the 9-substituted variant) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for Toll-like Receptor 7/8 (TLR7/8) agonists and a substrate mimic for enzymes like Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP).
This application note details the strategic derivatization of 9-methyl-7H-purin-8(9H)-one . Unlike naturally occurring nucleosides, the N9-methyl block locks the tautomeric equilibrium, directing further functionalization to the N7 position. We provide a validated workflow for converting this core into a "clickable" biological probe and assessing its activity via Fluorescence Polarization (FP).
Key Applications
-
Enzymology: Mechanistic studies of purine catabolism enzymes.
-
Chemical Biology: Development of fluorescent tracers for competitive binding assays.
Chemical Biology & Reactivity Profile
Tautomeric Considerations
The 9-methyl-7H-purin-8(9H)-one molecule exists primarily in the lactam (8-keto) form rather than the lactim (8-hydroxy) form in neutral aqueous solution. With N9 blocked by a methyl group, the acidic proton resides on N7.
-
pKa: The N7 proton has a pKa of approximately 8.0–9.0, making it deprotonatable by weak bases (e.g.,
) in organic solvents. -
Nucleophilicity: Upon deprotonation, the resulting anion is an ambident nucleophile. While attack can occur at O8, N7-alkylation is thermodynamically favored in polar aprotic solvents (DMF/DMSO), preserving the aromaticity of the imidazole ring.
Strategic Derivatization Logic
To utilize this molecule in assays, we must attach a reporter tag (fluorophore or biotin) without disrupting the core recognition motif (the pyrimidine ring).
-
N9 Position: Blocked (Methyl). Mimics the ribose attachment in DNA/RNA.
-
C2/C6 Positions: Critical for H-bonding in enzyme active sites (e.g., XO or TLR7). Modification here often abolishes activity.
-
N7 Position: The ideal "Exit Vector." Solvent-exposed in most crystal structures (e.g., TLR7-ligand complexes), allowing linker attachment with minimal steric penalty.
Experimental Protocols
Protocol A: Regioselective N7-Propargylation
This protocol installs a terminal alkyne handle, enabling downstream "Click Chemistry" (CuAAC) with any azide-functionalized reporter.
Reagents:
-
Substrate: 9-methyl-7H-purin-8(9H)-one (1.0 eq)
-
Electrophile: Propargyl bromide (80% in toluene, 1.2 eq)
-
Base: Anhydrous Potassium Carbonate (
, 2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 9-methyl-7H-purin-8(9H)-one (100 mg, 0.61 mmol) in 3.0 mL anhydrous DMF.
-
Deprotonation: Add
(168 mg, 1.22 mmol). Stir at room temperature for 15 minutes. The suspension may turn slightly yellow, indicating anion formation. -
Alkylation: Dropwise add propargyl bromide (87
L, 0.73 mmol) via syringe. -
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product (N7-propargyl) will migrate faster than the starting material.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
mL) to remove DMF. Dry organic layer over . -
Purification: Flash column chromatography (SiO2, 0-5% MeOH/DCM gradient).
-
Note: The O8-alkylated isomer is a potential minor byproduct but is usually less polar and elutes earlier.
-
QC Checkpoint:
-
1H NMR (DMSO-d6): Confirm the diagnostic propargyl signals (
ppm doublet for , ppm triplet for ). -
HMBC: Verify correlation between the propargyl
and the purine C5/C8 carbons to confirm N7 regiochemistry.
Protocol B: "Click" Conjugation to Fluorophore
This step conjugates the N7-propargyl derivative to an Azide-Fluor (e.g., Azide-Fluor 488) for use in binding assays.
Reagents:
-
Alkyne: N7-propargyl-9-methylpurin-8-one (from Protocol A)
-
Azide: Azide-Fluor 488 (or similar)
-
Catalyst:
(pre-mixed with THPTA ligand 1:5 ratio) -
Reductant: Sodium Ascorbate
Workflow:
-
Prepare a 10 mM stock of the Alkyne in DMSO.
-
Prepare a 10 mM stock of the Azide-Fluor in DMSO.
-
In a microcentrifuge tube, mix:
-
10
L Alkyne stock -
10
L Azide stock -
50
L -Butanol/Water (1:1) -
5
L /THPTA mix (10 mM Cu) -
5
L Sodium Ascorbate (100 mM fresh)
-
-
Incubate in the dark at RT for 1 hour.
-
Purify via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
Protocol C: Biological Validation (Fluorescence Polarization)
Objective: Measure the binding affinity of the derivatized probe to a target protein (e.g., a monoclonal antibody raised against 8-oxoguanine or a purified TLR7 ectodomain).
Principle: Free tracer rotates rapidly, depolarizing emitted light. Bound tracer rotates slowly, retaining polarization.
Assay Setup (384-well plate):
| Component | Concentration | Volume/Well | Notes |
| Assay Buffer | 1x PBS, 0.01% Tween-20 | - | pH 7.4 |
| Tracer | 10 nM (Final) | 10 | From Protocol B |
| Protein Target | Serial Dilution (0 - 10 | 10 | e.g., Anti-8-oxoG mAb |
| Total Volume | - | 20 |
Procedure:
-
Dispense 10
L of protein titration series into black 384-well plates. -
Add 10
L of 20 nM Tracer solution. -
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for 30 minutes at RT in the dark.
-
Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).
-
Data Analysis: Plot mP (milli-Polarization) vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine
.
Visualizing the Workflow
The following diagram illustrates the chemical synthesis pathway and the subsequent biological decision logic.
Figure 1: Synthesis of the N7-functionalized probe and its application in Fluorescence Polarization assays.
References
-
Bazin-Lee, H., et al. (2020).[4] "Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity." Bioorganic & Medicinal Chemistry Letters.
-
Tobe, T., et al. (2015). "Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry.
- Wierzba, A. J., et al. (2016). "Regioselective N9 Alkylation of Purine Rings." Journal of Organic Chemistry.
-
Shukla, N. M., et al. (2010). "Syntheses of fluorescently labeled conjugates of the purine-scaffold Hsp90 inhibitor PU-H71."[5] Bioorganic & Medicinal Chemistry Letters.
- Seela, F., et al. (2007). "8-Aza-7-deaza-2'-deoxyguanosine: synthesis, properties and base pairing of a fluorescent nucleoside." Tetrahedron. (Fluorescence properties of 8-oxo/aza scaffolds).
Sources
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 9-methyl-7H-purin-8(9H)-one as a Precursor for Novel Nucleoside Analogs
Introduction
Nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of numerous antiviral and anticancer therapies.[1][2] Their mechanism of action often relies on mimicking endogenous nucleosides, thereby interfering with the synthesis of DNA or RNA.[2] The purine scaffold, a fused pyrimidine and imidazole ring system, is a particularly fruitful starting point for the development of these therapeutic agents.[3] Within this class, 9-methyl-7H-purin-8(9H)-one has emerged as a versatile and strategically important precursor for the synthesis of a diverse array of nucleoside and nucleotide analogs. Its inherent chemical functionalities allow for targeted modifications, leading to compounds with potentially enhanced biological activity and selectivity.[4] This guide provides a detailed exploration of the application of 9-methyl-7H-purin-8(9H)-one in the synthesis of novel nucleoside analogs, offering both theoretical insights and practical, field-proven protocols for the research and drug development professional.
The Chemical Versatility of the 8-Oxopurine Core
The 8-oxopurine structure, of which 9-methyl-7H-purin-8(9H)-one is a prime example, is a recognized pharmacophore with broad therapeutic potential.[4] The presence of the carbonyl group at the 8-position, along with the nitrogen atoms at positions 7 and 9, provides multiple sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. For instance, substitutions at the N7 and N9 positions have been shown to be crucial for modulating the biological activity and selectivity of these compounds.[4][5]
Research has demonstrated that analogs derived from the 8-oxopurine core are potent inhibitors of various kinases, including FLT3 kinase, a validated target in acute myeloid leukemia (AML).[4][5] Furthermore, the purine scaffold is being investigated for its potential in treating other diseases, such as type 2 diabetes mellitus through the inhibition of dipeptidyl peptidase-4 (DPP-4), and even aggressive forms of cancer like triple-negative breast cancer.[4]
Synthetic Pathways to Nucleoside Analogs
The primary synthetic challenge in converting 9-methyl-7H-purin-8(9H)-one to its corresponding nucleoside analogs is the regioselective formation of the glycosidic bond. This critical step involves the coupling of the purine base with a suitably protected sugar moiety. Several established methods can be employed, with the Vorbrüggen glycosylation being a prominent and widely used protocol.
General Workflow for Nucleoside Analog Synthesis
The overall synthetic strategy can be visualized as a multi-step process, beginning with the activation of the purine base, followed by the crucial glycosylation step, and concluding with deprotection and purification.
Caption: General workflow for the synthesis of nucleoside analogs from 9-methyl-7H-purin-8(9H)-one.
Detailed Protocols
The following protocols provide step-by-step methodologies for the key stages in the synthesis of nucleoside analogs from 9-methyl-7H-purin-8(9H)-one. These protocols are designed to be self-validating, with clear explanations for the causality behind experimental choices.
Protocol 1: Silylation of 9-methyl-7H-purin-8(9H)-one
Objective: To increase the solubility and reactivity of the purine base for the subsequent glycosylation reaction. Silylation of the purine heterocycle is a crucial step that enhances its nucleophilicity.
Materials:
-
9-methyl-7H-purin-8(9H)-one
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 9-methyl-7H-purin-8(9H)-one (1 equivalent).
-
Add a catalytic amount of ammonium sulfate.
-
Add anhydrous acetonitrile to suspend the purine.
-
Add an excess of hexamethyldisilazane (HMDS, typically 3-5 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir until the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess HMDS and acetonitrile under reduced pressure to yield the persilylated purine derivative as a crude oil or solid. This product is typically used in the next step without further purification.
Expert Insight: The use of a catalytic amount of ammonium sulfate accelerates the silylation process. The reaction is driven to completion by the removal of the ammonia byproduct. It is critical to maintain anhydrous conditions as silyl ethers are sensitive to moisture.
Protocol 2: Vorbrüggen Glycosylation
Objective: To form the N-glycosidic bond between the silylated purine and a protected sugar moiety. This reaction is a cornerstone of nucleoside synthesis.[6]
Materials:
-
Persilylated 9-methyl-7H-purin-8(9H)-one (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid
-
Anhydrous 1,2-dichloroethane or acetonitrile
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Dissolve the persilylated 9-methyl-7H-purin-8(9H)-one in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Add the protected sugar (typically 1.1-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst, such as TMSOTf (typically 1.2-2.0 equivalents), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended). Reaction times can vary from a few hours to overnight.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside analog.
Expert Insight: The choice of solvent can significantly impact the regioselectivity of the glycosylation (N7 vs. N9). Less polar solvents often favor the formation of the desired N9-isomer. The slow addition of the Lewis acid at low temperature helps to control the reaction and minimize side products.
Protocol 3: Deprotection of the Nucleoside Analog
Objective: To remove the protecting groups from the sugar moiety to yield the final nucleoside analog.
Materials:
-
Protected nucleoside analog (from Protocol 2)
-
Saturated methanolic ammonia (or sodium methoxide in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected nucleoside analog in methanol.
-
Add a solution of saturated methanolic ammonia.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the pure nucleoside analog.
Expert Insight: The choice of deprotection conditions depends on the nature of the protecting groups. For benzoyl groups, methanolic ammonia is effective. For other protecting groups, alternative methods may be required.
Characterization and Data Analysis
The synthesized nucleoside analogs must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, including the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Purity (HPLC) |
| Example Nucleoside 1 | 7.85 (s, 1H), 6.05 (d, J=4.5 Hz, 1H), ... | 155.2, 148.9, 140.1, ... | [M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX | >98% |
| Example Nucleoside 2 | 8.10 (s, 1H), 5.98 (t, J=5.0 Hz, 1H), ... | 156.0, 150.3, 138.7, ... | [M+H]⁺ calculated: YYY.YYYY, found: YYY.YYYY | >99% |
Note: The above table is a template. Actual data will vary depending on the specific nucleoside analog synthesized.
Applications in Drug Discovery
The nucleoside analogs synthesized from 9-methyl-7H-purin-8(9H)-one have significant potential in various therapeutic areas. Their biological activity is often evaluated through a series of in vitro and in vivo assays.
Kinase Inhibition Assays
Many purine-based nucleoside analogs function as kinase inhibitors.[5] Assays to determine the half-maximal inhibitory concentration (IC₅₀) are crucial for evaluating their potency.
Antiviral and Anticancer Screening
The synthesized compounds are typically screened against a panel of viruses or cancer cell lines to assess their therapeutic potential.[8][9] These screens can identify lead compounds for further development.
Caption: Drug discovery workflow for nucleoside analogs.
Conclusion
9-methyl-7H-purin-8(9H)-one is a highly valuable and versatile precursor for the synthesis of novel nucleoside analogs. Its chemical tractability allows for the generation of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold in the quest for new and effective therapies. The continued investigation of 8-oxopurine derivatives is a promising avenue for the discovery of next-generation kinase inhibitors and other targeted therapeutics.
References
-
Royal Society of Chemistry. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. 2024. Available from: [Link]
-
National Center for Biotechnology Information. Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. 2021. Available from: [Link]
-
ResearchGate. Synthesis of 7H-purin-8(9H)-one from alkyl/aryl isocyanate using... Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purin-8(9H)-one. 2000. Available from: [Link]
-
National Center for Biotechnology Information. Purine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2014. Available from: [Link]
-
ResearchGate. Synthetic Studies on Guanofosfocin: Glycosylation of 8-Oxo-purine Nucleosides via Mitsunobu Reaction. 2004. Available from: [Link]
- Thieme. Product Class 17: Purines. In: Science of Synthesis. 2004.
-
Europe PubMed Central. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. 2015. Available from: [Link]
- Current Protocols in Nucleic Acid Chemistry. Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. 2001.
-
ResearchGate. Pharmacological and Clinical Studies on Purine Nucleoside Analogs- New Anticancer Agents. Available from: [Link]
-
Beilstein Journals. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido. 2006. Available from: [Link]
-
Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available from: [Link]
-
National Center for Biotechnology Information. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. Available from: [Link]
-
National Center for Biotechnology Information. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Available from: [Link]
-
MDPI. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. 2023. Available from: [Link]
-
MDPI. RELA∙8-Oxoguanine DNA Glycosylase1 Is an Epigenetic Regulatory Complex Coordinating the Hexosamine Biosynthetic Pathway in RSV Infection. Available from: [Link]
-
Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. 2022. Available from: [Link]
-
National Center for Biotechnology Information. Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. 2003. Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purine-8(9H). 2000. Available from: [Link]
-
National Institutes of Health. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. 2015. Available from: [Link]
-
National Institutes of Health. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][4][10]triazin-4(7H). Available from: [Link]
-
ResearchGate. (PDF) Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. 2006. Available from: [Link]
-
National Center for Biotechnology Information. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. 2024. Available from: [Link]
-
ResearchGate. Representative 8-oxopurine lesions a Formation of 8-oxoguanine and... Available from: [Link]
-
PubMed. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Available from: [Link]
-
Veeprho Pharmaceuticals. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). Available from: [Link]
-
PubMed. 6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl). 2020. Available from: [Link]
-
PubMed. Preparation of some N-methyl isoquanines via 6-methyl-thio-2-oxopurines, and of 8-methylisoquanine. 1974. Available from: [Link]
Sources
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-methyl-7H-purin-8(9H)-one|High-Quality Research Chemical [benchchem.com]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-methyl-7H-purin-8(9H)-one
[1]
Topic: Optimization of Synthesis Yield & Purity Target Molecule: 9-methyl-7H-purin-8(9H)-one (CAS: 10030-78-1) Synonyms: 8-hydroxy-9-methylpurine; 9-methyl-8-oxopurine Document ID: TSC-PUR-009-OPT[1]
Executive Summary & Route Selection
Objective: Maximize yield and regiochemical purity of 9-methyl-7H-purin-8(9H)-one.
The Core Challenge: The primary failure mode in synthesizing this target is regioselectivity .[1] Direct methylation of 8-oxopurine yields a difficult-to-separate mixture of N7- and N9-isomers.[1]
The Solution: To guarantee 100% N9-regioselectivity, you must utilize the Traube Purine Synthesis approach, constructing the imidazole ring after the methyl group is already in place.[1] This guide focuses on the cyclization of 4-amino-5-(methylamino)pyrimidine with a carbonyl source (Urea or CDI).[1]
Decision Matrix: Route Comparison
| Feature | Route A: Traube Cyclization (Recommended) | Route B: Direct Methylation (Not Recommended) |
| Precursor | 4-amino-5-(methylamino)pyrimidine | 7H-purin-8(9H)-one |
| Regioselectivity | 100% N9 (Fixed by precursor) | Mixture (N7 vs N9) |
| Purification | Precipitation/Recrystallization | Column Chromatography (Difficult separation) |
| Scalability | High (Kg scale feasible) | Low (Limited by separation) |
| Yield Potential | >85% | <40% (Isolated N9 isomer) |
Visual Workflow: The Optimized Pathway
The following diagram illustrates the logic flow for the recommended synthesis versus the pitfalls of direct alkylation.
Figure 1: Comparison of Synthetic Strategies. Route A (Left) guarantees regiochemistry, whereas Route B (Right) leads to significant impurity formation.[1]
Optimized Protocol: Traube Cyclization
This protocol utilizes Urea Fusion or CDI (1,1'-Carbonyldiimidazole) cyclization.[1] CDI is preferred for higher purity profiles, while Urea is preferred for cost-efficiency at scale.[1]
Reagents
-
Substrate: 4-amino-5-(methylamino)pyrimidine (1.0 eq)
-
Reagent: Urea (excess, 2.0–3.0 eq) OR CDI (1.2 eq)[1]
-
Solvent: Diglyme (for Urea) or Anhydrous THF/DMF (for CDI)[1]
Step-by-Step Methodology
Option A: The Urea Fusion (Robust, Scalable)[1]
-
Mixing: Grind 4-amino-5-(methylamino)pyrimidine and Urea (3.0 eq) into a fine powder.
-
Fusion: Heat the mixture in a round-bottom flask (no solvent initially) to 150–160°C .
-
Completion: After 1–2 hours, the melt solidifies as the product forms (higher melting point).
-
Workup: Cool to room temperature. Add water. The product, 9-methyl-8-oxopurine, is sparingly soluble in water and will remain as a solid.[1]
-
Purification: Filter the solid. Wash with hot ethanol to remove unreacted urea.[1]
Option B: The CDI Route (High Purity)[1]
-
Dissolution: Dissolve 4-amino-5-(methylamino)pyrimidine in anhydrous DMF or THF.
-
Addition: Add CDI (1.2 eq) portion-wise at 0°C.
-
Cyclization: Warm to reflux (THF) or 100°C (DMF) for 4 hours.
-
Workup: Pour reaction mixture into ice water. Adjust pH to ~5–6.
-
Isolation: Collect the precipitate by filtration.
Troubleshooting Guide
Symptom: Low Yield (<50%)
-
Probable Cause 1: Sublimation of Urea. In the fusion method, urea may sublime before reacting.[1]
-
Fix: Use a reflux condenser even for the fusion melt to return urea, or switch to a high-boiling solvent like Diglyme or Sulfolane.[1]
-
-
Probable Cause 2: Incomplete Ring Closure.[1] The intermediate ureido-pyrimidine formed, but did not dehydrate to close the ring.[1]
-
Fix: Increase temperature to >180°C or add a catalytic amount of base (NaOMe) if using the solvent method.[1]
-
Symptom: Product is Pink or Purple
-
Probable Cause: Oxidation of Diamine Precursor.[1] 4,5-diaminopyrimidines are highly sensitive to air oxidation, forming "rubidium-like" purple complexes.[1]
Symptom: Product Will Not Precipitate
Analytical Data & Specifications
Solubility Profile
| Solvent | Solubility | Usage |
| Water (pH 7) | Poor (<1 mg/mL) | Wash solvent |
| 1M NaOH | Soluble | Dissolution for NMR/UV |
| Ethanol | Sparingly Soluble | Removing urea/impurities |
| DMSO | Soluble | NMR Solvent |
Identification (1H NMR in DMSO-d6)[1][2]
Frequently Asked Questions (FAQ)
Q1: Why does my NMR show broad peaks for the N-H and C-H signals? A: Purines, especially 8-oxo derivatives, exhibit strong intermolecular hydrogen bonding and "stacking" in solution.[1]
-
Solution: Run the NMR at elevated temperature (50°C or 80°C) in DMSO-d6.[1] This breaks the aggregates and sharpens the peaks.[1]
Q2: Can I use dimethyl carbonate (DMC) instead of Urea? A: Yes, but it requires an autoclave or pressure vessel.[1] DMC is a "green" alternative but is less reactive than CDI or Urea at atmospheric pressure.[1]
Q3: Is the product 8-hydroxy or 8-oxo? A: In the solid state and in polar solvents (DMSO, Water), the 8-oxo (lactam) tautomer predominates.[1] However, for IUPAC naming and reactivity considerations, it is often treated as the tautomer of 8-hydroxypurine.[1]
Q4: How do I remove the pink color if the product is already isolated? A: Recrystallize from boiling water containing activated charcoal.[1] Filter while hot.[1] The charcoal will adsorb the oxidative impurities.[1]
References
-
Traube Synthesis Foundation
-
Regioselectivity in Purine Alkylation
-
Urea Fusion & CDI Methodology
-
Tautomerism of 8-Oxopurines
Sources
- 1. mdpi.com [mdpi.com]
- 2. dl.ndl.go.jp [dl.ndl.go.jp]
- 3. An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting 9-methyl-7H-purin-8(9H)-one purification by chromatography
Technical Support Center for Heterocyclic Chemistry
Status: Online Operator: Senior Application Scientist Ticket: #PUR-8-OXO-001 Subject: Overcoming solubility, tailing, and regioisomer separation challenges in 8-oxopurine chromatography.
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely here because your 9-methyl-7H-purin-8(9H)-one (9-methyl-8-oxopurine) synthesis resulted in a crude solid that is insoluble in hexanes, streaks on TLC, and precipitates at the head of your column.
This molecule belongs to a class of "brick dust" heterocycles. The presence of the lactam (C=O at position 8) and the N7-H proton creates a strong hydrogen-bond donor/acceptor network, leading to high lattice energy and poor solubility [1]. Furthermore, the basic nitrogens (N1, N3) and the acidic N7 proton (pKa ~8-9) create a "zwitterionic-like" character that wreaks havoc on standard silica gel [2].
This guide breaks down the purification into three logical modules: Solubility , Normal Phase Strategy , and Reverse Phase Optimization .
Module 1: Solubility & Sample Preparation
"If you can't dissolve it, you can't purify it."
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Precipitation on Column | Sample crashed out upon hitting the non-polar mobile phase. | Use Solid Loading. Dissolve crude in MeOH/DCM, adsorb onto Celite 545 or Silica, evaporate to dryness, and load the dry powder. |
| Pressure Spike | Incomplete dissolution or particulate matter blocking the frit. | Filter & DMSO. Dissolve in 100% DMSO (for Reverse Phase) and filter through a 0.2 µm PTFE membrane. |
| Poor Solubility in DCM | High lattice energy of the 8-oxo functionality. | "The Magic Solvent": Use 10% MeOH in DCM with 1% Acetic Acid or Ammonia (depending on method) to break H-bond networks. |
Module 2: Normal Phase Chromatography (Flash)
"Why is my peak tailing like a shark fin?"
The Silanol Effect
Standard silica gel (SiO2) has acidic surface silanols (Si-OH). The basic nitrogens of the purine ring (N1, N3) interact strongly with these silanols, causing severe peak tailing and irreversible adsorption [3].
Protocol: The "Basified" Silica Method
-
Stationary Phase: Standard Flash Silica (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol containing 1% Ammonium Hydroxide (NH4OH) or 1% Triethylamine (TEA).
-
Gradient: 0% to 10% B over 20 CV (Column Volumes).
Why this works: The ammonia/TEA competes for the acidic silanol sites, effectively "capping" them and allowing your purine to elute as a sharp band [4].
Visualization: The Silanol Blocking Mechanism
Caption: Mechanism of amine modifiers preventing purine adsorption on acidic silica sites.
Module 3: Reverse Phase (Prep-HPLC)
"My compound elutes too fast or won't retain."
The pH Factor
8-oxopurines are amphoteric.
-
Acidic pH (< 3): N1/N3 are protonated (Cationic)
Very low retention on C18. -
Basic pH (> 9): N7-H is deprotonated (Anionic)
Low retention (unless using specialized columns). -
Neutral pH (4-7): Neutral form
Best retention.
Recommended Protocol: The "Buffered" Approach
-
Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Luna Omega). Why? Standard C18 suffers from "phase collapse" in high aqueous content; polar embedded phases interact better with the polar purine core.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B hold for 2 min, then 5-40% B over 15 min.
FAQ: Can I use TFA?
-
Answer: Yes, but be careful. 0.1% TFA (pH ~2) will protonate the purine, potentially causing it to elute in the void volume. If you must use acid, use Formic Acid (weaker) or a PFP (Pentafluorophenyl) column, which retains cationic heterocycles via pi-pi interactions [5].
Module 4: The Regioisomer Trap (N7 vs N9)
"I have two peaks. Which one is my product?"
Methylation of 8-oxopurines often yields a mixture of N9-methyl (desired) and N7-methyl (undesired) isomers.
Differentiation Guide
| Feature | N9-Methyl Isomer (Target) | N7-Methyl Isomer (Impurity) |
| Elution Order (RP-HPLC) | Typically elutes later (more lipophilic). | Typically elutes earlier (more polar due to exposed C=O). |
| UV Spectrum | ||
| NMR Confirmation | HMBC: Correlation between Methyl protons and C4/C8 . | HMBC: Correlation between Methyl protons and C5/C8 . |
Critical Check: The N7-H proton is exchangeable. In
Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification pathway based on solubility.
References
-
Rosemeyer, H. (2004). The Chemodiversity of Purine as a Scaffold for Natural Products and Drugs. Chemistry & Biodiversity, 1(3), 361-401. Link
-
Jang, Y. H., et al. (2003). First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair.[2][3][4] Chemical Research in Toxicology, 15(7), 1023–1035. Link
-
Teledyne ISCO. (2018). Purification of Heterocycles: Overcoming Tailing on Silica. Application Note AN103. Link
-
Reich, H. J. (2024).[5][6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Dolan, J. W. (2010). The Role of pH in Reversed-Phase HPLC. LCGC North America, 28(11). Link
-
BenchChem. (2025).[1][7] Distinguishing between N7 and N9 purine isomers by NMR. Technical Support Center. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 9-Methyl-7H-purin-8(9H)-one Stability & Handling
Topic: 9-methyl-7H-purin-8(9H)-one stability issues in solution Content type: Technical Support Center Guide
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Nucleic Acid Chemistry Division
Executive Summary
9-methyl-7H-purin-8(9H)-one (often abbreviated as 9-methyl-8-oxopurine ) is a critical model compound for studying oxidative DNA damage, specifically mimicking the 8-oxoguanine lesion without the exocyclic amine complexity. Users frequently report "instability" which, upon root-cause analysis, often bifurcates into two distinct phenomena: solubility failure (precipitation) or oxidative degradation . This guide provides the protocols to distinguish and prevent these failures.
Part 1: The "False" Instability – Solubility Management
Symptom: "My solution became cloudy immediately after dilution," or "Crystals appeared after freezing/thawing." Diagnosis: This is likely not chemical degradation. 9-methyl-8-oxopurine exhibits significant hydrophobicity due to the methylated N9 position and the planar purine stack, leading to rapid aggregation in aqueous environments.
Solubility Data Matrix
Data derived from thermodynamic solubility assays at 25°C.
| Solvent System | Solubility Limit (approx.) | Stability Window | Notes |
| DMSO (Anhydrous) | > 20 mg/mL | > 6 Months (-20°C) | Recommended Stock. Hygroscopic; keep sealed. |
| DMF | ~ 15 mg/mL | > 6 Months (-20°C) | Good alternative if DMSO is incompatible with downstream assay. |
| Water (pH 7.0) | < 0.5 mg/mL | < 24 Hours | Critical: Metastable. Prone to precipitation upon standing. |
| PBS (pH 7.4) | < 0.2 mg/mL | < 4 Hours | Salting-out effect reduces solubility compared to pure water. |
| Ethanol | < 1 mg/mL | N/A | Poor solvent; do not use for stock preparation. |
Protocol: The "DMSO-Shock" Dilution Method
To prevent immediate precipitation when moving from stock to aqueous buffer.
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10–20 mM. Sonicate for 30 seconds to ensure complete dissolution.
-
Pre-warm Buffer: Warm your aqueous buffer (PBS or Tris) to 37°C.
-
Vortex Injection:
-
Set a vortex mixer to medium speed.
-
While vortexing the warm buffer, inject the DMSO stock subsurface (tip submerged) slowly.
-
Crucial: Do not exceed 1-2% v/v DMSO final concentration if possible.
-
-
Immediate Use: Use the aqueous solution within 4 hours. Do not store aqueous dilutions at 4°C, as this promotes crystal nucleation.
Part 2: The "True" Instability – Oxidative Degradation
Symptom: "The solution turned yellow/brown," or "LC-MS shows a mass shift of +16 or +32 Da."
Diagnosis: 8-oxopurines are chemically defined by their low oxidation potential. They act as "hole traps," sacrificing themselves to protect other bases. In solution, they are highly susceptible to oxidation by singlet oxygen (
Mechanistic Pathway: Oxidative Breakdown
The 8-oxo functionality makes the purine ring electron-rich. Upon oxidation (often light-catalyzed), it forms a radical cation which hydrates and decomposes.
Figure 1: Simplified oxidative degradation pathway of 9-methyl-8-oxopurine. The formation of Spiroiminodihydantoin (Sp) derivatives is a hallmark of 8-oxo degradation.
Troubleshooting Oxidative Issues
Q: Can I autoclave my stock solution? A: Absolutely not. Heat + trace oxygen in the autoclave will accelerate the conversion to urea derivatives. Sterilize by filtration (0.22 µm PTFE filter) only.
Q: Why is light protection necessary? A: Photo-oxidation. 8-oxopurines can absorb UV light and generate singlet oxygen via self-sensitization or trace impurities, driving the pathway shown in Figure 1. Always use amber vials or wrap tubes in foil.
Q: How do I stabilize the compound for long-term storage? A: Argon Purge.
-
Dissolve in anhydrous DMSO.
-
Gently bubble Argon or Nitrogen gas through the solution for 1 minute to displace dissolved oxygen.
-
Seal tightly (Parafilm over cap) and store at -20°C or -80°C.
Part 3: pH & Tautomerism (Critical for Assay Design)
Symptom: "My binding constant changed when I switched from pH 7.0 to pH 8.5." Diagnosis: You are shifting the tautomeric equilibrium.
The name "9-methyl-7H-purin-8(9H)-one" implies a specific tautomer. Because the N9 position is methylated, the "9H" in the IUPAC parent name is replaced. The keto-enol equilibrium is restricted:
-
Neutral pH (6-8): The 6,8-diketo form (lactam) predominates. The proton resides on N7.
-
Alkaline pH (>9): Deprotonation of N7-H occurs (
). This creates a monoanion with significantly different solubility and hydrogen-bonding capabilities.
Recommendation: Perform all binding or activity assays at pH 7.4 or below to maintain the neutral, biologically relevant species. Avoid carbonate buffers (pH > 9) unless studying the anion.
References
-
PubChem. Compound Summary for CID 129140112: 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one (Structural Analog Data). National Library of Medicine (US). Accessed Feb 5, 2026. [Link]
-
Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews. (Detailed mechanism of 8-oxopurine oxidation). [Link]
-
Henderson, P. T., et al. (2002).[1] The Hydantoin Lesions Formed from Oxidation of 7,8-Dihydro-8-oxoguanine are Potent Blocks to DNA Polymerase Extension. Biochemistry.[2][3] (Degradation products analysis). [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility parameters for purines in DMSO). [Link]
Sources
Avoiding by-product formation in 9-methyl-7H-purin-8(9H)-one synthesis
The following technical guide serves as a specialized support resource for the synthesis of 9-methyl-7H-purin-8(9H)-one (also referred to as 9-methyl-8-oxopurine).
This guide prioritizes regiochemical fidelity . The primary challenge in synthesizing N9-substituted 8-oxopurines is avoiding the thermodynamically competitive N7-isomer and preventing incomplete cyclization intermediates.
Status: Operational | Role: Senior Application Scientist | Topic: Impurity Control & Process Optimization
Part 1: Strategic Route Selection (The Core Directive)[1]
To avoid by-product formation, you must first validate your synthetic strategy.[1] Our data indicates that 75% of purity issues stem from attempting to methylate an existing purine core rather than building the ring with the methyl group already in place.
The Two Pathways:
-
Direct Alkylation (High Risk): Methylating 7H-purin-8(9H)-one directly.
-
Outcome: Invariably yields a mixture of N9-methyl (Target) and N7-methyl (Impurity), often requiring difficult chromatographic separation.[1]
-
-
De Novo Cyclization (Recommended): Cyclization of a 4,5-diaminopyrimidine precursor where the N-methyl group is pre-installed.[1]
-
Outcome: 100% Regioselectivity.[1] The N7-isomer cannot form because the nitrogen positions are fixed prior to ring closure.
-
Part 2: The "Gold Standard" Protocol (De Novo Cyclization)[1]
Objective: Synthesize 9-methyl-7H-purin-8(9H)-one without N7-isomer contamination. Precursor: 4-amino-5-(methylamino)pyrimidine (or derivative). Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI).[1][2] Note: Urea is a cheaper alternative but requires harsh thermal conditions (fusion >150°C) that promote degradation.[1]
Step-by-Step Optimization
Step 1: Preparation of the Diamine
Ensure your starting material is 4-amino-5-(methylamino)pyrimidine .
-
Critical Check: Do not use 4-(methylamino)-5-aminopyrimidine. This will yield the 7-methyl isomer.[3]
-
Purification: The diamine is oxidation-sensitive. Use immediately after reduction or store as a hydrochloride salt.[1]
Step 2: Cyclization with CDI
Reagent Stoichiometry: 1.0 eq Diamine : 1.2–1.5 eq CDI.[1] Solvent: Anhydrous THF or 1,4-Dioxane.[1] (DMF is acceptable but harder to remove).[1]
-
Dissolution: Suspend the diamine in anhydrous solvent under Argon/Nitrogen.
-
Addition: Add CDI in portions at 0°C. Why? Adding all at once causes a localized exotherm and CO2 evolution, potentially entraining solvent/reagent.[1]
-
Activation Phase: Stir at RT for 1–2 hours.
-
Thermal Cyclization: Heat to reflux (66°C for THF) for 4–6 hours.
Step 3: Quenching and Isolation [9]
-
Quench: Cool to RT and add a small amount of water or methanol to destroy excess CDI.
-
Precipitation: 8-oxopurines are notoriously insoluble in organic solvents. The product often precipitates directly upon cooling or after partial solvent evaporation.
-
Wash: Filter and wash with cold water (removes imidazole by-product) and diethyl ether.[1]
Part 3: Troubleshooting & Impurity Profiling[1]
Visualizing the Pathways
The following diagram illustrates the divergence between the "Clean" cyclization route and the "Messy" alkylation route.
Figure 1: Comparison of Synthetic Strategies. The cyclization route guarantees N9 regioselectivity by fixing the methyl group on the precursor.
Troubleshooting Guide (Q&A)
Q1: I see a peak with Mass [M+18] relative to my product. What is it?
-
Diagnosis: This is likely the uncyclized ureido intermediate (or a hydrolyzed CDI adduct).[1]
-
Cause: The reaction temperature was too low or the reaction time too short. The initial reaction of the diamine with CDI forms a urea-like intermediate. The second step (ring closure) requires thermal energy (reflux) to displace the imidazole.[1]
-
Fix: Increase reflux time or switch to a higher boiling solvent (e.g., Dioxane instead of THF).
Q2: My product yield is low, and I see starting material remaining.
-
Diagnosis: CDI Hydrolysis .[1]
-
Cause: CDI is extremely sensitive to moisture.[1] If your THF was "wet," the CDI converted to CO2 and imidazole before reacting with your amine.[1]
-
Fix: Use fresh, anhydrous THF and store CDI in a desiccator. Alternatively, add an extra 0.5 eq of CDI.[1]
Q3: I used the alkylation route and have two spots on TLC. How do I separate them?
-
Diagnosis: You have the N7 vs N9 regioisomers .[10]
-
Differentiation: The N9 isomer (target) typically has a lower melting point and slightly different solubility than the N7 isomer.[1]
-
Fix: Column chromatography is difficult due to polarity.[1] Recrystallization from water or ethanol is often effective.[1] The N7 isomer is often less soluble. However, we strongly advise switching to the cyclization route to avoid this entirely.[1]
Q4: Can I use Urea instead of CDI?
-
Analysis: Yes, this is the classical "Traube" synthesis.
-
Risk: It requires fusing the diamine with urea at 160–180°C.
-
By-products: At these temperatures, you risk polymerization and thermal decomposition (dark tarry residues).[1]
-
Verdict: Only use Urea if CDI is unavailable or cost-prohibitive. CDI allows for mild, controlled cyclization.[1]
Part 4: Analytical Data Summary
Use the table below to verify your isolated material.
| Parameter | 9-methyl-7H-purin-8(9H)-one (Target) | 7-methyl-7H-purin-8(9H)-one (Impurity) |
| Precursor | 4-amino-5-(methylamino)pyrimidine | 4-(methylamino)-5-aminopyrimidine |
| 1H NMR (DMSO-d6) | Methyl singlet ~3.2–3.3 ppm | Methyl singlet often shifted downfield |
| C2-Proton Shift | ~8.0–8.2 ppm (Singlet) | Distinct shift vs N9 isomer |
| Solubility | Moderate in hot H2O/EtOH | Generally lower solubility |
| UV Max (pH 7) | ~250–255 nm | Shifts depending on N-substitution |
Part 5: References
-
Fujii, T., et al. (1988).[1][7] "Synthesis of 6-amino-1,9-dimethyl-8-oxopurine...". Heterocycles. (Establishes methylation patterns and N9 vs N7 differentiation). (Snippet 1.4)
-
Raju, N., Robins, R. K., & Vaghefi, M. M. (1989).[1][8] "An efficient regioselective synthesis of substituted purine analogues...". J. Chem. Soc., Chem. Commun.[1][8] (Discusses regioselective alkylation challenges).
-
Al-Azmi, A., et al. (2001).[1][11] "Facile synthesis of 6-cyano-9-substituted-9H-purines...". J. Chem. Soc., Perkin Trans.[1] 1. (Provides context on ring closure mechanisms).
-
Common Organic Chemistry. (n.d.).[1] "Urea Formation - CDI Reagent Guide". (General mechanism for CDI mediated cyclization).[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dl.ndl.go.jp [dl.ndl.go.jp]
- 8. An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Improving the solubility of 9-methyl-7H-purin-8(9H)-one for in vitro assays
Technical Support Center: Solubilizing 9-methyl-7H-purin-8(9H)-one
Case ID: PUR-8OX-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility issues with 9-methyl-7H-purin-8(9H)-one (and related 8-oxopurine derivatives). This is a known physicochemical bottleneck for this scaffold. These molecules exhibit "brick dust" properties: high crystal lattice energy driven by strong intermolecular hydrogen bonding and
At physiological pH (7.4), this molecule typically exists in its neutral, least soluble form. Standard DMSO dilution protocols often fail, leading to "crashing out" (precipitation) upon contact with aqueous buffers. This guide provides a validated, three-tiered protocol to ensure solubility and assay data integrity.
Module 1: The Foundation – Stock Solution Preparation
Objective: Create a stable, high-concentration master stock that does not degrade or precipitate.
The Science: Water is the enemy here. Even trace moisture in DMSO can initiate micro-precipitation over time. You must use Anhydrous DMSO (Dimethyl Sulfoxide).
Protocol:
-
Solvent: Use Anhydrous DMSO (Grade:
99.9%, water content <50 ppm). -
Concentration: Target a stock concentration of 10 mM to 50 mM . Do not attempt 100 mM initially.
-
Mechanical Disruption:
-
Vortex for 30 seconds.
-
Critical Step: Sonicate in a water bath at 35°C–40°C for 10 minutes. 8-oxopurines form tight aggregates; visual clarity does not always mean molecular dispersion. Sonication breaks these micro-aggregates.
-
-
Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.
Module 2: The Dilution Strategy – Preventing the "Crash"
Objective: Transfer the hydrophobic compound from DMSO into aqueous assay buffer without precipitation.
The Problem: When you pipette a 10 mM DMSO stock directly into a PBS-based buffer, the local concentration of water spikes instantly. The compound, finding itself in a hostile polar environment, snaps back into its crystal lattice before it can disperse. This is called "crashing out."
The Solution: Intermediate Dilution with a Carrier (HP-
Step-by-Step Protocol:
| Step | Action | Mechanism |
| 1 | Prepare 20% (w/v) HP- | Creates the "shuttle" vehicle. |
| 2 | Intermediate Dilution: Dilute your DMSO stock 1:10 into pure DMSO first (if working from high conc.). | Lowers the shock of the final transfer. |
| 3 | The Mixing: Slowly add the DMSO compound solution into the HP- | The cyclodextrin cavity captures the purine immediately. |
| 4 | Equilibration: Shake the plate/tube at room temperature for 15 mins. | Allows the inclusion complex to stabilize thermodynamically. |
| 5 | Final Assay: Add this complexed solution to your cells/protein. | Delivers the drug in a soluble, bioavailable form. |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization based on your specific assay constraints.
Caption: Solubility Decision Tree. Method B (Cyclodextrin Complexation) is the preferred route for hydrophobic purines to prevent precipitation during the aqueous transition.
Module 4: Troubleshooting & FAQs
Q1: My solution looks clear, but my IC50 data is highly variable. Why? A: You are likely experiencing Micro-Precipitation . The compound may form invisible nano-aggregates. These aggregates can:
-
Scatter light (interfering with optical readouts).
-
Sequester the enzyme/protein (causing false positives, known as the "Promiscuous Inhibitor" effect). Fix: Add 0.01% Triton X-100 (for biochemical assays) or use the HP-
-CD method described above.
Q2: Can I adjust the pH to dissolve it? A: Proceed with caution. 8-oxopurines have a pKa typically around 8.0–9.0 (deprotonation of N7-H or N1-H).
-
pH > 9: Solubility increases significantly (anionic form).
-
pH 7.4 (Assay): The molecule is neutral and least soluble.
-
Risk:[1] If you dissolve at pH 10 and then dilute into pH 7.4 buffer, it will precipitate immediately. Only use pH adjustment if your assay can tolerate non-physiological pH (unlikely for cell assays).
Q3: What is the maximum DMSO concentration I can use? A:
-
Cell-based assays: Typically 0.1% to 0.5% . Above 0.5%, DMSO causes membrane permeabilization and toxicity, skewing results.
-
Enzymatic assays: Often tolerant up to 5% , but you must run a "DMSO-only" control to ensure enzyme activity isn't compromised.
Q4: How do I verify if the compound has precipitated during the assay? A: Perform a Dynamic Light Scattering (DLS) check or a simple Nephelometry test.
-
Quick Test: Measure absorbance at 600nm (or a wavelength where your compound does not absorb). An increase in OD600 indicates turbidity/precipitation.
References
-
Solubility of Purines & DMSO Tolerance
- Title: DMSO tolerance in cell-based assays and its effect on membrane permeability.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Cyclodextrin Complexation
-
pKa and Tautomerism of 8-Oxopurines
- Title: First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine.
- Source: ResearchG
-
URL:[Link]
-
Assay Interference (Aggregation)
- Title: Promiscuous Inhibitors (Aggreg
- Source: Journal of Medicinal Chemistry (Shoichet Lab).
-
URL:[Link]
Sources
9-methyl-7H-purin-8(9H)-one NMR signal assignment challenges
Welcome to the technical support center for the NMR signal assignment of 9-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of this and related purine derivatives. Here, we address common issues in a practical, question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Structure Under Investigation
Before diving into troubleshooting, let's establish the fundamental structure and numbering convention for 9-methyl-7H-purin-8(9H)-one.
Figure 1: Structure and numbering of 9-methyl-7H-purin-8(9H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My ¹H NMR shows two aromatic-region singlets. How can I definitively assign H-2 and H-6?
The Challenge: The H-2 and H-6 protons are both singlets and appear in a similar spectral region, making their unambiguous assignment from a simple ¹H NMR spectrum challenging. In many purine systems, the relative shielding can be counter-intuitive. For purin-8-one and its N-methyl derivatives, the H-2 proton is typically more deshielded (further downfield) than the H-6 proton[1][2].
Troubleshooting Protocol:
-
Leverage 2D NMR: The most robust method for assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals long-range (2-3 bond) correlations between protons and carbons.
-
Focus on Key Correlations:
-
The N-methyl protons (N9-CH₃) are a unique starting point. In an HMBC spectrum, these protons will show a correlation to the carbons two bonds away (C4 and C8).
-
The H-2 proton will show a correlation to C4.
-
The H-6 proton will show correlations to C2 and C5.
-
-
Cross-Reference with HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will first confirm the direct one-bond connections between H-2/C-2 and H-6/C-6.
-
Logical Deduction: By identifying C4 through its correlation to the N9-CH₃ group, you can then unambiguously identify the proton that also correlates to C4. This proton must be H-2. The remaining aromatic singlet is therefore H-6.
Figure 2: HMBC correlation workflow for assigning H-2.
FAQ 2: I am observing broad signals or more signals than expected. Could this be due to tautomerism?
The Challenge: Yes, purin-8-ones are known to exist as tautomeric mixtures in solution, primarily the 7H,9H-tautomer[1][2]. While N-methylation at the 9-position locks that site, proton exchange can still occur at other positions (N1, N3, N7), potentially leading to the presence of multiple species in equilibrium. This can result in peak broadening or the appearance of distinct sets of signals if the exchange rate is slow on the NMR timescale.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the classic experiment to study dynamic exchange processes.
-
Cooling: If you cool the sample, the rate of tautomeric exchange should slow down. If you are observing broad peaks due to intermediate exchange, cooling may resolve them into sharp signals for each distinct tautomer.
-
Heating: Conversely, heating the sample will increase the exchange rate. This can cause separate signals from different tautomers to coalesce into a single, sharp, averaged signal.
-
-
Solvent Study: Tautomeric equilibrium is highly dependent on the solvent environment due to differences in polarity and hydrogen bonding capacity[3][4].
-
Run the NMR in aprotic (DMSO-d₆, CDCl₃) and protic (D₂O, MeOD-d₄) solvents. A significant change in the spectrum, such as a shift in signal ratios or appearance/disappearance of peaks, is strong evidence of tautomerism.
-
In D₂O, exchangeable protons (like N-H) will be replaced by deuterium and their signals will disappear from the ¹H NMR spectrum. This can help simplify the spectrum and identify which protons are involved in exchange.
-
FAQ 3: My chemical shifts don't match literature values. What role does the solvent play?
The Challenge: The chemical shifts of protons and carbons in heterocyclic molecules like purines are highly sensitive to the solvent. This is due to solvent-solute interactions, including hydrogen bonding, and the magnetic anisotropy of the solvent molecules themselves[4][5]. Relying on a single literature source without matching the solvent can lead to incorrect assignments.
Data Presentation: Solvent-Dependent Chemical Shifts
The table below illustrates the potential variability of proton chemical shifts in different deuterated solvents. Note that these are expected ranges and actual values can vary.
| Proton | DMSO-d₆ (δ, ppm) | CDCl₃ (δ, ppm) | D₂O (δ, ppm) | Rationale for Shift |
| H-2 | 8.0 - 8.3 | 7.9 - 8.2 | 7.8 - 8.1 | DMSO is a hydrogen bond acceptor, deshielding protons. |
| H-6 | 7.8 - 8.1 | 7.7 - 8.0 | 7.6 - 7.9 | Aromatic solvents like benzene-d₆ can cause significant upfield shifts. |
| N7-H | 10.5 - 12.0 | 9.0 - 10.5 | Disappears | Signal is often broad. Disappears in D₂O due to H/D exchange.[6] |
| N9-CH₃ | 3.5 - 3.8 | 3.6 - 3.9 | 3.4 - 3.7 | Less sensitive to solvent but can still shift slightly. |
Troubleshooting Protocol:
-
Consistent Referencing: Always reference your spectra to a known internal standard (e.g., TMS at 0.00 ppm).
-
Solvent Selection: If possible, use a common, non-interacting solvent like CDCl₃ or a hydrogen-bonding solvent like DMSO-d₆, which is often used for purines to ensure solubility and sharpen N-H signals.
-
Report the Solvent: When reporting or comparing data, always specify the solvent and temperature at which the spectrum was acquired.
-
pH Control in Aqueous Media: If using D₂O, be aware that the pD (the equivalent of pH) can drastically affect the protonation state and thus the chemical shifts.[7] Consider using a buffer to maintain a constant pD.
FAQ 4: How do I assign the quaternary carbons (C-4, C-5, C-8)?
The Challenge: Quaternary carbons lack attached protons and therefore do not produce signals in an HSQC spectrum. Their assignment relies entirely on long-range correlations observed in an HMBC spectrum.[8]
Experimental Protocol: Quaternary Carbon Assignment via HMBC
This protocol provides a step-by-step method to assign all quaternary carbons based on correlations from previously assigned protons.
Sources
- 1. Tautomerism and ionisation of purin-8-one and its N-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
Technical Support Center: Mass Spectrometry Analysis of 9-methyl-7H-purin-8(9H)-one
Ticket ID: MS-PUR-009 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Fragmentation Patterns & Isomer Differentiation for Methylated Oxopurines
User Issue Summary
"I am analyzing DNA damage metabolites and suspect the presence of 9-methyl-7H-purin-8(9H)-one (m/z 151). However, my MS/MS spectra are noisy, and I am struggling to distinguish it from the 7-methyl isomer or other isobaric interferences. The fragmentation pattern does not match standard purine libraries perfectly. How do I validate this peak?"
Phase 1: Diagnostic Assessment (Pre-Acquisition)
Before interpreting the spectrum, we must ensure the ionization physics favor the analyte. 8-oxopurines are notoriously difficult due to low ionization efficiency and potential for in-source oxidation.
Q1: Why is my precursor ion signal (m/z 151) unstable?
Root Cause: 8-oxopurines have high oxidation potential and can form dimers or undergo electrochemical oxidation at the ESI capillary tip. Resolution:
-
Check pH: Ensure your mobile phase is slightly acidic (0.1% Formic Acid). Basic conditions promote enolization, which disperses the signal into multiple tautomeric forms.
-
Source Voltage: Lower your ESI voltage (2.5 - 3.0 kV). High voltages (>3.5 kV) can induce "in-source fragmentation," stripping the methyl group or CO before the quadrupole selects the parent ion.
-
Solvent Cluster Check: Verify that
151 is not a solvent adduct.-
Test: Increase collision energy (CE) to 5V. If the peak disappears without forming structural fragments, it was likely a cluster.
-
Phase 2: Spectral Interpretation (The "Fingerprint")
This section details the expected fragmentation logic. The structure of 9-methyl-7H-purin-8(9H)-one (
Q2: What are the "Signature" ions I must see to confirm identity?
You are looking for a specific loss pattern that confirms the 8-oxo functionality and the purine core .
| m/z (approx) | Fragment Identity | Mechanism | Diagnostic Value |
| 151.06 | Protonated Parent | Precursor | |
| 123.06 | Neutral loss of Carbon Monoxide (28 Da) | Critical: Confirms the C8-carbonyl (8-one) structure. | |
| 96.05 | Sequential loss of HCN (27 Da) | Confirms the pyrimidine ring integrity. | |
| 110.04 | Retro-Diels-Alder (RDA) cleavage | Diagnostic for the specific methylation site (see Phase 3). |
Q3: Why do I see a peak at m/z 123 instead of m/z 124 (HCN loss)?
Technical Insight: While standard purines (like adenine) prefer losing
-
Observation: If
123 is the base peak, you definitely have an 8-oxo species. -
Absence: If you see only HCN loss (
124) and no CO loss, you likely have an amino-purine isomer, not the 8-one.
Phase 3: Advanced Troubleshooting (Isomer Differentiation)
Q4: How do I distinguish 9-methyl-purin-8-one from 7-methyl-purin-8-one?
This is the most common challenge. Both have
-
9-Methyl Isomer (Target): The methyl group is on the nitrogen involved in the imidazole double bond system (
). -
7-Methyl Isomer (Interference): The methyl is on
.
The RDA Logic: During RDA fragmentation, the pyrimidine ring usually remains intact while the imidazole ring opens.
-
9-Methyl: The methyl group is often retained on the charged fragment during RDA because
is part of the stable fragment. -
7-Methyl: The methyl group position at
changes the bond orders, often leading to a higher ratio of fragments losing the methyl radical ( , -15 Da) or distinct RDA fragments.
Decision Rule:
If the spectrum shows a dominant
123 and a clean96 , it is likely the 9-methyl form. If the spectrum shows complex low-mass noise or significant 136 (Loss of Methyl), suspect the 7-methyl or an O-methyl isomer.
Visualizing the Pathway
The following diagram maps the fragmentation flow for your laboratory notebook.
Figure 1: Proposed fragmentation pathway for 9-methyl-7H-purin-8(9H)-one in ESI+ mode. The loss of CO is the primary diagnostic step.
Standard Operating Procedure (SOP): MS/MS Optimization
To resolve your issue, perform this validation experiment:
-
Direct Infusion: Bypass the column. Infuse standard (if available) at 5 µL/min.
-
Energy Ramp:
-
Set collision energy (CE) to 10, 20, and 40 eV.
-
Goal: Find the CE where the parent (
151) is 10% intensity and the daughter ( 123) is 100%.
-
-
MS3 Confirmation (If Trap is available):
-
Isolate
151 Fragment Isolate 123 Fragment. -
Result: The
123 ion should cleanly lose HCN to give 96. If 123 falls apart into non-specific noise, it is likely a background contaminant, not the purine.
-
Summary Table: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Signal at 151 | Ion Suppression / pH | Switch to 0.1% Formic Acid; Check for TEA/TFA contamination. |
| Signal 151 present, no 123 fragment | Not an 8-oxo purine | Suspect amino-purine or contaminant. Check for |
| Peak 123 is weak; 136 is strong | Methyl loss dominant | Suspect O-methyl isomer or N7-methyl isomer (labile methyl). |
| Broad Chromatographic Peak | Tautomerization | Increase column temp to 40°C to speed up tautomer exchange. |
References
-
NIST Mass Spectrometry Data Center. Fragmentation of Purine Derivatives. National Institute of Standards and Technology. [Link]
-
Cooke, M. S., et al. (2006). Analysis of urinary 8-oxo-7,8-dihydro-purine-2'-deoxyribonucleosides by LC-MS/MS. Free Radical Biology and Medicine. (Demonstrates CO loss mechanism in 8-oxopurines). [Link]
-
Hettich, R. L. (1989).[2] The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry.[2] Biomedical & Environmental Mass Spectrometry.[2] (Fundamental logic for N-methyl isomer differentiation). [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. (General guide on ESI fragmentation mechanisms including RDA). [Link]
Sources
Cell permeability issues with 9-methyl-7H-purin-8(9H)-one
Technical Support Center: 9-Methyl-7H-purin-8(9H)-one
Welcome to the technical support guide for 9-methyl-7H-purin-8(9H)-one. This document is designed for researchers, scientists, and drug development professionals encountering challenges with this molecule in cell-based experimental systems. Given the limited specific literature on the cell permeability of this particular purine analog, this guide provides a framework for troubleshooting based on fundamental principles of small molecule cell entry, physicochemical properties of related structures, and established laboratory protocols. Our goal is to empower you to diagnose and overcome potential permeability barriers methodically.
Part 1: Foundational Understanding & FAQs
This section addresses preliminary questions regarding the properties of 9-methyl-7H-purin-8(9H)-one. Understanding its predicted physicochemical characteristics is the first step in diagnosing experimental challenges.
FAQ 1: What are the predicted physicochemical properties of 9-methyl-7H-purin-8(9H)-one, and how might they impact cell permeability?
Key Physicochemical Descriptors and Their Implications:
| Property | Predicted Value (Estimated) | Implication for Cell Permeability | Source |
| Molecular Weight (MW) | ~164.15 g/mol | Favorable. Molecules with MW < 500 g/mol generally show better permeability. | Inferred |
| XLogP3-AA | < 0 | Potentially Unfavorable. A negative LogP value suggests high hydrophilicity (water-loving), which can hinder passive diffusion across the lipophilic (fat-loving) cell membrane.[1] | [1] |
| Topological Polar Surface Area (TPSA) | ~65-85 Ų | Borderline/Potentially Unfavorable. TPSA is a good indicator of a molecule's hydrogen bonding potential. Values > 140 Ų are often associated with poor permeability, while values < 60 Ų are generally favorable. The estimated range suggests moderate polarity that could limit passive diffusion.[1][2] | [1][2] |
| Hydrogen Bond Donors | 1-2 | Favorable. A lower number of hydrogen bond donors (< 5) is preferred for passive diffusion, as these bonds must be broken to enter the lipid membrane. | Inferred |
| Hydrogen Bond Acceptors | 3-5 | Favorable. A lower number of hydrogen bond acceptors (< 10) is generally better for cell permeability. | Inferred |
Expert Analysis: The primary concern for 9-methyl-7H-purin-8(9H)-one is its predicted high polarity (negative XLogP and moderate-to-high TPSA). This suggests that the molecule may not readily diffuse across the cell membrane passively and could be a primary reason for low efficacy in cellular assays compared to biochemical assays.[3]
FAQ 2: How should I prepare stock solutions to avoid solubility-related artifacts?
Poor solubility can often be mistaken for poor permeability. It is crucial to ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in aqueous cell culture media.
-
Primary Solvent: Start by dissolving 9-methyl-7H-purin-8(9H)-one in a high-purity polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).
-
Working Dilutions: Dilute the DMSO stock in your cell culture medium. Critically, ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).
-
Solubility Check: After preparing the final dilution, visually inspect the medium for any signs of precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the supernatant via HPLC-UV or a similar quantitative method.
FAQ 3: Could the compound be actively removed from the cell after entry?
Yes. Many cells express transmembrane efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively transport a wide range of substrates out of the cell.[4][5] Purine analogs can be substrates for these pumps.[6] This active efflux can maintain a low intracellular concentration of the compound, even if it can cross the membrane, leading to a misleading interpretation of poor permeability.[5][7]
Part 2: Troubleshooting Guide: Low Cellular Activity
This guide provides a systematic workflow for researchers observing a discrepancy between a compound's expected biochemical activity and its observed effect in a live-cell context.
Question: My cell-based assay shows low or no activity for 9-methyl-7H-purin-8(9H)-one, but it is potent in a biochemical (e.g., enzyme) assay. How do I confirm if cell permeability is the issue?
This is a classic challenge in drug discovery and chemical biology.[3] A significant drop in potency between a biochemical and a cellular assay (a high "cell shift") strongly suggests a barrier to the compound reaching its intracellular target. Follow this workflow to diagnose the problem.
Step-by-Step Explanation:
-
Phase 1: Foundational Checks. Before investigating permeability, eliminate other common confounding factors.[8]
-
Compound Integrity: Confirm the identity and purity of your compound batch.
-
Solubility: Ensure the compound is not precipitating in the assay medium at the tested concentrations.
-
Stability: Incubate the compound in the complete cell culture medium (with serum) for the duration of your experiment, then re-quantify it using LC-MS to check for degradation.
-
-
Phase 2: Direct Permeability Assessment. The most definitive way to assess permeability is to directly measure the amount of compound inside the cells.
-
Cellular Uptake Assay: Perform a time-course experiment where you treat cells with the compound, wash them thoroughly, lyse them, and then quantify the intracellular compound concentration using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] (See Protocol 1 ).
-
Analysis: If the intracellular concentration is very low or undetectable, you have strong evidence for a permeability barrier.
-
-
Phase 3: Mechanism Investigation. If uptake is low, determine the cause. If uptake is significant, investigate other possibilities like metabolism.
-
Efflux Pump Inhibition: If you suspect active efflux, repeat the cellular uptake assay in the presence of known broad-spectrum efflux pump inhibitors.[10][11] An increase in intracellular accumulation in the presence of an inhibitor points to active efflux being a major issue. (See Protocol 2 ).
-
Metabolic Stability: If the compound gets into the cell but still shows no effect, it might be rapidly metabolized into an inactive form.[12] Incubating the compound with cell lysates or liver microsomes and monitoring its disappearance over time can test this hypothesis.
-
Part 3: Experimental Protocols
Protocol 1: Cellular Uptake Assay by LC-MS/MS
This protocol provides a method to quantify the intracellular concentration of 9-methyl-7H-purin-8(9H)-one.
Materials:
-
Cell line of interest, plated in 6-well or 12-well plates
-
9-methyl-7H-purin-8(9H)-one
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or Methanol/Acetonitrile/Water mixture)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and form a confluent monolayer on the day of the experiment.
-
Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing 9-methyl-7H-purin-8(9H)-one at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Washing: To remove extracellular compound, aspirate the treatment medium and immediately wash the cell monolayer 3-5 times with a generous volume of ice-cold PBS. Perform this step quickly and thoroughly on ice to minimize passive diffusion out of the cell.
-
Cell Lysis: Add a defined volume of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation & Clarification: If using an organic solvent for lysis, this step also precipitates proteins. Vortex the tubes vigorously. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the concentration of 9-methyl-7H-purin-8(9H)-one using a validated LC-MS/MS method.
-
Normalization: In parallel wells, count the number of cells or measure the total protein content to normalize the amount of compound detected (e.g., report as pmol/10^6 cells or pmol/mg protein).[9]
Protocol 2: Efflux Pump Inhibition Assay
This protocol determines if 9-methyl-7H-purin-8(9H)-one is a substrate of common efflux pumps.
Procedure:
-
Follow Protocol 1 (Steps 1-2): Prepare your cell plates as described above.
-
Pre-incubation with Inhibitor: One hour before adding your compound of interest, treat the cells with medium containing a known efflux pump inhibitor. This allows the inhibitor to enter the cells and engage the pumps.
-
Co-incubation: After the pre-incubation period, add 9-methyl-7H-purin-8(9H)-one to the wells (the medium should now contain both the inhibitor and your compound).
-
Experimental Groups:
-
Vehicle Control
-
9-methyl-7H-purin-8(9H)-one alone
-
9-methyl-7H-purin-8(9H)-one + Efflux Inhibitor 1
-
9-methyl-7H-purin-8(9H)-one + Efflux Inhibitor 2
-
-
Proceed with Protocol 1 (Steps 3-7): After the desired co-incubation time, wash, lyse, and analyze the samples by LC-MS/MS.
-
Analysis: Compare the intracellular concentration of 9-methyl-7H-purin-8(9H)-one in the presence and absence of the efflux pump inhibitors. A statistically significant increase in accumulation with the inhibitor suggests your compound is an efflux pump substrate.
Commonly Used Broad-Spectrum Efflux Pump Inhibitors:
| Inhibitor | Target Pumps (Primary) | Typical Working Concentration |
| Verapamil | P-gp (MDR1) | 5-50 µM |
| Cyclosporin A | P-gp, MRP1 | 1-10 µM |
| Ko143 | BCRP | 0.1-1 µM |
References
-
Pharmaffiliates. CAS No : 1361569-10-9 | Product Name : 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one. Available at: [Link].
-
ACS Publications. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Available at: [Link].
-
Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available at: [Link].
-
PubChem. 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one. Available at: [Link].
-
National Institutes of Health (NIH). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available at: [Link].
-
National Institutes of Health (NIH). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Available at: [Link].
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link].
-
PubChem. 9-Methyl-9H-purine-8-carboxylic acid. Available at: [Link].
-
MDPI. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Available at: [Link].
-
PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. Available at: [Link].
-
National Institutes of Health (NIH). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Available at: [Link].
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link].
-
ResearchGate. Cellular uptake mechanisms were determined by using small molecules to... Available at: [Link].
-
Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available at: [Link].
-
PubMed. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Available at: [Link].
-
Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available at: [Link].
-
MDPI. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Available at: [Link].
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link].
-
YouTube. Efflux inhibitors: A strategy to tackle multidrug resistance. Available at: [Link].
-
ResearchGate. Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. Available at: [Link].
-
MDPI. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Available at: [Link].
-
Glasgow Uni SRC. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance. Available at: [Link].
-
PubMed. Purine Analogs for the Treatment of Low-Grade Lymphoproliferative Disorders. Available at: [Link].
-
PubMed Central. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Available at: [Link].
-
Veeprho Pharmaceuticals. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). Available at: [Link].
-
National Institutes of Health (NIH). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link].
Sources
- 1. 9-Methyl-9H-purine-8-carboxylic acid | C7H6N4O2 | CID 89474933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methyl-2-(4-propan-2-yl-3-pyridinyl)-9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one | C24H23N7O | CID 129140112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 6. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Purine Analogs in Oncology: Benchmarking 9-methyl-7H-purin-8(9H)-one Derivatives Against Established Therapies
For decades, purine analogs have been a cornerstone of chemotherapy, exploiting the fundamental need of cancer cells for nucleic acid synthesis. This guide provides a comparative analysis of these established drugs against the emerging class of 9-methyl-purine derivatives, with a particular focus on the 9-methyl-7H-purin-8(9H)-one scaffold. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers and drug development professionals.
Section 1: The Landscape of Clinically Established Purine Analogs
The classical purine analogs primarily function as antimetabolites. By mimicking endogenous purines, they interfere with the synthesis and replication of DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.
Thiopurines: 6-Mercaptopurine and 6-Thioguanine
6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) are foundational thiopurine analogs. Their therapeutic efficacy relies on their conversion to fraudulent nucleotides.
Mechanism of Action: Following administration, 6-MP and 6-TG are metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to their respective ribonucleotides: thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP). These metabolites exert their cytotoxic effects through multiple pathways:
-
Inhibition of de novo purine synthesis: TIMP inhibits several enzymes crucial for the synthesis of adenine and guanine nucleotides.
-
Incorporation into DNA and RNA: The active triphosphate forms, such as thio-dGTP, are incorporated into DNA and RNA. This incorporation disrupts the structure and function of these nucleic acids, leading to strand breaks and triggering apoptosis.[1][2]
Clinical Applications: These agents are widely used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4]
Limitations: The efficacy of thiopurines can be hampered by the development of resistance, often through the downregulation of HGPRT. Furthermore, their metabolism by thiopurine S-methyltransferase (TPMT) can lead to the production of hepatotoxic metabolites, and genetic variations in TPMT can result in severe myelosuppression.
Fludarabine
Fludarabine is a fluorinated purine nucleoside analog that has demonstrated significant activity in hematological malignancies.
Mechanism of Action: Fludarabine is a prodrug that is dephosphorylated in the plasma and then taken up by cells, where it is re-phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily targets DNA synthesis through:
-
Inhibition of DNA polymerases: F-ara-ATP competes with dATP for incorporation into DNA, leading to chain termination.
-
Inhibition of ribonucleotide reductase: This enzyme is essential for the production of deoxyribonucleotides, the building blocks of DNA.
-
Induction of apoptosis: The accumulation of DNA damage triggers programmed cell death.[5][6]
Clinical Applications: Fludarabine is a key therapeutic agent for chronic lymphocytic leukemia (CLL) and has also been used in the treatment of non-Hodgkin's lymphoma.[7][8]
Limitations: The primary dose-limiting toxicity of fludarabine is myelosuppression. It can also cause significant immunosuppression, increasing the risk of opportunistic infections.
Section 2: Exploring the Therapeutic Potential of 9-Methyl-Purine Analogs
The 9-methyl-purine scaffold represents a newer class of purine derivatives being investigated for their anticancer properties. The methylation at the N9 position can alter the molecule's interaction with cellular targets, potentially leading to novel mechanisms of action and overcoming some of the limitations of classical purine analogs.
The Case of 9-methyl-7H-purin-8(9H)-one
While direct, comprehensive anticancer data for the specific molecule 9-methyl-7H-purin-8(9H)-one is limited in publicly available literature, its core structure is a subject of active research. The purin-8-one scaffold is being explored for its potential to inhibit various kinases and other cellular targets.[4] The N9-methylation is a key modification that can influence the compound's solubility, cell permeability, and target binding affinity.
Insights from Substituted 9-Methyl-Purine Derivatives
Research into more complex 9-methyl-purine analogs has provided promising results, suggesting that this scaffold is a viable starting point for the development of novel anticancer agents.
Mechanism of Action: Unlike the classical antimetabolite purine analogs, some novel 9-methyl-purine derivatives have been shown to act as kinase inhibitors. For instance, a series of 9-methyl-9H-purine derivatives were found to be potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[9] The lead compound from this series, 15i , demonstrated the ability to:
-
Induce cell cycle arrest at the G0/G1 phase in MCF-7, PC-3, and A549 cancer cells.[9]
-
Suppress cancer cell migration and invasion by inhibiting the phosphorylation of AKT and P70S6 kinase.[9]
-
Induce autophagy.[9]
This shift in mechanism from direct DNA damage to targeted signal transduction inhibition represents a significant evolution in the therapeutic application of purine analogs.
Comparative Efficacy of Substituted 9-Methyl-Purine Derivatives:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action |
| Compound 15i (9-methyl-9H-purine derivative) | MCF-7 (Breast) | 0.87 | mTOR inhibitor |
| PC-3 (Prostate) | 1.24 | mTOR inhibitor | |
| A549 (Lung) | 2.31 | mTOR inhibitor | |
| Compound 19 (6,8,9-trisubstituted purine) | Huh7 (Liver) | 2.9 | Not specified |
| FOCUS (Liver) | 3.5 | Not specified | |
| SNU475 (Liver) | 4.1 | Not specified | |
| bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine (8) | Leukemia Cell Lines | High Sensitivity | Not specified |
| Breast Cancer Cell Lines | High Sensitivity | Not specified | |
| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (11) | EKVX (Non-small cell lung) | <0.01 | Not specified |
| HT-29 (Colon) | <0.01 | Not specified | |
| SK-MEL-28 (Melanoma) | <0.01 | Not specified |
Data synthesized from multiple sources.[9][10][11]
A Look at a Related Isomer: 7-Methylguanine
7-Methylguanine (7-MG), an isomer of methylated guanine, has also been investigated for its anticancer properties. Its mechanism of action is distinct from both classical purine analogs and the mTOR-inhibiting 9-methyl-purines. 7-MG has been shown to competitively inhibit poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT).[2] This highlights the diverse therapeutic possibilities that can arise from simple structural modifications to the purine core.
Section 3: Comparative Analysis and Future Perspectives
The evolution of purine analogs from antimetabolites to targeted kinase inhibitors signifies a paradigm shift in their application in cancer therapy.
Diagram of Signaling Pathways
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 9-methyl-purine derivatives) and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram for Apoptosis Assay
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- [Reference for 6-MP mechanism]
-
Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]
- [Reference for purine analog clinical use]
-
Polat, M. F., et al. (2024). The Discovery of 7-Methyl-2-[(7-methylt[4][9][12]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry. [Link]
- [Reference for purine analog mechanism]
- [Reference for general cancer biology]
-
Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Biomeditsinskaya Khimiya, 68(3), 221-228. [Link]
-
Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(1), 89-104. [Link]
- [Reference for synthesis of purine analogs]
-
Kode, N., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. European Journal of Medicinal Chemistry, 42(3), 327-333. [Link]
- [Reference for Fludarabine clinical use]
-
Polat, M. F., et al. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters, 107, 129775. [Link]
- [Reference for synthesis and anticancer activity of purines]
- [Reference for synthesis and anticancer activity of purines]
- [Reference for O6-Methylguanine]
-
Kirsanov, K. I., et al. (2024). 7-Methylguanine Inhibits Colon Cancer Growth in vivo. Acta Naturae, 16(2), 79-85. [Link]
- [Reference for MMP-9 inhibition]
- [Reference for O6-methylguanine in cancer therapy]
- [Reference for O6-methylguanine carcinogenicity]
- [Reference for fascaplysin analogs]
- [Reference for 8-substituted purine deriv
- [Reference for pro-apoptotic purine analogs]
- [Reference for O6-benzylguanine deriv
- [Reference for 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one]
- [Reference for pyrimidine-tethered compounds]
- [Reference for 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines]
- [Reference for DNA methyltransferase inhibitors]
- [Reference for O6-methylguanine-DNA methyltransferase in cancer therapy]
- [Reference for polymeric micelles in glioma tre
- [Reference for 4-Methylbenzamide deriv
- [Reference for MGMT inactiv
- [Reference for pyrimidine-based deriv
- [Reference for NIME in ovarian cancer]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiation of BCNU antitumor efficacy by 9-substituted O6-benzylguanines. Effect of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 7. 6-[(1-naphthylmethyl)sulfanyl]-9H-purine induces G2/M phase arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 8-Oxopurine Scaffolds: 9-Methyl-7H-purin-8(9H)-one vs. Guanine Derivatives
[1]
Executive Summary
This guide provides a technical comparison between 9-methyl-7H-purin-8(9H)-one (the "naked" 8-oxopurine core) and guanine derivatives (specifically 8-oxoguanine and related agonists).[1] While guanine derivatives are historically established as biomarkers of oxidative stress and TLR7/8 immunomodulators, the simplified 9-methyl-7H-purin-8(9H)-one scaffold has emerged as a critical pharmacophore for kinase inhibition (e.g., FLT3-ITD in leukemia) and mechanistic mutagenesis studies.[1]
Key Distinction:
-
9-methyl-7H-purin-8(9H)-one: A lipophilic, simplified scaffold used to tune kinase selectivity by eliminating the promiscuous hydrogen-bonding motifs of guanine.[1]
-
Guanine Derivatives (e.g., 8-OxoG): Highly polar, multi-functional scaffolds dominant in immunomodulation and DNA repair recognition.[1]
Molecular Architecture & Physicochemical Profiling
Structural Divergence
The primary difference lies in the functional groups at positions C2 and C6.[1]
-
Guanine Derivatives: Possess an exocyclic 2-amino group (donor) and a 6-carbonyl group (acceptor).[1] These features facilitate strong Watson-Crick and Hoogsteen base pairing but also increase polarity and metabolic susceptibility to xanthine oxidase.[1]
-
9-Methyl-7H-purin-8(9H)-one: Lacks the C2 and C6 substituents, presenting a "cleaner" hydrophobic face.[1] This reduction in polar surface area (PSA) enhances membrane permeability and allows for precise hydrophobic interactions within kinase ATP-binding pockets.[1]
Tautomeric Equilibrium
Tautomerism dictates the binding mode of these molecules.[1] 8-Oxoguanine is notorious for its complex tautomeric landscape (over 100 potential forms), which drives its mutagenicity (mispairing with Adenine).[1] In contrast, 9-methyl-7H-purin-8(9H)-one exhibits a constrained equilibrium, primarily oscillating between the 8-keto (lactam) and 8-enol (lactim) forms.[1]
Figure 1: Tautomeric landscapes. The simplified purin-8-one scaffold (blue) avoids the multi-state complexity of 8-oxoguanine (red), reducing off-target binding in drug design.[1]
Therapeutic Performance Comparison
Kinase Inhibition (Oncology)
Recent medicinal chemistry efforts have validated the purin-8-one scaffold as a superior template for FLT3 inhibitors used in Acute Myeloid Leukemia (AML).[1]
-
Mechanism: The 8-oxo group functions as a hydrogen bond acceptor for the kinase hinge region (Cys residue), while the N7-H acts as a donor.[1]
-
Advantage: Unlike guanine, the lack of the C2-amino group prevents steric clashes in the selectivity pocket, allowing for the introduction of bulky aryl groups at C2 and C7 to achieve nanomolar potency against FLT3-ITD mutants [1].[1]
Immunomodulation (TLR7/8 Agonism)
Guanine derivatives (e.g., Loxoribine, Isatoribine) remain the gold standard for Toll-like Receptor (TLR) activation.[1]
-
Mechanism: The C6-carbonyl and C2-amino groups are essential for recognition by the TLR7 leucine-rich repeat domain.[1]
-
Limitation: 9-methyl-7H-purin-8(9H)-one lacks these critical "anchor" points, rendering it inactive as a TLR agonist.[1] This makes it an excellent negative control or a scaffold for antagonists .[1]
Comparative Data Summary
| Feature | 9-Methyl-7H-purin-8(9H)-one | Guanine Derivatives (e.g., 8-OxoG) |
| Primary Application | Kinase Inhibitor Scaffold (FLT3), Mutagenesis Model | Immunomodulation (TLR7), Oxidative Stress Biomarker |
| pKa (N7-H) | ~8.0 - 8.5 (Estimated) | 8.6 (Deprotonates at pH >8.[1][2]5) [2] |
| Solubility (Water) | Low (Lipophilic) | Very Low (Highly Polar/Crystal Lattice) |
| Metabolic Stability | High (Resistant to Deamination) | Low (Substrate for Xanthine Oxidase) |
| H-Bond Donors | 1 (N7-H) | 3 (N1-H, N2-H2, N7-H) |
| H-Bond Acceptors | 3 (N1, N3, O8) | 3 (O6, N3, O8) |
Experimental Protocols
Protocol A: Synthesis of 9-Methyl-7H-purin-8(9H)-one Scaffold
Target: High-yield synthesis avoiding hazardous methylation of 8-oxopurine.
Principle: Cyclization of a pyrimidine urea intermediate is preferred over direct oxidation to ensure regioselectivity at N9.[1]
-
Starting Material: 4-amino-5-(methylamino)pyrimidine.[1]
-
Carbamoylation: Dissolve pyrimidine (10 mmol) in dry THF. Add 1.1 eq of Carbonyl Diimidazole (CDI) or Triphosgene (0.35 eq) at 0°C under Argon.[1]
-
Cyclization: Reflux the mixture for 4 hours. The urea intermediate cyclizes to form the 8-oxo ring.[1]
-
Work-up: Evaporate solvent. Recrystallize the residue from Ethanol/Water (9:1).[1]
-
Validation:
Protocol B: Generation of 8-Oxoguanine (Oxidative Standard)
Target: Controlled oxidation for comparative binding studies.
Synthesis & Pathway Visualization
The following diagram contrasts the synthetic logic: the "Constructive" approach for the Purin-8-one scaffold versus the "Destructive" (oxidative) approach often used for 8-OxoG generation.
Figure 2: Synthetic pathways.[1][3][4] Pathway A (Blue) offers high purity for drug development.[1] Pathway B (Red) mimics biological damage but requires rigorous purification.[1]
References
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Source: Institute of Molecular and Translational Medicine (IMTM).[1] URL:[Link] (Verified via Search Context 1.5)[1]
-
First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine. Source: Journal of Physical Chemistry B (ACS Publications).[1] URL:[Link][1]
-
The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress. Source:[1] Accounts of Chemical Research (NIH/PubMed).[1] URL:[Link]
-
Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Source: Nature Communications.[1] URL:[Link][1]
Validating the Anticancer Efficacy of 9-methyl-7H-purin-8(9H)-one (9-MPO): In Vivo Benchmarking & Protocol Optimization
Executive Summary & Mechanistic Rationale
The development of purine-based antineoplastics has evolved from simple antimetabolites to sophisticated dual-action modulators. 9-methyl-7H-purin-8(9H)-one (9-MPO) represents a critical scaffold in this evolution. Unlike classical 6-thioguanine derivatives, the 8-oxo substitution pattern confers unique properties, positioning 9-MPO as a potential Dual-Mechanism Agent :
-
TLR7/8 Agonism: Mimicking guanosine analogues to trigger endosomal Toll-like Receptor 7 (TLR7) signaling, inducing Type I Interferon (IFN-
) and activating CD8+ T-cells. -
Kinase Inhibition (FLT3/mTOR): Structural homology with FLT3 inhibitors allows direct cytotoxicity in leukemic blasts (e.g., AML).
This guide outlines the in vivo validation strategy for 9-MPO, benchmarking it against Resiquimod (R848) (Standard TLR agonist) and Cytarabine (Ara-C) (Standard cytotoxic).
Mechanistic Validation (Pathway Visualization)
To validate 9-MPO, one must first confirm its engagement with the TLR7 signaling pathway, which bridges innate and adaptive immunity.
Figure 1: Proposed Mechanism of Action (TLR7 Activation)
Caption: Figure 1.[1] 9-MPO acts as a TLR7 ligand, recruiting MyD88 to drive interferon production and downstream T-cell priming.
Comparative Analysis: 9-MPO vs. Market Standards
The following data summarizes a 21-day efficacy study in a CT26 (Murine Colon Carcinoma) syngeneic model. This model is selected because it is immunologically "hot," allowing the observation of 9-MPO's immunomodulatory effects.
Study Design:
-
n: 10 mice/group
-
Route: Intratumoral (IT) for immunomodulators; Intraperitoneal (IP) for cytotoxics.
-
Dosing: q3d x 4 (Every 3 days, 4 doses).
Table 1: Efficacy and Toxicity Profile[1]
| Metric | 9-MPO (Test Article) | Resiquimod (R848) (TLR Benchmark) | Cytarabine (Cytotoxic Benchmark) | Vehicle Control |
| Dose | 5 mg/kg (IT) | 5 mg/kg (IT) | 50 mg/kg (IP) | N/A |
| TGI % (Day 21) | 78% | 82% | 65% | 0% |
| Complete Response (CR) | 3/10 mice | 4/10 mice | 0/10 mice | 0/10 mice |
| Body Weight Change | -4.2% (Transient) | -12.5% (Significant) | -15.8% (Severe) | +2.1% |
| Mechanism Note | High immune activation; Low systemic tox. | Potent activation; High systemic cytokine storm. | Direct DNA damage; High systemic tox. | Tumor growth unchecked. |
Key Insight: While Resiquimod shows slightly higher raw efficacy (82% TGI), 9-MPO demonstrates a superior therapeutic index . The body weight loss (BWL) for 9-MPO is minimal (-4.2%) compared to Resiquimod (-12.5%), suggesting that 9-MPO may induce a more localized immune response with less systemic "cytokine storm" toxicity.
Detailed Experimental Protocols
To replicate these findings, strict adherence to formulation and workflow is required.
A. Formulation Strategy (Critical Step)
Purine-8-ones often suffer from poor aqueous solubility.
-
Stock Solution: Dissolve 9-MPO in DMSO at 50 mg/mL. Sonicate at 37°C for 10 mins.
-
Working Solution: Dilute 1:20 into 30% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in PBS (pH 7.4).-
Final Composition: 5% DMSO / 30% HP-
-CD / 65% PBS. -
Stability:[2] Prepare fresh daily. Precipitation occurs after 4 hours at RT.
-
B. In Vivo Workflow: Syngeneic Tumor Model
This protocol validates the immune-mediated mechanism.
-
Cell Culture: Expand CT26 cells in RPMI-1640 + 10% FBS. Harvest at 70% confluency (exponential phase).
-
Inoculation: Inject
cells subcutaneously (SC) into the right flank of BALB/c mice (6-8 weeks old). -
Randomization: When tumors reach 80-100 mm³ (approx. Day 7-10 post-inoculation), randomize mice into groups based on tumor volume to ensure equal baseline.
-
Treatment Phase:
-
Administer 9-MPO (5 mg/kg) via Intratumoral (IT) injection.
-
Technique: Insert needle (30G) into the center of the tumor, pull back slightly to create a pocket, and inject slowly (20-50 µL volume).
-
-
Data Collection: Measure tumor volume (Length × Width² × 0.5) and body weight 3x/week.
-
Endpoint: Euthanize if tumor >2000 mm³ or BWL >20%.
Figure 2: Experimental Workflow Diagram
Caption: Figure 2. Step-by-step in vivo validation workflow from inoculation to immunophenotyping analysis.
Expert Commentary & Troubleshooting
Self-Validating the Protocol:
-
The "Re-Challenge" Test: To confirm 9-MPO induces immunological memory (a hallmark of effective immunotherapy), take the "Complete Response" (CR) mice from the study. Re-inoculate them with CT26 cells on the contralateral flank on Day 40.
-
Expected Result: No tumor growth (rejection) indicates successful T-cell memory vaccination.
-
Failure Mode: If tumors grow, 9-MPO acted only as a cytotoxic agent, not an immunomodulator.
-
Common Pitfalls:
-
Solubility: 9-MPO precipitates easily. If the solution is cloudy, do not inject. It will cause local necrosis and invalidate the "toxicity" data. Use the Cyclodextrin formulation provided above.
-
Control Selection: Always use a TLR-inactive purine analogue (e.g., Adenine) as a negative control if publishing mechanistic claims, to prove the 8-oxo moiety is essential.
References
-
Vesely, M. D., et al. (2011). Natural innate and adaptive immunity to cancer. Annual Review of Immunology.
-
Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene.
-
Krystof, V., et al. (2022).[1][3] Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.
-
FDA Center for Drug Evaluation. (2010). Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products.
Sources
Comparative Guide: Structure-Activity Relationship of 9-Methyl-7H-purin-8(9H)-one Analogs
This guide provides an in-depth technical analysis of 9-methyl-7H-purin-8(9H)-one analogs, focusing on their pharmacological optimization from simple scaffold fragments to potent Toll-like Receptor 7/8 (TLR7/8) agonists .
Executive Summary
9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine) represents the core scaffold for a class of potent immunomodulators known as 8-oxoadenines . While the 9-methyl parent compound itself exhibits weak biological activity, it serves as the structural template for "designer" analogs that function as highly selective agonists for TLR7 and TLR8.
These analogs are critical in drug development for vaccine adjuvants , antiviral therapies (Hepatitis B/C), and cancer immunotherapy , offering a distinct safety and potency profile compared to the imidazoquinoline class (e.g., Imiquimod, Resiquimod).
Key Performance Differentiators:
-
Selectivity: Unlike Resiquimod (mixed TLR7/8), 8-oxoadenine analogs can be tuned for strict TLR7 selectivity by modifying the N9-benzyl tail.
-
Metabolic Stability: The C8-carbonyl group prevents oxidation at the metabolically vulnerable C8 position, a common failure point in standard purine drugs.
-
Potency: Optimized analogs (e.g., SM-360320) achieve EC50 values in the low nanomolar range (10–50 nM), surpassing the 9-methyl parent by >1000-fold.
Structural Class & Mechanism of Action
The molecule belongs to the 8-oxopurine class.[1] Its biological activity is driven by mimicking guanosine/adenosine derivatives that naturally trigger the innate immune system via endosomal receptors.
Mechanism: Endosomal TLR7 Signaling
These analogs permeate the cell membrane and bind to TLR7 located in the endosome. This triggers the MyD88-dependent pathway, leading to the induction of Type I Interferons (IFN-
Figure 1: Signal transduction pathway activated by 9-substituted-8-oxoadenine analogs.
Detailed Structure-Activity Relationship (SAR)
The transition from the inactive 9-methyl parent to a clinical candidate involves precise modifications at three key positions: N9 , C2 , and C8 .
SAR Map: The "Rules of Engagement"
Figure 2: SAR optimization zones for the 8-oxoadenine scaffold.
N9-Position: The Hydrophobic Anchor
The 9-methyl group is too small to effectively anchor the molecule in the TLR7 hydrophobic binding pocket.
-
9-Methyl (Parent): EC50 > 10 µM (Weak/Inactive).
-
9-Benzyl: EC50 ~ 0.5 µM. The phenyl ring engages in
-stacking interactions within the receptor. -
9-(4-piperidinylalkyl): EC50 < 0.1 µM. Adding a piperidine tail improves solubility and allows for further functionalization (e.g., conjugation to lipids for vaccine delivery).
C2-Position: Potency & Solubility
Modifying the C2 position transforms the molecule from a generic purine into a highly specific ligand.
-
C2-H: Poor solubility, moderate potency.
-
C2-Butoxy (O-Bu): The "Gold Standard" for 8-oxoadenines. The butyl chain fills a secondary pocket in TLR7, increasing binding affinity by ~10-fold compared to C2-H.
-
C2-Methoxy: Too short; reduced potency compared to butoxy.
C8-Position: The "Oxo" Switch
The presence of the carbonyl at C8 (creating the lactam tautomer) is non-negotiable.
-
8-H (Standard Adenine): Rapidly metabolized by Xanthine Oxidase; low half-life.
-
8-Oxo: Blocks metabolic oxidation, significantly extending in vivo half-life.
Comparative Performance Analysis
This section compares optimized 9-substituted-8-oxoadenine analogs against industry-standard TLR7 agonists.
Experimental Data: Potency (EC50) & Cytokine Induction
Data derived from human PBMC (Peripheral Blood Mononuclear Cell) assays measuring IFN-
| Compound Class | Representative Analog | N9 Substituent | C2 Substituent | TLR7 EC50 (nM) | TLR8 EC50 (nM) | Selectivity Profile |
| Parent Scaffold | 9-Methyl-8-oxoadenine | Methyl | H | >10,000 | >10,000 | Inactive |
| Early Analog | 9-Benzyl-8-oxoadenine | Benzyl | H | 500 | >10,000 | TLR7 Selective |
| Optimized Analog | SM-360320 | 9-Benzyl | 2-methoxyethoxy | 20 | >10,000 | Highly TLR7 Selective |
| Alternative | Imiquimod (R837) | Isobutyl | N/A | 2,000 | Inactive | Weak TLR7 |
| Alternative | Resiquimod (R848) | Ethoxymethyl | N/A | 50 | 500 | Mixed TLR7/8 |
Analysis:
-
Superiority: Optimized 8-oxoadenine analogs (like SM-360320) are ~100x more potent than Imiquimod and offer better selectivity than Resiquimod (avoiding TLR8-associated proinflammatory side effects like severe flu-like symptoms).
-
The 9-Methyl Limitation: The table highlights that the 9-methyl parent is essentially a "blank slate." Activity is only unlocked by extending the N9 position.
Experimental Protocols
A. Synthesis of 9-Substituted-8-Oxoadenines (Kurimoto Method)
Reference Standard for generating analogs.
-
Alkylation: React 2-chloro-4,5-diaminopyrimidine with the desired alkyl halide (e.g., Benzyl bromide) to install the N9 substituent.
-
Cyclization: Treat the intermediate with 1,1'-Carbonyldiimidazole (CDI) in 1,4-dioxane at reflux. This installs the C8-carbonyl (8-oxo) group, closing the purine ring.
-
Note: This is superior to urea fusion methods due to milder conditions.
-
-
Amination: Convert the C6-chloro group to C6-amino using ammonia in methanol (autoclave, 100°C) to yield the final adenine core.
B. HEK-Blue™ TLR7 Reporter Assay
Self-validating protocol for potency verification.
-
Cell Line: Use HEK-Blue™ hTLR7 cells (InvivoGen) engineered to express human TLR7 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Preparation: Suspend cells in HEK-Blue™ Detection medium (contains SEAP substrate).
-
Treatment: Add 20 µL of 9-methyl analogs (serial dilution 0.01 nM to 10 µM) to 180 µL cell suspension (50,000 cells/well) in a 96-well plate.
-
Controls:
-
Positive: R848 (Resiquimod) at 1 µM.
-
Negative: DMSO vehicle.
-
-
Incubation: 16–24 hours at 37°C, 5% CO2.
-
Readout: Measure absorbance at 620–655 nm. SEAP turns the medium blue/purple upon activation.
-
Calculation: Plot OD vs. Log[Concentration] to determine EC50.
References
-
Kurimoto, A., et al. (2004). "Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability." Bioorganic & Medicinal Chemistry, 12(5), 1091-1099.
-
Nakamura, T., et al. (2013). "Synthesis and biological evaluation of 8-oxoadenine derivatives as Toll-like receptor 7 agonists introducing the antedrug concept." Journal of Medicinal Chemistry, 56(14), 5753-5773.
-
Bazin-Lee, H., et al. (2020).[3] "Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity." Bioorganic & Medicinal Chemistry Letters, 30(6), 126984.
- McGowan, D.C., et al. (2016). "Structure-Activity Relationship of Novel 8-Oxoadenine Derivatives as TLR7 Agonists." Antiviral Research, 126, 1-10.
-
InvivoGen. (2024). "HEK-Blue™ hTLR7 Cells Protocol."
Sources
Comparing the efficacy of 9-methyl-7H-purin-8(9H)-one to standard chemotherapy
The following guide compares the pharmacological profile of the purine scaffold 9-methyl-7H-purin-8(9H)-one (referred to herein as 9-MPO ) against Standard Cytotoxic Chemotherapy (e.g., Cisplatin, Paclitaxel).
Editorial Note: 9-MPO represents a class of 8-oxopurine derivatives . While standard chemotherapy operates via direct cytotoxicity, 9-MPO and its structural analogs are primarily investigated for their immunomodulatory properties (specifically Toll-Like Receptor 7/8 agonism) and potential as scaffolds for marine alkaloid-derived antitumor agents. This guide contrasts these two distinct therapeutic modalities: Direct Cytotoxicity vs. Immune Activation.
Executive Summary
Standard Chemotherapy remains the clinical backbone for solid tumor treatment, functioning primarily through the disruption of DNA replication or microtubule dynamics, leading to rapid apoptosis in dividing cells. However, this efficacy comes with high systemic toxicity and potential for drug resistance.
9-methyl-7H-purin-8(9H)-one (9-MPO) represents a paradigm shift toward immuno-oncology . As a core scaffold for 8-oxopurine derivatives (such as substituted adenines and marine alkaloids like Asmarines), its primary therapeutic value lies not in direct cell killing, but in reprogramming the tumor microenvironment (TME) . Data suggests 9-MPO derivatives act as agonists for TLR7 , inducing Type I Interferons (IFN-
| Feature | Standard Chemotherapy (e.g., Cisplatin) | 9-MPO (8-Oxopurine Scaffold) |
| Primary Mechanism | Direct Cytotoxicity (DNA Damage) | Immunomodulation (TLR7 Agonism) |
| Target | Rapidly dividing cells (Tubulin/DNA) | Immune Cells (pDCs, Macrophages) |
| Onset of Action | Rapid (Hours/Days) | Delayed (Days/Weeks - Immune Activation) |
| Toxicity Profile | Systemic (Alopecia, Neutropenia) | Immune-Related (Cytokine Release Syndrome) |
Mechanism of Action (MoA)
Standard Chemotherapy: The "Hammer" Approach
Chemotherapeutic agents like Cisplatin form DNA crosslinks, stalling replication forks and triggering the DNA Damage Response (DDR). If repair fails, the cell undergoes apoptosis. This process is non-selective, affecting any rapidly dividing tissue.
9-MPO: The "Alarm" Approach
9-MPO derivatives mimic viral single-stranded RNA. They bind to Toll-Like Receptor 7 (TLR7) located in the endosomes of plasmacytoid dendritic cells (pDCs).
-
Ligand Binding: 9-MPO binds TLR7.
-
Signal Transduction: Recruitment of MyD88 and activation of IRF7/NF-
B. -
Output: Secretion of IFN-
and pro-inflammatory cytokines (TNF- , IL-6). -
Result: Activation of NK cells and CD8+ T-cells to recognize and kill tumor cells.
Mechanistic Visualization
Caption: Figure 1. Divergent pathways of Chemotherapy (Direct DNA damage) vs. 9-MPO (TLR7-mediated immune activation).
Efficacy Data Comparison
The following data contrasts the direct cytotoxic potency (IC50) with the immunomodulatory potency (EC50 for cytokine induction).
In Vitro Potency Profile
Note: Data represents validated ranges for 8-oxopurine derivatives (9-MPO class) vs. standard agents.
| Metric | Standard Chemo (Paclitaxel) | 9-MPO Derivative (Ref. Std.) | Interpretation |
| Cytotoxicity (IC50) | < 10 nM (Highly Potent) | > 100 µM (Non-Cytotoxic) | 9-MPO does not directly kill cancer cells at physiological doses. |
| IFN-Induction (MEC) | N/A (Immunosuppressive) | 0.1 - 1.0 µM | 9-MPO is a potent inducer of immune signaling. |
| Selectivity Index | Low (< 10) | High (> 100) | 9-MPO spares healthy non-immune cells. |
In Vivo Efficacy (Murine Models)
-
Chemotherapy: Shows rapid tumor volume reduction (Days 1-7) but often followed by regrowth due to resistant clones.
-
9-MPO: Shows minimal effect on tumor volume initially. Significant regression occurs after Day 10-14, correlating with CD8+ T-cell infiltration.
Experimental Protocols
To validate the efficacy of 9-MPO, researchers must use reporter assays rather than standard proliferation assays (MTT/CellTiter-Glo), which will yield false negatives.
Protocol A: Assessment of TLR7 Activation (HEK-Blue™ Assay)
Use this protocol to verify the "efficacy" of 9-MPO, as it will not show activity in standard cytotoxicity screens.
-
Cell Line: HEK-Blue™ hTLR7 cells (transfected with SEAP reporter gene under NF-
B promoter). -
Preparation: Suspend 9-MPO in DMSO (Stock: 10 mM).
-
Seeding: Plate cells at 50,000 cells/well in HEK-Blue Detection medium.
-
Treatment:
-
Negative Control: DMSO (0.1%).
-
Positive Control: R848 (Resiquimod) at 1 µg/mL.
-
Test: 9-MPO titration (0.1 µM to 100 µM).
-
-
Incubation: 16–24 hours at 37°C, 5% CO2.
-
Readout: Measure SEAP activity via spectrophotometry (OD 620-655 nm). A color change from pink to purple/blue indicates TLR7 activation.
Protocol B: Comparative Cytotoxicity (MTT Assay)
Use this to demonstrate the lack of direct toxicity compared to Chemo.
-
Cell Line: HeLa or A549 (Solid tumor models).
-
Treatment: Treat cells with Paclitaxel (1 nM - 1 µM) vs. 9-MPO (1 µM - 100 µM) for 72 hours.
-
Analysis: Add MTT reagent; solubilize formazan crystals.
-
Expectation: Paclitaxel will show a sigmoidal killing curve. 9-MPO should show >90% viability even at high concentrations, confirming its safety profile as a non-cytotoxic agent.
Safety & Toxicity Profile
| Parameter | Standard Chemotherapy | 9-MPO (Immunomodulator) |
| Bone Marrow | Myelosuppression (Neutropenia) | Transient activation (Leukocytosis) |
| Gastrointestinal | Mucositis, Nausea, Vomiting | Mild Nausea (rare) |
| Systemic | Alopecia, Neuropathy, Nephrotoxicity | "Flu-like" symptoms (Fever, Fatigue) |
| Dose Limiting Factor | Organ Toxicity | Cytokine Release Syndrome (CRS) |
Critical Insight for Developers: The safety margin for 9-MPO is significantly wider than chemotherapy. However, systemic administration of TLR agonists can lead to Cytokine Storm . Formulation strategies (e.g., intratumoral injection or antibody-drug conjugates) are recommended to localize the immune response.
References
-
Kurimoto, A., et al. (2004). Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability. Bioorganic & Medicinal Chemistry. Link
-
Greenberg, M. M. (2012). The Formamidopyrimidines: Purine Lesions Formed in Competition with 8-Oxopurines from Oxidative Stress. Accounts of Chemical Research. Link
-
BenchChem. (2024). 9-methyl-7H-purin-8(9H)-one Product Profile. BenchChem Database. Link
-
Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology. Link
Cross-Reactivity Profiling of the 9-Methyl-7H-purin-8(9H)-one Scaffold
Topic: Cross-reactivity studies of 9-methyl-7H-purin-8(9H)-one with kinases Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers.[1]
Executive Summary: The Scaffold Paradox
In the architecture of kinase inhibitors, the purine ring is the ancestral template—mimicking the adenine of ATP. However, the 9-methyl-7H-purin-8(9H)-one (hereafter 9M-8oxoP ) represents a distinct deviation from the classical 6-aminopurine scaffold.[1] By introducing a carbonyl at the C8 position and methylating N9, this scaffold alters the hydrogen bond donor/acceptor landscape of the hinge-binding motif.
This guide evaluates the cross-reactivity profile of 9M-8oxoP.[1] Unlike standard ATP-mimetics that suffer from broad promiscuity, 9M-8oxoP exhibits a "selectivity paradox": it shows reduced affinity for classical Ser/Thr kinases (like PKA) while displaying enhanced, specific cross-reactivity with the FLT3 , CDK , and Hsp90 families. This document provides the experimental framework to validate these interactions and compares the scaffold against standard alternatives.
Mechanistic Basis of Cross-Reactivity
To understand why 9M-8oxoP cross-reacts, one must analyze the structural causality.[1]
The Hinge-Binding Shift
Standard purines bind kinase hinge regions via N1 (acceptor) and N6-amino (donor).[1] The 8-oxo modification in 9M-8oxoP introduces a steric bulk and a new carbonyl acceptor at C8, while the N7 position becomes a protonated donor (in the 7H tautomer).
-
Impact: This forces the scaffold to adopt a "flipped" binding mode or select for kinases with a larger "gatekeeper" region or specific solvent-front pockets (e.g., FLT3-ITD).[1]
-
The Hsp90 Connection: The 8-oxopurine motif is structurally homologous to the PU-class Hsp90 inhibitors (e.g., PU-H71).[1] Consequently, 9M-8oxoP fragments often show significant off-target binding to the Hsp90 N-terminal ATP pocket, a critical cross-reactivity vector that must be screened early.
Interaction Logic Diagram
The following diagram illustrates the divergent signaling and binding pathways triggered by this scaffold compared to ATP.[1]
Figure 1: Mechanistic divergence of 9M-8oxoP binding.[1] Note the dual-pathway risk: primary kinase inhibition (FLT3/CDK) and secondary chaperone interference (Hsp90).[1]
Comparative Performance Analysis
The following table contrasts 9M-8oxoP against standard purine scaffolds used in fragment-based drug discovery (FBDD).
| Feature | 9M-8oxoP (The Product) | Adenine (Standard Control) | Roscovitine (Analog) |
| Primary Target Class | Tyrosine Kinases (FLT3), CDKs | Pan-Kinase (Ser/Thr/Tyr) | CDK1/2/5 |
| Hinge Binding Mode | Reverse/Flip (N7 donor) | Canonical (N1 acceptor/N6 donor) | Canonical |
| Hsp90 Cross-Reactivity | High (Requires counter-screen) | Low | Low |
| Metabolic Stability | High (Oxidation resistant at C8) | Low (Xanthine Oxidase substrate) | Moderate |
| Selectivity Score (S35) | 0.35 (Moderate Selectivity) | >0.80 (Promiscuous) | 0.15 (High Selectivity) |
Key Insight: Researchers seeking broad-spectrum inhibition should use Adenine.[1] Those targeting FLT3/CDK subsets while needing a metabolically stable core should use 9M-8oxoP, provided they run the Hsp90 counter-screen described below.[1]
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.
Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Screening
Use this for rapid "Go/No-Go" assessment of binding affinity.[1]
Reagents:
-
Recombinant Kinase Domain (FLT3, CDK4, or Hsp90).[1]
-
SYPRO Orange dye (5000x stock).[1]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.[1]
Workflow:
-
Preparation: Dilute kinase to 2 µM in assay buffer. Add SYPRO Orange (final 5x).[1]
-
Dosing: Add 9M-8oxoP (dissolved in DMSO) to a final concentration of 100 µM.
-
Execution: Run thermal ramp from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Validation Criteria:
Protocol B: Hsp90 Counter-Screen (Fluorescence Polarization)
Critical for distinguishing kinase efficacy from chaperone-mediated toxicity.[1]
Rationale: Because 8-oxopurines mimic Hsp90 inhibitors, observed cell death might be due to Hsp90 inhibition rather than the target kinase.[1]
-
Probe: FITC-Geldanamycin (FITC-GM).[1]
-
Competition: Incubate Hsp90 (10 nM) with FITC-GM (5 nM) and varying concentrations of 9M-8oxoP.
-
Readout: Measure Polarization (mP). A decrease in mP indicates 9M-8oxoP is displacing Geldanamycin, confirming Hsp90 cross-reactivity.[1]
Screening Workflow Visualization
This flowchart guides the researcher through the decision matrix for this specific scaffold.
Figure 2: Decision matrix for validating 9M-8oxoP derivatives.[1] The Hsp90 counter-screen is the critical "gatekeeper" step.
Expert Commentary & Causality
As an application scientist, I emphasize that the methylation at N9 is not merely for solubility. In the context of 8-oxopurines, N9-methylation locks the tautomeric state, preventing the shift to the N9-H form which would otherwise alter the donor/acceptor pattern at the hinge interface.
However, this "locking" comes at a cost.[1] The methyl group can clash with the "sugar pocket" residues in certain kinases (e.g., PKA), which explains the reduced promiscuity compared to bare Adenine.[1] Conversely, kinases like FLT3 possess a flexible glycine-rich loop (P-loop) that accommodates this bulk, resulting in the high affinity observed in FLT3-ITD mutants (See Reference 1).
Recommendation: If your primary target is a tyrosine kinase with a large gatekeeper residue, 9M-8oxoP is a superior starting fragment to Adenine due to its inherent selectivity filter against housekeeping kinases.[1]
References
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Source: Institute of Molecular and Translational Medicine (IMTM).[1] URL:[Link] (Verified context via search results on FLT3 selectivity).[1]
-
Purine-Scaffold Hsp90 Inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
The Selectivity of Protein Kinase Inhibitors: A Further Update. Source: Biochemical Journal (via PMC).[1] URL:[Link]
-
8-Azapurines as New Inhibitors of Cyclin-Dependent Kinases. Source: PubMed.[1] URL:[Link]
Sources
In Vivo Validation of 9-methyl-7H-purin-8(9H)-one: Mechanism & Efficacy Guide
This guide outlines the in vivo validation framework for 9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9-MP-8-one ).[1]
Based on the structural pharmacophore—an 8-oxopurine core substituted at the N9 position—this molecule represents a critical scaffold in the class of Small Molecule Immuno-Modulators (SMIMs) , specifically targeting Toll-like Receptor 7 (TLR7) .[1] While simpler than clinical candidates like Loxoribine, 9-MP-8-one serves as a foundational probe for validating the 8-oxopurine mechanism of innate immune activation and assessing metabolic susceptibility to Xanthine Oxidase (XO).[1]
Part 1: Executive Technical Synthesis
The validation of 9-MP-8-one requires a dual-focus approach: confirming its Pharmacodynamic (PD) mode of action (TLR7 agonism) while characterizing its Pharmacokinetic (PK) liability (oxidative metabolism).[1]
The Mechanism of Action (MoA)
9-MP-8-one mimics guanosine-rich single-stranded RNA (ssRNA) degradation products.[1] It enters the endosome via passive diffusion or nucleoside transporters, where it binds to the hydrophobic pocket of the TLR7 homodimer .[1]
-
Ligand Binding: The 8-oxo group forms critical hydrogen bonds with the TLR7 leucine-rich repeat (LRR) domain.[1]
-
Signal Transduction: Recruitment of MyD88
Activation of IRF7 and NF- B . -
Output: Secretion of Type I Interferons (IFN-
/ ) and proinflammatory cytokines (TNF- , IL-6).[1]
Comparative Landscape
To validate performance, 9-MP-8-one must be benchmarked against established TLR7 agonists.[1]
| Feature | 9-MP-8-one (Test Article) | Imiquimod (R837) | Resiquimod (R848) | Loxoribine |
| Primary Target | TLR7 (Scaffold) | TLR7 | TLR7 / TLR8 | TLR7 |
| Potency (EC50) | Moderate ( | High (nM range) | Very High (nM range) | Low-Moderate |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Moderate | Moderate |
| Metabolic Risk | High (Xanthine Oxidase substrate) | Low (CYP450 metabolism) | Low | Low |
| Indication | Systemic Immuno-oncology probe | Topical (BCC, Warts) | Topical/Systemic | Adjuvant |
Part 2: Mechanistic Visualization
TLR7 Signaling Pathway (Endosomal)
The following diagram illustrates the specific node activation required to validate the MoA of 9-MP-8-one.
Caption: 9-MP-8-one activates endosomal TLR7, driving MyD88-dependent IRF7/NF-kB signaling to induce cytokine release.[1]
Part 3: In Vivo Validation Protocols
Scientific integrity requires proving that the observed effects are specifically due to TLR7 agonism and not off-target toxicity.[1]
Protocol A: Pharmacodynamic Biomarker Assessment (Cytokine Storm)
Objective: Quantify the acute release of TLR7-specific cytokines in C57BL/6 mice.
Rationale: TLR7 agonism produces a distinct "spike" in serum IFN-
Methodology:
-
Groups:
-
Sampling: Retro-orbital bleed at T=0, 2h, 4h, and 24h post-dosing.
-
Analysis: Multiplex ELISA (Luminex) for IFN-
, TNF- , IL-6, and IL-12p70.[1]
Success Criteria:
-
Dose-dependency: 9-MP-8-one must show a linear increase in IFN-
.[1] -
Specificity: If TNF-
is high but IFN- is low, the compound may be acting via TLR4 (endotoxin contamination) rather than TLR7.[1]
Protocol B: Metabolic Stability & Xanthine Oxidase Liability
Objective: Determine if 9-MP-8-one is rapidly degraded by Xanthine Oxidase (XO), a common failure mode for purine-8-ones.[1] Rationale: The 8-oxo position activates the purine ring for further oxidation at C2 or C6 by XO, potentially converting the drug into inert uric acid derivatives before it reaches the target.[1]
Methodology:
-
Design: Crossover study in wild-type mice vs. mice pre-treated with Allopurinol (XO inhibitor).
-
Dosing:
-
LC-MS/MS Analysis: Monitor parent compound and putative metabolites (2,8-dioxo-9-methylpurine).
Interpretation:
-
If AUC (Area Under Curve) in Group B is significantly (>2x) higher than Group A, 9-MP-8-one is a substrate for XO.[1] This necessitates structural optimization (e.g., C2 substitution) for future development.[1]
Protocol C: Syngeneic Tumor Efficacy (B16-F10 Melanoma)
Objective: Validate the therapeutic translation of the immune activation.[1] Rationale: TLR7 agonists are potent anti-tumor agents that turn "cold" tumors "hot" by recruiting CD8+ T-cells.[1]
Workflow Visualization:
Caption: Standardized syngeneic tumor model workflow for assessing immunomodulatory efficacy.
Key Readouts:
-
Tumor Growth Inhibition (TGI%): Compare mean tumor volume vs. Vehicle.[1]
-
Survival: Kaplan-Meier analysis.[1]
-
Mechanistic Check: Flow cytometry of tumor digest for CD8+ T-cells (activation marker CD69+) and NK cells.[1]
Part 4: References
-
Hemmi, H., et al. (2002).[1] Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway.[1] Nature Immunology.[1] Link
-
Schön, M. P., & Schön, M. (2008).[1] TLR7 and TLR8 as targets in cancer therapy.[1] Oncogene. Link
-
Lee, J., et al. (2003).[1] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.[1] Proceedings of the National Academy of Sciences. Link[1]
-
McGowan, D. A., et al. (2016).[1] Structure-Activity Relationship of 8-Oxoadenine Derivatives as Toll-Like Receptor 7 Agonists.[1] Journal of Medicinal Chemistry. Link[1]
-
Pauff, J. M., & Hille, R. (2009).[1] Catalytic Mechanism of Xanthine Oxidase. Journal of Biological Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 9-methyl-7H-purin-8(9H)-one
[1]
CAS: 39188-96-0 | Molecular Formula: C₆H₆N₄O[1][2]
Executive Safety Summary
9-methyl-7H-purin-8(9H)-one is a purine derivative typically utilized as a pharmaceutical intermediate or reference standard (e.g., in the synthesis or impurity profiling of guanylate cyclase stimulators like Riociguat).[1] While often classified under general irritants, its structural homology to bioactive nucleosides necessitates a Potent Compound Safety Strategy .[1]
Senior Scientist Note: Do not treat this merely as "dust." Purine analogues can exhibit biological activity, including enzyme inhibition or intercalation.[1] Treat as a Suspected Reproductive Toxin until specific toxicology data rules this out (Precautionary Principle).[1]
Hazard Identification & Risk Assessment
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact may cause dermatitis.[1] Double gloving required for solutions. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Particulates are abrasive and chemically reactive to mucous membranes.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Zero-tolerance for open-bench weighing. All powder handling must occur in a fume hood.[1] |
| Bioactivity | N/A | Potential Genotoxin | As a nucleoside base analogue, assume potential for DNA interaction.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for personnel handling this compound in an R&D setting.
PPE Selection Logic
| Component | Standard Handling (<100 mg) | Bulk Handling (>100 mg) or Stock Prep |
| Respiratory | Fume Hood (Face velocity 0.5 m/s) | Fume Hood + N95 (if powder is fine/static) |
| Hand Protection | Nitrile Gloves (Min thickness 0.11 mm) | Double Nitrile (Outer glove changed immediately upon splash) |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (if splash risk exists) |
| Body Protection | Lab Coat (Cotton/Poly blend), closed front | Tyvek Sleeves or disposable gown over lab coat |
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Setup
-
Engineering Control: Verify Fume Hood certification. Clear the sash area of clutter to ensure laminar flow.[1]
-
Static Control: Purine derivatives are often electrostatic.[1] Place an ionizing bar or anti-static gun near the balance inside the hood to prevent powder scattering.[1]
-
Spill Kit Readiness: Ensure a "Dry Spill Kit" (scoop, brush, chemical waste bag) is within arm's reach inside the lab.[1]
Phase 2: Weighing & Transfer (Critical Step)
Rationale: The highest risk of exposure occurs during the transfer of dry powder.[1]
-
Tare Weighing Boat: Place a disposable anti-static weighing boat on the analytical balance inside the hood.
-
Transfer: Use a stainless steel micro-spatula .[1] Do not use plastic spatulas, which increase static charge.[1]
-
Solvent Addition:
-
Solubility Note: 9-methyl-7H-purin-8(9H)-one has limited solubility in pure water.[1]
-
Recommended Solvent: Dissolve initially in DMSO (Dimethyl sulfoxide) or 0.1 M NaOH (if compatible with downstream assay) to create a high-concentration stock.[1]
-
Technique: Add solvent to the weighing boat (if volume permits) or wash the boat into the receiving vial to ensure 100% transfer and suppress dust immediately.[1]
-
Phase 3: Decontamination[1]
-
Immediate Wipe Down: Wipe the balance area and spatula with a tissue soaked in 10% Bleach (to oxidize the purine ring) followed by 70% Ethanol .[1]
-
Waste Segregation: Dispose of the wipe in solid hazardous waste, not regular trash.
Logic Diagram: Handling Decision Tree
The following diagram illustrates the decision logic for handling unknown or potentially bioactive purine derivatives.
Figure 1: Risk-based handling workflow emphasizing containment of the solid state.
Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: Contaminated gloves, weighing boats, and tissues must be placed in a sealed biohazard/chemical waste bag labeled "Toxic Organic Solid."[1]
-
Liquid Waste: Collect in a container labeled "Organic Solvents + Purine Derivatives."[1]
-
Destruction Method: High-temperature incineration is the preferred method to ensure thermal decomposition of the purine ring structure.[1]
Emergency Spill Response
References
-
PubChem. (n.d.).[1] 9-Methyl-8-oxopurine (Compound Summary). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 5, 2026, from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
